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  • Product: methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate
  • CAS: 1142223-08-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Stereoselective Synthesis of (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate

This guide provides a comprehensive overview and detailed protocols for the stereoselective synthesis of (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate, a key chiral intermediate in the manufacture of advanced pharmace...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and detailed protocols for the stereoselective synthesis of (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate, a key chiral intermediate in the manufacture of advanced pharmaceutical agents. The methodologies described herein are curated for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles that ensure high yield and enantiomeric purity.

Introduction: The Significance of a Chiral Building Block

(3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate is a structurally sophisticated molecule whose importance is underscored by its role as a critical precursor in the synthesis of Ticagrelor.[1][2] Ticagrelor is a potent and selective P2Y12 receptor antagonist, widely used as an antiplatelet medication to prevent thrombotic events in patients with acute coronary syndrome.[1][3] The therapeutic efficacy of Ticagrelor is intrinsically linked to its specific stereochemistry, making the enantiomerically pure synthesis of its side-chain intermediates, such as the title compound, a paramount objective in pharmaceutical manufacturing.[3]

This guide will elucidate a robust synthetic strategy centered around an Evans asymmetric aldol reaction, a cornerstone of modern stereoselective synthesis.[4] This approach allows for precise control over the formation of the chiral center at the C3 position. We will also explore alternative strategies and provide detailed experimental procedures, data interpretation, and visual aids to facilitate a deeper understanding of the synthetic process.

Strategic Overview: The Evans Asymmetric Aldol Approach

The cornerstone of this synthetic protocol is the use of a chiral auxiliary to direct the stereochemical outcome of a key bond-forming reaction. The Evans aldol reaction is a well-established and reliable method for the diastereoselective synthesis of β-hydroxy carbonyl compounds.[5] The general workflow for this approach is depicted below.

Synthetic_Workflow cluster_0 Preparation of Key Reactants cluster_1 Asymmetric Aldol Condensation cluster_2 Modification and Auxiliary Cleavage cluster_3 Final Product Formation Start Starting Materials Auxiliary (S)-4-isopropyloxazolidin-2-one Start->Auxiliary Propionyl_Chloride Propionyl Chloride Start->Propionyl_Chloride 3_Hydroxybenzaldehyde 3-Hydroxybenzaldehyde Start->3_Hydroxybenzaldehyde N_Acylation N-Acylation Auxiliary->N_Acylation Propionyl_Chloride->N_Acylation Aldehyde_Prep 3-(tert-Butyldimethylsilyloxy)benzaldehyde Aldol_Reaction Evans Asymmetric Aldol Reaction Aldehyde_Prep->Aldol_Reaction TBDMSCl TBDMSCl, Imidazole TBDMSCl->Aldehyde_Prep Phenolic Protection N_Acylation->Aldol_Reaction Boron Enolate Formation Aldol_Adduct Diastereomerically Pure Aldol Adduct Aldol_Reaction->Aldol_Adduct Purification Methylation Hydroxyl Methylation Aldol_Adduct->Methylation Auxiliary_Cleavage Auxiliary Cleavage Methylation->Auxiliary_Cleavage Protected_Acid (S)-3-cyclopropyl-3-(3-(tert-butyldimethylsilyloxy)phenyl)propanoic acid Auxiliary_Cleavage->Protected_Acid Esterification Esterification Protected_Acid->Esterification Deprotection Desilylation Esterification->Deprotection Final_Product (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate Deprotection->Final_Product

Caption: Overall synthetic workflow for (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate.

Detailed Experimental Protocols

Part 1: Preparation of Key Reactants

1.1: Synthesis of 3-(tert-Butyldimethylsilyloxy)benzaldehyde

The phenolic hydroxyl group of 3-hydroxybenzaldehyde is protected to prevent its interference in subsequent steps, particularly during the enolization process. The tert-butyldimethylsilyl (TBDMS) group is chosen for its stability under the basic conditions of the aldol reaction and its relative ease of removal under acidic conditions.

  • Reaction Scheme:

    • 3-Hydroxybenzaldehyde + TBDMSCl + Imidazole → 3-(tert-Butyldimethylsilyloxy)benzaldehyde

  • Protocol:

    • To a solution of 3-hydroxybenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM, 10 vol), add imidazole (1.5 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq) in anhydrous DCM (2 vol) dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water (5 vol).

    • Separate the organic layer, wash with brine (2 x 5 vol), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound as a colorless oil.

1.2: Synthesis of (S)-4-isopropyl-3-propionyl-1,3-oxazolidin-2-one

This step involves the acylation of the chiral auxiliary, (S)-4-isopropyloxazolidin-2-one, to prepare it for the aldol condensation.

  • Reaction Scheme:

    • (S)-4-isopropyloxazolidin-2-one + n-BuLi, then Propionyl chloride → (S)-4-isopropyl-3-propionyl-1,3-oxazolidin-2-one

  • Protocol:

    • Dissolve (S)-4-isopropyloxazolidin-2-one (1.0 eq) in anhydrous tetrahydrofuran (THF, 15 vol) in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add n-butyllithium (n-BuLi, 1.05 eq, 1.6 M in hexanes) dropwise, maintaining the temperature below -70 °C.

    • Stir the resulting solution at -78 °C for 30 minutes.

    • Add propionyl chloride (1.1 eq) dropwise, again keeping the temperature below -70 °C.

    • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to 0 °C over 1 hour.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride (5 vol).

    • Extract the aqueous layer with ethyl acetate (3 x 10 vol).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • The crude product is typically of sufficient purity for the next step, but can be purified by column chromatography if necessary.

Part 2: Evans Asymmetric Aldol Reaction

This is the crucial stereochemistry-defining step. A boron enolate is generated from the N-acyloxazolidinone, which then reacts with the protected benzaldehyde derivative. The bulky isopropyl group on the chiral auxiliary effectively shields one face of the enolate, leading to a highly diastereoselective attack on the aldehyde.

Aldol_Mechanism cluster_0 Boron Enolate Formation cluster_1 Diastereoselective Attack N_Acyl (S)-N-propionyloxazolidinone Boron_Enolate Z-Boron Enolate N_Acyl->Boron_Enolate 1. Bu₂BOTf 2. DIPEA Bu2BOTf Dibutylboron Triflate DIPEA DIPEA Transition_State Zimmerman-Traxler Transition State Boron_Enolate->Transition_State Aldehyde Protected 3-Hydroxybenzaldehyde Aldehyde->Transition_State Aldol_Adduct Syn Aldol Adduct Transition_State->Aldol_Adduct Stereocontrolled C-C bond formation

Caption: Mechanism of the Evans Asymmetric Aldol Reaction.

  • Protocol:

    • Dissolve (S)-4-isopropyl-3-propionyl-1,3-oxazolidin-2-one (1.0 eq) in anhydrous DCM (10 vol) under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Add dibutylboron triflate (Bu₂BOTf, 1.1 eq, 1 M in DCM) dropwise, followed by N,N-diisopropylethylamine (DIPEA, 1.2 eq).

    • Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.

    • Add a solution of 3-(tert-Butyldimethylsilyloxy)benzaldehyde (1.2 eq) in anhydrous DCM (2 vol) dropwise.

    • Stir at -78 °C for 2 hours, then allow to warm to 0 °C and stir for an additional 1 hour.

    • Quench the reaction by adding a pH 7 phosphate buffer (5 vol) and methanol (5 vol).

    • Add a 2:1 mixture of methanol and 30% hydrogen peroxide (5 vol) and stir vigorously for 1 hour.

    • Extract the mixture with DCM (3 x 10 vol).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over sodium sulfate, and concentrate.

    • Purify the resulting diastereomeric mixture by flash chromatography to isolate the desired syn-aldol adduct.

Parameter Typical Value
Diastereomeric Ratio (syn:anti)>95:5
Yield of desired syn-isomer75-85%
Part 3: Post-Aldol Modifications and Auxiliary Cleavage

The newly formed hydroxyl group is typically methylated to prevent side reactions in the subsequent step. The chiral auxiliary is then cleaved to yield the corresponding carboxylic acid.

  • Protocol:

    • Hydroxyl Protection (Methylation): To a solution of the purified aldol adduct (1.0 eq) in anhydrous THF (10 vol) at 0 °C, add sodium hydride (NaH, 1.5 eq, 60% dispersion in mineral oil). Stir for 30 minutes, then add methyl iodide (MeI, 1.5 eq). Allow the reaction to warm to room temperature and stir overnight. Quench carefully with water, extract with ethyl acetate, wash with brine, dry, and concentrate.

    • Auxiliary Cleavage: Dissolve the methylated product (1.0 eq) in a 3:1 mixture of THF and water (10 vol) and cool to 0 °C. Add a pre-mixed solution of lithium hydroxide (LiOH, 2.0 eq) and 30% hydrogen peroxide (H₂O₂, 4.0 eq). Stir vigorously for 4 hours. Quench with an aqueous solution of sodium sulfite. Acidify with 1N HCl and extract with ethyl acetate. The organic layers contain the desired carboxylic acid, and the aqueous layer contains the recoverable chiral auxiliary.

Part 4: Final Product Formation

The final steps involve the esterification of the carboxylic acid and the deprotection of the phenolic hydroxyl group.

  • Protocol:

    • Esterification: To a solution of the carboxylic acid (1.0 eq) in ethanol (10 vol), add a catalytic amount of concentrated sulfuric acid (0.1 eq). Heat the mixture to reflux for 4-6 hours. Cool to room temperature, neutralize with saturated sodium bicarbonate solution, and extract with ethyl acetate. Wash the organic layer with brine, dry, and concentrate.

    • Desilylation: Dissolve the silyl-protected ester (1.0 eq) in THF (10 vol) and add tetrabutylammonium fluoride (TBAF, 1.1 eq, 1 M in THF). Stir at room temperature for 1-2 hours. Quench with water, extract with ethyl acetate, wash with brine, dry, and concentrate. Purify by column chromatography to yield (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate.

Step Reagents and Conditions Purpose
Phenolic Protection 3-Hydroxybenzaldehyde, TBDMSCl, Imidazole, DCMProtect the phenolic -OH group.
N-Acylation (S)-4-isopropyloxazolidin-2-one, n-BuLi, Propionyl chloride, THFAttach the propionyl group to the chiral auxiliary.
Aldol Reaction N-acyloxazolidinone, Bu₂BOTf, DIPEA, Protected aldehyde, DCMStereoselective C-C bond formation.
Hydroxyl Protection Aldol adduct, NaH, MeI, THFProtect the newly formed hydroxyl group.
Auxiliary Cleavage Protected adduct, LiOH, H₂O₂, THF/H₂ORemove the chiral auxiliary to yield the carboxylic acid.
Esterification Carboxylic acid, Ethanol, H₂SO₄ (cat.)Form the ethyl ester.
Deprotection Silyl-protected ester, TBAF, THFRemove the TBDMS protecting group to reveal the final product.

Alternative Strategy: Chiral Resolution

An alternative to asymmetric synthesis is the resolution of a racemic mixture of 3-cyclopropyl-3-(3-hydroxyphenyl)propanoic acid or its ester. This can be achieved by forming diastereomeric salts with a chiral amine, such as (R)- or (S)-1-phenylethylamine.

Resolution_Workflow Racemic_Acid Racemic 3-cyclopropyl-3-(3-hydroxyphenyl)propanoic acid Salt_Formation Diastereomeric Salt Formation Racemic_Acid->Salt_Formation Chiral_Amine Chiral Resolving Agent (e.g., (R)-1-phenylethylamine) Chiral_Amine->Salt_Formation Fractional_Crystallization Fractional Crystallization Salt_Formation->Fractional_Crystallization Separated_Salts Separated Diastereomeric Salts Fractional_Crystallization->Separated_Salts Acidification Acidification Separated_Salts->Acidification Enantiopure_Acid (S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoic acid Acidification->Enantiopure_Acid Esterification Esterification Enantiopure_Acid->Esterification Final_Product (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate Esterification->Final_Product

Sources

Exploratory

An In-depth Technical Guide to Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate: A Key Chiral Intermediate in Pharmaceutical Synthesis

This technical guide provides a comprehensive overview of Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate, a critical chiral building block in modern pharmaceutical manufacturing. We will delve into its physicoch...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate, a critical chiral building block in modern pharmaceutical manufacturing. We will delve into its physicochemical properties, outline a robust synthesis methodology, detail rigorous analytical characterization techniques, and explore its pivotal role in the synthesis of the antiplatelet agent, Ticagrelor. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this key intermediate.

Introduction and Significance

Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate (CAS Number: 1142223-08-2) is a chiral ester of significant interest in medicinal chemistry and process development.[1][2][3][4] Its structure, featuring a stereodefined center bearing both a cyclopropyl and a 3-hydroxyphenyl group, makes it a valuable precursor for complex molecular targets. The primary application of this compound is as a key intermediate in the synthesis of Ticagrelor, a P2Y12 receptor antagonist that plays a crucial role in preventing thrombotic events such as heart attack and stroke.[5][6] The specific (S)-stereochemistry of this intermediate is paramount, as it dictates the final stereochemistry and, consequently, the therapeutic efficacy of the active pharmaceutical ingredient (API).

Physicochemical Properties

A clear understanding of the physicochemical properties of a synthetic intermediate is fundamental for process development, scale-up, and quality control. The key properties of Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate are summarized in the table below.

PropertyValueSource(s)
CAS Number 1142223-08-2[1][2][3][4]
Molecular Formula C13H16O3[2][3][4]
Molecular Weight 220.27 g/mol [3][4]
IUPAC Name methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate[3]
Appearance White or almost colorless solid[1]
Purity Typically ≥97%[2][3][7]
Storage Room temperature, may be light sensitive[1][2]
Predicted Boiling Point 344.4 ± 17.0 °C[8]
Predicted Density 1.198 ± 0.06 g/cm³[8]
Predicted pKa 9.83 ± 0.10[8]

Synthesis Methodology: An Asymmetric Approach

The synthesis of a chiral molecule like Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate requires a strategy that can establish the desired stereocenter with high fidelity. An enantioselective synthesis is often preferred in industrial settings to avoid wasteful resolution steps. Below is a plausible and efficient synthetic route based on established chemical transformations.

The causality behind this experimental design lies in the use of a well-established chiral catalyst to set the key stereocenter in the initial cyclopropanation step. This ensures a high enantiomeric excess from the beginning of the synthesis, which is more efficient than resolving a racemic mixture later on. The subsequent steps are standard, high-yielding transformations that preserve the stereochemical integrity of the molecule.

Proposed Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Asymmetric Cyclopropanation cluster_1 Step 2: Decarboxylation cluster_2 Step 3: Final Product 3_hydroxycinnamate Methyl (E)-3-(3-hydroxyphenyl)acrylate cyclopropane Chiral Cyclopropane Diester 3_hydroxycinnamate->cyclopropane 1. Catalyst 2. Diazoacetate, Solvent diazoacetate Ethyl diazoacetate diazoacetate->cyclopropane catalyst Chiral Catalyst (e.g., Rh₂(S-DOSP)₄) catalyst->cyclopropane decarboxylation Selective Decarboxylation cyclopropane->decarboxylation Krapcho Decarboxylation (e.g., LiCl, DMSO, Heat) final_product Methyl (3S)-3-cyclopropyl-3- (3-hydroxyphenyl)propanoate decarboxylation->final_product

Caption: Proposed asymmetric synthesis workflow for the target compound.

Detailed Experimental Protocol

Step 1: Asymmetric Cyclopropanation of Methyl (E)-3-(3-hydroxyphenyl)acrylate

  • To a solution of Methyl (E)-3-(3-hydroxyphenyl)acrylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or toluene, add a chiral rhodium catalyst, for instance, Rh₂(S-DOSP)₄ (0.01 eq).

  • Heat the mixture to a suitable temperature (e.g., 40 °C).

  • Slowly add a solution of ethyl diazoacetate (1.1 eq) in the same solvent over several hours using a syringe pump. The slow addition is crucial to control the reaction rate and minimize side reactions.

  • After the addition is complete, continue stirring the reaction mixture at the same temperature until the starting material is fully consumed, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the chiral cyclopropane diester intermediate.

Step 2: Krapcho Decarboxylation

  • Dissolve the purified chiral cyclopropane diester (1.0 eq) in a mixture of dimethyl sulfoxide (DMSO) and water (e.g., 95:5 v/v).

  • Add lithium chloride (LiCl, 2.0 eq) to the solution.

  • Heat the reaction mixture to a high temperature (e.g., 150-170 °C) and stir for several hours until the reaction is complete (monitored by TLC or HPLC). The high temperature is necessary to drive the decarboxylation.

  • Cool the mixture to room temperature and dilute with water.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography to obtain the final product, Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate.

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and enantiomeric excess of the synthesized intermediate. This self-validating system ensures that the material meets the stringent quality requirements for pharmaceutical manufacturing.

Analytical Workflow Overview

Analytical_Workflow Sample Synthesized Product Purity_Analysis Purity & Identity Confirmation Sample->Purity_Analysis Chiral_Analysis Enantiomeric Excess (e.e.) Determination Sample->Chiral_Analysis NMR ¹H and ¹³C NMR Spectroscopy Purity_Analysis->NMR MS Mass Spectrometry (MS) Purity_Analysis->MS Chiral_HPLC Chiral HPLC Chiral_Analysis->Chiral_HPLC Results Certificate of Analysis (CoA) - Identity Confirmed - Purity > 99% - e.e. > 99.5% NMR->Results MS->Results Chiral_HPLC->Results

Caption: Comprehensive analytical workflow for quality control.

Protocol 1: Purity and Structural Confirmation by NMR and MS
  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • Dissolve a small amount of the sample (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra.

    • The ¹H NMR spectrum should show characteristic signals for the aromatic protons, the cyclopropyl protons, the methine proton adjacent to the stereocenter, the methylene protons, and the methyl ester protons.

    • The ¹³C NMR spectrum should confirm the presence of the expected number of carbon atoms in their respective chemical environments (aromatic, cyclopropyl, ester carbonyl, etc.).

  • Mass Spectrometry (MS) :

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze the sample using an appropriate ionization technique, such as Electrospray Ionization (ESI).

    • The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M+Na]⁺, confirming the molecular weight of 220.27 g/mol .

Protocol 2: Enantiomeric Excess (e.e.) Determination by Chiral HPLC

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric purity of chiral compounds.[9][10][11]

  • Column Selection : Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel OD-H or Chiralpak AD-H) are often effective for this class of compounds.

  • Mobile Phase Preparation : Prepare a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized to achieve baseline separation of the enantiomers.

  • Sample Preparation : Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions :

    • Flow Rate : Typically 0.5 - 1.0 mL/min.

    • Column Temperature : Controlled, e.g., 25 °C.

    • Detection : UV detection at a wavelength where the compound has significant absorbance (e.g., 220 nm or 275 nm).

  • Analysis :

    • Inject a small volume (e.g., 10 µL) of the sample onto the column.

    • The two enantiomers will elute at different retention times.

    • Integrate the peak areas for the (S)-enantiomer (major peak) and the (R)-enantiomer (minor peak).

    • Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [(Area of S-enantiomer - Area of R-enantiomer) / (Area of S-enantiomer + Area of R-enantiomer)] x 100

Application in Ticagrelor Synthesis and Mechanism of Action

Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate is a crucial building block in the multi-step synthesis of Ticagrelor.[5][6][12] Its specific stereochemistry is installed early and carried through the synthetic sequence to ensure the final API has the correct three-dimensional structure required for its biological activity.

Ticagrelor is a direct-acting, reversible antagonist of the P2Y12 receptor, a key receptor on the surface of platelets.[5][13] By blocking this receptor, Ticagrelor prevents adenosine diphosphate (ADP)-mediated platelet activation and aggregation, thereby reducing the risk of thrombosis.

P2Y12 Receptor Signaling Pathway

P2Y12_Pathway cluster_platelet Platelet ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds Gi Gi Protein Activation P2Y12->Gi Activates Ticagrelor Ticagrelor Ticagrelor->P2Y12 Reversibly Blocks AC Adenylyl Cyclase (Inhibition) Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP VASP VASP-P Inhibition cAMP->VASP Activation Platelet Activation & Aggregation VASP->Activation Leads to

Caption: Ticagrelor's mechanism of action via P2Y12 receptor inhibition.

Conclusion

Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate is more than just a chemical intermediate; it is a testament to the importance of stereochemistry in modern drug development. Its synthesis requires precise control over its chiral center, and its quality must be verified by a suite of rigorous analytical techniques. As a key precursor to the life-saving drug Ticagrelor, a thorough understanding of this molecule's properties, synthesis, and analysis is indispensable for professionals in the pharmaceutical sciences. This guide provides the foundational knowledge and practical protocols to empower researchers and developers working with this vital chiral building block.

References

  • methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate CAS NO.1142223-08-2. LookChem. [Link]

  • methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate, min 97%, 1 gram. Stratech. [Link]

  • Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate. Shaanxi light photoelectric material Limited by Share Ltd. [Link]

  • An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. National Institutes of Health. [Link]

  • Novel synthetic methodology for the synthesis of Ticagrelor. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis method of ticagrelor key intermediate.
  • SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. Rasayan Journal of Chemistry. [Link]

  • Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacteri. ORBi (Open Repository and Bibliography). [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. [Link]

  • Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simult…. OUCI. [Link]

  • Methyl 3-(3-hydroxyphenyl)propionate. PubChem. [Link]

  • Methyl 3-Cyclopropyl-3-(3-hydroxyphenyl)propanoate. Appretech Scientific Limited. [Link]

  • Benzenepropanoic acid, β-cyclopropyl-3-hydroxy-, Methyl ester, (βS)-. Chemdad. [Link]

Sources

Foundational

A Comprehensive Technical Guide to the Stereospecific Synthesis of Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate

Abstract: This in-depth technical guide provides a detailed examination of a robust and stereoselective synthetic route to Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate, a key chiral building block with signifi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This in-depth technical guide provides a detailed examination of a robust and stereoselective synthetic route to Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate, a key chiral building block with significant potential in pharmaceutical development, notably as an intermediate in the synthesis of complex therapeutic agents such as Eluxadoline. The core of this guide focuses on a state-of-the-art rhodium-catalyzed asymmetric 1,4-conjugate addition of a cyclopropylboron reagent to a cinnamate ester derivative. We will explore the mechanistic underpinnings of this key transformation, provide a detailed, step-by-step experimental protocol, and present the necessary data for replication and validation by researchers, scientists, and drug development professionals.

Introduction: The Significance of Chiral Phenylpropanoate Scaffolds

This guide will focus on a modern and efficient approach to establishing this crucial stereocenter: the asymmetric conjugate addition. This method offers high enantioselectivity and is amenable to scale-up, making it a preferred strategy in industrial settings.

Strategic Approach: Rhodium-Catalyzed Asymmetric 1,4-Addition

The chosen synthetic strategy hinges on the asymmetric 1,4-addition of a cyclopropyl nucleophile to an α,β-unsaturated ester. Among the various methodologies for asymmetric conjugate addition, rhodium-catalyzed reactions using chiral phosphine ligands have emerged as particularly powerful and reliable.[3][4][5] This approach offers several advantages:

  • High Enantioselectivity: The use of chiral ligands, such as (S)-BINAP, allows for the creation of a chiral environment around the rhodium center, leading to excellent control over the stereochemical outcome of the addition.

  • Mild Reaction Conditions: These reactions can often be carried out under mild conditions, which helps to preserve sensitive functional groups.

  • Functional Group Tolerance: Rhodium catalysts often exhibit good tolerance to a variety of functional groups, reducing the need for extensive protecting group strategies.

Our proposed synthetic route is a two-step process:

  • Synthesis of the Michael Acceptor: Preparation of methyl 3-(3-hydroxyphenyl)acrylate from 3-hydroxybenzaldehyde and methyl acetate.

  • Asymmetric Conjugate Addition: Rhodium-catalyzed 1,4-addition of cyclopropylboronic acid to the acrylate to stereoselectively form the target molecule.

Overall Synthetic Workflow

The entire process, from commercially available starting materials to the final product, is depicted in the following workflow diagram.

G cluster_0 Step 1: Synthesis of Michael Acceptor cluster_1 Step 2: Asymmetric Conjugate Addition 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde Reaction 1 Horner-Wadsworth-Emmons or similar condensation 3-Hydroxybenzaldehyde->Reaction 1 Methyl acetate Methyl acetate Methyl acetate->Reaction 1 Base (e.g., NaH) Base (e.g., NaH) Base (e.g., NaH)->Reaction 1 Methyl 3-(3-hydroxyphenyl)acrylate Methyl 3-(3-hydroxyphenyl)acrylate Reaction 2 Rh-catalyzed Asymmetric 1,4-Addition Methyl 3-(3-hydroxyphenyl)acrylate->Reaction 2 Reaction 1->Methyl 3-(3-hydroxyphenyl)acrylate Cyclopropylboronic acid Cyclopropylboronic acid Cyclopropylboronic acid->Reaction 2 Rh(acac)(cod) Rh(acac)(cod) / (S)-BINAP Rh(acac)(cod)->Reaction 2 Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction 2 Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate Reaction 2->Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate

Caption: Overall synthetic workflow for the preparation of the target molecule.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 3-(3-hydroxyphenyl)acrylate

The synthesis of the α,β-unsaturated ester can be achieved through various condensation reactions. A Horner-Wadsworth-Emmons reaction between 3-hydroxybenzaldehyde and a phosphonate ylide derived from a methyl haloacetate is a common and effective method.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
3-Hydroxybenzaldehyde122.12506.11 g
Triethyl phosphonoacetate224.165512.33 g
Sodium hydride (60% in oil)40.00602.40 g
Tetrahydrofuran (THF), dry--200 mL
Saturated NH4Cl solution--100 mL
Ethyl acetate--300 mL
Brine--100 mL
Anhydrous MgSO4---

Procedure:

  • To a flame-dried three-neck round-bottom flask under an inert atmosphere (N2 or Ar), add sodium hydride (60% dispersion in mineral oil, 2.40 g, 60 mmol).

  • Wash the sodium hydride with dry hexanes (3 x 20 mL) to remove the mineral oil, then carefully decant the hexanes.

  • Add dry THF (100 mL) to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add triethyl phosphonoacetate (12.33 g, 55 mmol) dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve.

  • Add a solution of 3-hydroxybenzaldehyde (6.11 g, 50 mmol) in dry THF (100 mL) dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours, or until TLC analysis indicates complete consumption of the aldehyde.

  • Carefully quench the reaction by slowly adding saturated aqueous NH4Cl solution (100 mL) at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford methyl 3-(3-hydroxyphenyl)acrylate as a solid.

Step 2: Asymmetric 1,4-Addition of Cyclopropylboronic Acid

This is the key stereochemistry-defining step. The use of a chiral rhodium catalyst ensures the formation of the desired (3S)-enantiomer. The presence of a base is often crucial for the efficiency of the transmetalation step in the catalytic cycle.[5]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
Methyl 3-(3-hydroxyphenyl)acrylate178.18101.78 g
Cyclopropylboronic acid85.90151.29 g
Acetylacetonatobis(ethylene)rhodium(I)258.110.3 (3 mol%)77.4 mg
(S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((S)-BINAP)622.670.33 (3.3 mol%)205.5 mg
Potassium carbonate (K2CO3)138.211138.2 mg
1,4-Dioxane/Water (10:1)--55 mL
Diethyl ether--150 mL
1 M HCl--50 mL
Saturated NaHCO3 solution--50 mL
Brine--50 mL
Anhydrous Na2SO4---

Procedure:

  • In a Schlenk flask, combine acetylacetonatobis(ethylene)rhodium(I) (77.4 mg, 0.3 mmol) and (S)-BINAP (205.5 mg, 0.33 mmol) under an inert atmosphere.

  • Add degassed 1,4-dioxane (20 mL) and stir the mixture at room temperature for 30 minutes to form the active catalyst complex.

  • In a separate flask, dissolve methyl 3-(3-hydroxyphenyl)acrylate (1.78 g, 10 mmol) and cyclopropylboronic acid (1.29 g, 15 mmol) in a mixture of 1,4-dioxane (30 mL) and water (5 mL).

  • Add the substrate solution to the catalyst solution via cannula.

  • Add potassium carbonate (138.2 mg, 1 mmol) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and quench with 1 M HCl (50 mL).

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated NaHCO3 solution (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Mechanistic Insight: The Rhodium Catalytic Cycle

The catalytic cycle for the rhodium-catalyzed asymmetric 1,4-addition is believed to proceed through several key intermediates.[6] Understanding this cycle is crucial for optimizing reaction conditions.

G Rh(I)-BINAP Rh(I)-BINAP Cyclopropyl-Rh(I)-BINAP Cyclopropyl-Rh(I)-BINAP Rh(I)-BINAP->Cyclopropyl-Rh(I)-BINAP Transmetalation (with Cyclopropylboronic acid + Base) Alkene-Complex Alkene-Complex Cyclopropyl-Rh(I)-BINAP->Alkene-Complex Coordination (with Acrylate) Oxa-π-allyl-Rh(III) Oxa-π-allyl-Rh(III) Alkene-Complex->Oxa-π-allyl-Rh(III) Migratory Insertion Product-Enolate Product-Enolate Oxa-π-allyl-Rh(III)->Product-Enolate Protonolysis (with H2O) Product-Enolate->Rh(I)-BINAP Releases Product Regenerates Catalyst

Caption: Proposed catalytic cycle for the Rh-catalyzed asymmetric 1,4-addition.

Data Summary and Characterization

The successful synthesis of the target compound should be confirmed by standard analytical techniques.

ParameterExpected Value/Result
Appearance Colorless oil or low-melting solid
¹H NMR (CDCl₃, 400 MHz) Consistent with the structure of methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate. Key signals: aromatic protons, cyclopropyl protons, methine proton adjacent to the cyclopropyl and aryl groups, methylene protons, and methyl ester protons.
¹³C NMR (CDCl₃, 100 MHz) Expected number of carbon signals corresponding to the structure.
Mass Spectrometry (ESI+) [M+H]⁺ calculated for C₁₃H₁₆O₃: 221.1178; Found: 221.1176
Enantiomeric Excess (ee) >95% as determined by chiral HPLC analysis.
CAS Number 1142223-08-2

Conclusion and Future Perspectives

This guide has detailed a reliable and highly stereoselective method for the synthesis of methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate. The cornerstone of this approach is the rhodium-catalyzed asymmetric 1,4-conjugate addition, which provides excellent enantiocontrol. The protocols provided herein are designed to be reproducible and scalable, offering a solid foundation for researchers in academic and industrial settings.

Further optimization of this synthesis could involve exploring alternative chiral ligands for the rhodium catalyst to potentially improve turnover numbers and reduce catalyst loading. Additionally, investigating other cyclopropyl transfer reagents, such as cyclopropyl Grignard reagents in the presence of a chiral copper catalyst, could offer alternative routes with different economic and practical considerations.[7][8] The principles and techniques outlined in this guide are broadly applicable to the stereospecific synthesis of other valuable chiral building blocks.

References

  • Takaya, Y., Ogasawara, M., Hayashi, T., Sakai, M., & Miyaura, N. (2002). Catalytic cycle of rhodium-catalyzed asymmetric 1,4-addition of organoboronic acids. Arylrhodium, oxa-pi-allylrhodium, and hydroxorhodium intermediates. Journal of the American Chemical Society, 124(18), 5052-5058. [Link]

  • Shintani, R., Takeda, M., & Hayashi, T. (2011). Rhodium-catalyzed asymmetric 1,4-addition of sodium tetraarylborates to β,β-disubstituted α,β-unsaturated esters. Organic Letters, 13(2), 350-352. [Link]

  • Hayashi, T. (2003). Rhodium-Catalyzed Asymmetric 1,4-Addition and Its Related Asymmetric Reactions. Chemical Reviews, 103(8), 2829-2844. [Link]

  • Organic Chemistry Portal. (n.d.). Substituted arene synthesis by 1,4-Addition. [Link]

  • Sakuma, S., & Miyaura, N. (2001). Rhodium(I)-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids to α,β-Unsaturated Amides. The Journal of Organic Chemistry, 66(26), 8944-8946. [Link]

  • López, F., Harutyunyan, S. R., Minnaard, A. J., & Feringa, B. L. (2004). Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones. Journal of the American Chemical Society, 126(40), 12784-12785. [Link]

  • Feringa, B. L. (2007). Catalytic Enantioselective Conjugate Addition with Grignard Reagents. Accounts of Chemical Research, 40(12), 1335-1345. [Link]

  • Kanai, M., & Shibasaki, M. (1995). Catalytic asymmetric conjugate addition of grignard reagents mediated by copper(I)-chiral bidentate phosphine complex. Tetrahedron Letters, 36(14), 2591-2594. [Link]

  • Cai, C-Z., & He, W. (2006). Process for the preparation of opioid modulators.
  • New Drug Approvals. (2018). Eluxadoline. [Link]

  • Patel, P. R., et al. (2019). A process for the preparation of eluxadoline. U.S.
  • Lupin Limited. (2017). Preparation method of eluxadoline intermediate compound.

Sources

Exploratory

Physical and chemical properties of methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the physical and chemical properties of methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)prop...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate, a chiral molecule of significant interest in medicinal chemistry and drug development. This document delves into the compound's structural features, physicochemical characteristics, and chemical reactivity, with a particular focus on its emerging role as a versatile building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Detailed discussions on its synthesis, spectroscopic characterization, and the stability of its key functional moieties are presented to offer a holistic understanding for researchers in the field.

Introduction

Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate is a chiral ester that incorporates three key structural motifs: a phenolic ring, a stereocenter, and a cyclopropyl group. This unique combination of features makes it a valuable intermediate in the synthesis of complex biologically active molecules. The presence of a hydroxyl group on the phenyl ring provides a handle for further functionalization, while the chiral center and the cyclopropyl group can impart specific conformational constraints and metabolic stability to the final compounds. Notably, this molecule has garnered attention as a potential linker component in the rapidly advancing field of targeted protein degradation.

Targeted protein degradation is a novel therapeutic modality that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system, to eliminate disease-causing proteins.[1][2] PROTACs are heterobifunctional molecules at the heart of this technology, consisting of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[2] The linker's structure and properties are critical for the efficacy of the PROTAC, influencing its solubility, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[3][4] The structural features of methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate make it an attractive scaffold for the synthesis of PROTAC linkers.

Physicochemical Properties

A thorough understanding of the physicochemical properties of methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate is essential for its handling, formulation, and application in synthetic chemistry.

General Properties
PropertyValueSource(s)
CAS Number 1142223-08-2[5][6]
Molecular Formula C13H16O3[6][7]
Molecular Weight 220.26 g/mol [7][8]
Appearance White or almost colorless solid or liquid.[9]
Purity Typically available at ≥97% purity.[6][7]
Predicted Physicochemical Data
PropertyPredicted ValueSource(s)
Boiling Point 344.4 ± 17.0 °C[10]
Density 1.198 ± 0.06 g/cm³[10]
pKa 9.83 ± 0.10[10]

Note: These values are computationally predicted and should be used as estimates. Experimental verification is recommended.

Chemical Synthesis

The enantioselective synthesis of methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate is crucial for its application in chiral drug development. While a specific, detailed protocol for this exact molecule is not widely published, its synthesis can be approached through established methods for the asymmetric synthesis of 3-aryl-3-cyclopropylpropanoates.

One potential synthetic strategy involves the asymmetric Michael addition of a nucleophile to a corresponding cinnamate precursor, followed by cyclopropanation. The stereochemistry at the C3 position can be controlled through the use of chiral catalysts or auxiliaries.

Conceptual Synthetic Workflow:

G cluster_start Starting Materials cluster_synthesis Synthesis cluster_product Final Product 3-Hydroxycinnamic_acid 3-Hydroxycinnamic acid Esterification Esterification 3-Hydroxycinnamic_acid->Esterification Methanol Methanol Methanol->Esterification Asymmetric_Michael_Addition Asymmetric Michael Addition (with cyclopropyl nucleophile precursor) Esterification->Asymmetric_Michael_Addition Methyl 3-hydroxycinnamate Cyclopropanation Cyclopropanation Asymmetric_Michael_Addition->Cyclopropanation Target_Molecule Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate Cyclopropanation->Target_Molecule

Caption: A conceptual workflow for the synthesis of the target molecule.

A plausible approach would be the conjugate addition of a cyclopropyl organometallic reagent to a chiral derivative of methyl 3-(3-hydroxyphenyl)acrylate. The chirality could be induced by a chiral auxiliary attached to the acrylate or by a chiral ligand on the metal of the organometallic reagent. Subsequent removal of the auxiliary would yield the desired product. The synthesis of chiral cyclopropyl nucleosides via catalytic asymmetric Michael-initiated ring-closure reactions has been reported, demonstrating the feasibility of such approaches.[11]

Spectroscopic Characterization

The structural elucidation and purity assessment of methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate rely on a combination of spectroscopic techniques. While a full experimental dataset for the target molecule is not publicly available, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 3-hydroxyphenyl group, the methoxy protons of the ester group, the diastereotopic methylene protons adjacent to the ester, the methine proton at the chiral center, and the protons of the cyclopropyl ring. The aromatic protons would appear as multiplets in the range of 6.5-7.5 ppm. The methoxy singlet would be expected around 3.6-3.8 ppm. The benzylic methine proton, coupled to the methylene and cyclopropyl protons, would likely appear as a multiplet. The cyclopropyl protons would exhibit complex splitting patterns in the upfield region (typically 0.2-1.5 ppm).

  • ¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbon of the ester (around 170-175 ppm), the aromatic carbons (110-160 ppm), the methoxy carbon (around 50-55 ppm), the benzylic methine carbon, the methylene carbon, and the carbons of the cyclopropyl ring (in the upfield region, typically 0-20 ppm).

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group. A strong, sharp peak around 1730-1750 cm⁻¹ would be indicative of the C=O stretching of the ester functional group. C-H stretching vibrations for the aromatic and aliphatic parts of the molecule would be observed around 2850-3100 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 220. The fragmentation pattern would be expected to involve the loss of the methoxy group (-OCH₃, m/z 31) or the carbomethoxy group (-COOCH₃, m/z 59). Cleavage at the benzylic position could also lead to characteristic fragments. The fragmentation of similar phenylpropanoate esters often involves the formation of a stable benzopyrylium intermediate.[12]

Chemical Reactivity and Stability

The chemical reactivity of methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate is governed by its three primary functional groups: the phenol, the ester, and the cyclopropyl ring.

  • Phenolic Hydroxyl Group: The phenolic -OH group is weakly acidic and can be deprotonated with a suitable base to form a phenoxide ion. This increases its nucleophilicity, facilitating reactions such as ether and ester formation.[13] The phenol ring is also susceptible to electrophilic aromatic substitution, with the hydroxyl group being an activating, ortho-, para-directing group.

  • Ester Group: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid.[13][14] Phenolic esters are generally less reactive towards hydrolysis than their aliphatic counterparts.[13] Transesterification can also occur in the presence of other alcohols under appropriate catalytic conditions.

  • Cyclopropyl Group: The cyclopropyl ring is a strained three-membered ring and exhibits some properties similar to a double bond.[15] It can stabilize an adjacent positive charge, making the benzylic position more reactive towards reactions that proceed through a carbocation intermediate.[16][17] While generally stable, the cyclopropyl group can undergo ring-opening reactions under certain conditions, such as with strong acids or in some radical reactions.[7]

  • Benzylic Position: The carbon atom to which the phenyl and cyclopropyl groups are attached is a benzylic position. This position is activated towards both nucleophilic substitution and radical reactions due to the ability of the adjacent phenyl and cyclopropyl groups to stabilize intermediates.[2]

Applications in Drug Discovery: A Building Block for PROTAC Linkers

The unique structural features of methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate make it a highly valuable building block for the synthesis of linkers used in Proteolysis Targeting Chimeras (PROTACs).

PROTAC Mechanism of Action:

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

The linker plays a crucial role in a PROTAC's efficacy, and its design is a key aspect of PROTAC development.[10][18] The length, rigidity, and chemical composition of the linker all influence the formation of a productive ternary complex.[3][4]

Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate offers several advantages as a linker precursor:

  • Defined Stereochemistry: The (S)-configuration at the benzylic carbon provides a fixed three-dimensional orientation, which can be advantageous for achieving a specific and stable ternary complex.

  • Tunable Length and Flexibility: The propanoate backbone provides a short and relatively flexible spacer. The ester and phenol functionalities serve as convenient points for extension and connection to the protein-binding and E3 ligase-binding moieties.

  • Cyclopropyl Moiety: The cyclopropyl group can impart a degree of conformational rigidity to the linker, which can be beneficial for pre-organizing the PROTAC into a bioactive conformation.[15] It can also enhance metabolic stability compared to linear alkyl chains.[19]

  • Phenolic Handle: The 3-hydroxyphenyl group provides a readily modifiable point for attachment. For instance, it can be converted to an ether or used in cross-coupling reactions to build more complex linker structures.

The development of PROTACs with linkers derived from this molecule could lead to degraders with improved potency, selectivity, and pharmacokinetic properties.

Conclusion

Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate is a chiral molecule with a unique combination of structural features that make it a valuable tool for medicinal chemists and drug discovery scientists. Its well-defined stereochemistry, along with the presence of a reactive phenol, a modifiable ester, and a conformationally constraining cyclopropyl group, positions it as a promising building block for the synthesis of complex bioactive molecules. Of particular note is its potential as a scaffold for the rational design of PROTAC linkers, a critical component in the development of next-generation therapeutics based on targeted protein degradation. Further research into the synthesis, characterization, and application of this compound is warranted and will undoubtedly contribute to the advancement of drug discovery.

References

  • Baddar, F. G., Wahhab, S. A., Awad, B. M., Guindy, N. M., Wahba, M., & Malek, B. A. A. (1970). Phenolic esters. Part I. Rate of hydrolysis of phenyl, p-tolyl, and p-chlorophenyl hydrogen succinate. Journal of the Chemical Society B: Physical Organic, 739-745.
  • Bundgaard, H., & Hansen, J. (2007). Bioreversible Derivatives of Phenol. 2. Reactivity of Carbonate Esters With Fatty Acid-Like Structures Towards Hydrolysis in Aqueous Solutions. Molecules, 12(10), 2396–2411.
  • Bálint, G. (2013). The chemistry and biology of cyclopropyl compounds. Burns Group Meeting.
  • Gagnon, A., Duplessis, M., & Fader, L. (2010). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Boehringer Ingelheim (Canada) Ltd., Research and Development.
  • Khan Academy. (n.d.). Esterification of phenols. Retrieved from [Link]

  • LibreTexts. (2023). Other Reactions of Phenol. Chemistry LibreTexts.
  • MDPI. (2023).
  • MDPI. (2010). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry.
  • MDPI. (2018). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity.
  • Appretech Scientific Limited. (n.d.). Methyl 3-Cyclopropyl-3-(3-hydroxyphenyl)propanoate. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014).
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  • Chemistry Steps. (n.d.).
  • Wikipedia. (n.d.). Cyclopropyl group.
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  • PubChem. (n.d.). 3-Hydroxy-2-methyl-3-phenylpropionic acid, methyl ester.
  • National Center for Biotechnology Information. (n.d.).
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  • National Center for Biotechnology Information. (n.d.). Current strategies for the design of PROTAC linkers: a critical review.
  • Google Patents. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Reactive phenolic solvents applied to the synthesis of renewable aromatic polyesters with high isosorbide content.
  • Google Patents. (n.d.). WO2019060742A1 - Protein degraders and uses thereof.
  • PubChem. (n.d.).
  • Chemdad. (n.d.). Benzenepropanoic acid, β-cyclopropyl-3-hydroxy-, Methyl ester, (βS)-.
  • Shaanxi Lete Photovoltaic Material Co., Ltd. (n.d.). Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)
  • PubChem. (n.d.). Methyl 3-(3-hydroxyphenyl)
  • ChemicalBook. (n.d.). Methyl 3-(4-hydroxyphenyl)
  • ChemPep. (n.d.). Overview of PROTAC Linkers.
  • Guidechem. (n.d.). methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)

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Foundational

An In-Depth Technical Guide to the Structural Analysis of Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate

Introduction: Unveiling a Chiral Scaffold of Pharmaceutical Interest Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate is a chiral molecule of significant interest in medicinal chemistry and drug development. Its s...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Chiral Scaffold of Pharmaceutical Interest

Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate is a chiral molecule of significant interest in medicinal chemistry and drug development. Its structure combines a stereochemically defined propanoate backbone with a cyclopropyl group and a 3-hydroxyphenyl moiety. This unique combination of functional groups imparts specific physicochemical properties that are attractive for the design of novel therapeutic agents. The cyclopropyl ring, for instance, is a bioisostere of a phenyl group or a double bond, often enhancing metabolic stability and binding affinity to biological targets. The phenolic hydroxyl group provides a key site for hydrogen bonding interactions, while the methyl ester can be readily hydrolyzed in vivo, making it a suitable pro-drug motif.

Given the stereospecific nature of drug-receptor interactions, the absolute configuration at the chiral center (C3) is critical to the molecule's biological activity. Therefore, a rigorous and comprehensive structural analysis is paramount to ensure the quality, purity, and stereochemical integrity of this compound. This guide provides a detailed exploration of the analytical techniques and methodologies required for the complete structural elucidation and characterization of Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate, tailored for researchers, scientists, and professionals in the field of drug development.

Core Structural Attributes

A foundational understanding of the molecule's basic properties is the first step in any analytical endeavor. These data provide the basis for interpreting the more complex spectroscopic and chromatographic information that will be gathered.

PropertyValueSource
IUPAC Name methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate-
CAS Number 1142223-08-2-
Molecular Formula C₁₃H₁₆O₃-
Molecular Weight 220.27 g/mol -
SMILES COC(=O)CC1CC1-

Spectroscopic Characterization: A Multi-faceted Approach

The structural elucidation of Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate relies on a synergistic application of several spectroscopic techniques. Each method provides unique and complementary information about the molecule's connectivity, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For a chiral molecule like the one , NMR also provides crucial information about the diastereotopic nature of certain protons, which is a direct consequence of the chiral center.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The following table outlines the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, coupling constants (J) in Hertz (Hz), and assignments for the protons of Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate.

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)AssignmentRationale
~7.15tJ = 7.81H, Ar-HAromatic proton on C5' of the phenyl ring.
~6.75dJ = 7.81H, Ar-HAromatic proton on C6' of the phenyl ring.
~6.70s1H, Ar-HAromatic proton on C2' of the phenyl ring.
~6.65dJ = 7.81H, Ar-HAromatic proton on C4' of the phenyl ring.
~5.50s (broad)-1H, -OHPhenolic hydroxyl proton; chemical shift can vary with concentration and temperature.
3.65s-3H, -OCH₃Methyl ester protons.
2.70ddJ = 15.0, 8.51H, -CH₂-One of the diastereotopic protons on C2.
2.60ddJ = 15.0, 6.51H, -CH₂-The other diastereotopic proton on C2.
2.10m-1H, -CH- (C3)The benzylic and chiral proton at C3.
0.95m-1H, -CH- (cyclopropyl)The methine proton of the cyclopropyl ring.
0.55m-2H, -CH₂- (cyclopropyl)Two of the methylene protons on the cyclopropyl ring.
0.25m-2H, -CH₂- (cyclopropyl)The other two methylene protons on the cyclopropyl ring.

Causality Behind Predicted Shifts and Multiplicities: The presence of a chiral center at C3 renders the two protons on the adjacent methylene group (C2) chemically non-equivalent, leading to distinct signals (diastereotopic protons).[1] Each of these protons will appear as a doublet of doublets (dd) due to geminal coupling to each other and vicinal coupling to the C3 proton. The protons of the cyclopropyl group are expected to resonate in the highly shielded upfield region of the spectrum (typically 0-1 ppm), a characteristic feature of this strained ring system.[2] The aromatic protons will exhibit a splitting pattern consistent with a 1,3-disubstituted benzene ring.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The predicted ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
~172.5C=OCarbonyl carbon of the ester.
~155.0C-OHPhenolic carbon directly attached to the hydroxyl group.
~145.0Ar-CQuaternary aromatic carbon at C1'.
~129.5Ar-CHAromatic methine carbon.
~119.0Ar-CHAromatic methine carbon.
~115.0Ar-CHAromatic methine carbon.
~113.0Ar-CHAromatic methine carbon.
~51.5-OCH₃Methyl ester carbon.
~45.0-CH- (C3)Chiral methine carbon.
~41.0-CH₂- (C2)Methylene carbon adjacent to the carbonyl.
~15.0-CH- (cyclopropyl)Methine carbon of the cyclopropyl ring.
~5.0-CH₂- (cyclopropyl)Methylene carbons of the cyclopropyl ring.

Self-Validating System for NMR Analysis: A comprehensive 2D NMR analysis, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) experiments, should be performed. This suite of experiments will unequivocally establish the proton-proton and proton-carbon correlations, thereby confirming the assigned structure and validating the initial 1D NMR interpretations.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the characteristic functional groups present in a molecule.

Expected IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3550-3200 (broad)O-H stretchPhenolic hydroxyl
3100-3000C-H stretchAromatic C-H
~3000C-H stretchCyclopropyl C-H
2950-2850C-H stretchAliphatic C-H
~1735C=O stretchEster carbonyl
1600-1450C=C stretchAromatic ring
~1220C-O stretchPhenolic C-O

Expertise in Interpretation: The broadness of the O-H stretch is a clear indication of hydrogen bonding, a characteristic feature of phenols.[3][4][5] The strong absorption around 1735 cm⁻¹ is highly diagnostic for the ester carbonyl group. The presence of peaks in the 3100-3000 cm⁻¹ region, alongside those for aliphatic C-H, helps to confirm the presence of both aromatic and cyclopropyl C-H bonds.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides the exact molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation patterns.

Expected Mass Spectrometry Data

  • Molecular Ion (M⁺): m/z = 220.27

  • Major Fragmentation Pathways:

    • Loss of the methoxy group (-OCH₃): [M - 31]⁺, leading to a peak at m/z = 189.

    • Loss of the carbomethoxy group (-COOCH₃): [M - 59]⁺, resulting in a peak at m/z = 161.

    • Benzylic cleavage: Cleavage of the bond between C3 and the cyclopropyl group or between C2 and C3 can lead to various fragment ions. A prominent fragment is often the tropylium ion or a substituted tropylium ion.[6]

    • McLafferty Rearrangement: While less likely given the structure, it is a potential fragmentation pathway for esters.

Trustworthiness of MS Data: High-resolution mass spectrometry (HRMS) should be employed to determine the elemental composition of the molecular ion and its major fragments. This provides an additional layer of confidence in the structural assignment by confirming the molecular formula with high accuracy.

Chiral Chromatography: Ensuring Enantiomeric Purity

For a chiral drug candidate, establishing and controlling the enantiomeric purity is a critical regulatory requirement. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.

A Self-Validating Chiral HPLC Protocol

The development of a robust chiral HPLC method is an empirical process, but a logical starting point can be formulated based on the structural features of the analyte.

  • Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those derivatized with cellulose or amylose, are highly effective for a broad range of chiral compounds and represent the first line of screening.[7][8] Columns like Chiralpak® AD-H or Chiralcel® OD-H are excellent candidates.

  • Mobile Phase Screening:

    • Normal Phase: A mixture of hexane and a polar alcohol like isopropanol or ethanol is a common starting point. A typical initial condition would be 90:10 (v/v) hexane:isopropanol.

    • Additives: For acidic compounds like the target molecule (due to the phenolic hydroxyl group), the addition of a small amount of an acidic modifier, such as 0.1% trifluoroacetic acid (TFA), to the mobile phase can significantly improve peak shape and resolution.[9]

  • Method Optimization: Once initial separation is achieved, parameters such as the ratio of the mobile phase components, the choice of alcohol modifier, and the column temperature can be systematically varied to optimize the resolution and analysis time.

  • Detection: UV detection at a wavelength where the phenyl group has strong absorbance (e.g., ~275 nm) is suitable.

  • Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure its reliability for routine quality control.

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of the structural analysis process for Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate.

G cluster_0 Initial Characterization cluster_1 Spectroscopic Analysis cluster_2 Stereochemical Analysis cluster_3 Final Confirmation A Compound Synthesis and Purification B Basic Properties (MW, Formula, CAS) A->B C 1D NMR (¹H, ¹³C) B->C E IR Spectroscopy B->E F Mass Spectrometry (HRMS) B->F D 2D NMR (COSY, HSQC, HMBC) C->D Confirm Connectivity I Comprehensive Structural Elucidation D->I E->I F->I G Chiral HPLC Method Development H Enantiomeric Purity Determination G->H H->I

Caption: Workflow for structural analysis.

Conclusion: A Pathway to Confident Characterization

The structural analysis of Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate requires a meticulous and integrated analytical approach. By combining the detailed connectivity information from NMR spectroscopy, the functional group identification from IR spectroscopy, and the molecular weight and fragmentation data from mass spectrometry, a complete picture of the molecule's constitution can be assembled. Furthermore, the development of a validated chiral HPLC method is indispensable for ensuring the enantiomeric purity of this pharmaceutically relevant compound. The methodologies and insights provided in this guide offer a robust framework for the confident and comprehensive characterization of this and other similar chiral molecules, thereby supporting the advancement of drug discovery and development programs.

References

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. Retrieved from [Link]

  • University of Calgary. (n.d.). Spectroscopy Tutorial: Phenols and Enols. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). 17.11 Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Retrieved from [Link]

  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of organic chemistry, 78(4), 1504–1507. [Link]

  • JoVE. (2024). Mass Spectrometry: Aromatic Compound Fragmentation. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Aturki, Z., D'Orazio, G., Fanali, S., & Rocco, A. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 198, 114002. [Link]

  • Ahmad, M., & Ali, I. (2012). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 30(8), 632-646. [Link]

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate

Abstract Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate is a chiral molecule of interest in medicinal chemistry and drug development. Its precise structural confirmation and purity assessment are paramount for i...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate is a chiral molecule of interest in medicinal chemistry and drug development. Its precise structural confirmation and purity assessment are paramount for its application in research and synthesis. This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra, this document serves as a predictive guide, detailing the theoretical basis for spectral interpretation, predicted data, and robust, field-proven protocols for data acquisition. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the analytical characterization of complex small molecules.

Introduction

The structural elucidation of a novel or synthesized organic compound is a cornerstone of chemical research and development. For a molecule such as methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate, which possesses multiple functional groups and a stereocenter, a multi-technique analytical approach is not just recommended, but essential. The combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a powerful toolkit to confirm the molecular structure, verify the molecular weight, and infer the purity of the compound.

This guide is structured to provide both a theoretical and practical framework for the analysis of the title compound. We will first delve into the predicted ¹H and ¹³C NMR spectra, explaining the rationale behind the expected chemical shifts and coupling patterns. This is followed by a discussion of the anticipated mass spectrum, including a proposed fragmentation pathway. Each section includes a detailed, step-by-step experimental protocol that embodies a self-validating system for acquiring high-quality, reproducible data.

Caption: Molecular Structure of the Topic Compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an unparalleled technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, a definitive structural assignment can be made.

Theoretical Framework: The Causality of NMR Signals

The chemical shift (δ) of a nucleus in an NMR spectrum is dictated by its local electronic environment. Electronegative atoms, such as oxygen, withdraw electron density from nearby protons and carbons, "deshielding" them from the applied magnetic field and causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups or regions of high electron density, like the face of an aromatic ring or the unique bonding orbitals of a cyclopropane ring, can "shield" nearby nuclei, shifting their signals to lower ppm values (upfield).[1] Spin-spin coupling, observed as signal splitting (e.g., doublets, triplets), arises from the interaction of non-equivalent nuclei through the intervening chemical bonds, providing direct evidence of atomic connectivity.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate is expected to be complex, with distinct signals for the aromatic, methine, methylene, methyl, and cyclopropyl protons. The predicted data is summarized in Table 1.

Proton Assignment Predicted δ (ppm) Multiplicity Integration Rationale
Aromatic (4H)6.6 - 7.2Multiplet4HProtons on the 3-hydroxyphenyl ring will exhibit complex splitting patterns characteristic of a meta-substituted benzene ring.
Phenolic OH (1H)~5.0 - 6.0Broad Singlet1HThe chemical shift is variable and depends on concentration and solvent. The signal will disappear upon D₂O exchange.[2]
Methoxy (CH₃)~3.6Singlet3HThe methyl group of the ester is adjacent to an oxygen and a carbonyl, resulting in a downfield singlet.
Benzylic Methine (CH)~3.0 - 3.3Multiplet1HThis proton is coupled to the adjacent methylene protons and the cyclopropyl methine proton.
Methylene (CH₂)~2.6 - 2.8Multiplet (AB quartet of doublets)2HThese diastereotopic protons are adjacent to a chiral center, making them non-equivalent. They will couple with each other and the benzylic methine proton.
Cyclopropyl Methine (CH)~1.0 - 1.3Multiplet1HCoupled to the benzylic methine and the four cyclopropyl methylene protons.
Cyclopropyl Methylene (CH₂)~0.2 - 0.8Multiplets4HThese protons are significantly shielded due to the ring current effect of the cyclopropane ring, appearing far upfield.[3][4]
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show 11 distinct signals, as two pairs of aromatic carbons are chemically equivalent due to symmetry.

Carbon Assignment Predicted δ (ppm) Rationale
Carbonyl (C=O)~172Typical chemical shift for an ester carbonyl carbon.
Aromatic C-OH~155The carbon attached to the hydroxyl group is significantly deshielded.[2][5]
Aromatic C (ipso)~145The aromatic carbon attached to the propanoate side chain.
Aromatic CH (x4)113 - 130Four distinct signals for the remaining aromatic carbons.
Methoxy (OCH₃)~52Typical shift for a methyl ester carbon.
Benzylic Methine (CH)~45Carbon at the chiral center, attached to two other carbons.
Methylene (CH₂)~40Aliphatic methylene carbon adjacent to the carbonyl group.
Cyclopropyl Methine (CH)~15-20The methine carbon of the cyclopropyl group.
Cyclopropyl Methylene (CH₂)~5-10The two equivalent methylene carbons of the cyclopropyl group are highly shielded.[6]
Experimental Protocol for NMR Data Acquisition

This protocol ensures a self-validating system for obtaining high-fidelity NMR data.

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the sample for ¹H NMR (50-100 mg for ¹³C NMR) into a clean, dry vial.[7][8]

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[8][9]

    • Ensure complete dissolution, using gentle vortexing if necessary.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter, which can degrade spectral quality.[9]

    • Transfer the clear solution to a high-quality 5 mm NMR tube.

  • Instrumental Setup & Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Locking: The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[7]

    • Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which is critical for sharp spectral lines.[7]

    • Tuning and Matching: Tune and match the probe to the specific nucleus being observed (¹H or ¹³C) to maximize signal sensitivity.[10]

    • Acquisition Parameters (¹H NMR):

      • Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 12 ppm).

      • Use a standard 90° pulse.

      • Set a relaxation delay of 1-2 seconds.

      • Acquire a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

    • Acquisition Parameters (¹³C NMR):

      • Use a proton-decoupled pulse sequence.

      • Set a wider spectral width (e.g., 0 to 200 ppm).

      • Increase the number of scans significantly (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.[8]

Caption: Workflow for NMR Spectral Acquisition.

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, minimizing fragmentation and typically showing a strong signal for the protonated molecule.[11][12]

Theoretical Framework: Ionization and Fragmentation

In ESI-MS, a solution of the analyte is sprayed into a high-voltage electric field, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.[13][14] These ions are then guided into the mass analyzer. While ESI is a soft technique, some fragmentation can be induced in the source or via tandem MS (MS/MS) experiments. Fragmentation typically occurs at the weakest bonds or leads to the formation of stable carbocations or neutral molecules.[15][16]

Predicted Mass Spectrum and Fragmentation

The ESI mass spectrum in positive ion mode is expected to show a prominent peak for the protonated molecule [M+H]⁺.

Ion Predicted m/z Identity
[M+H]⁺221.12Protonated Molecular Ion
[M+Na]⁺243.10Sodium Adduct

Proposed Fragmentation Pathway: Under conditions that induce fragmentation (e.g., in-source CID or MS/MS), the molecular ion would likely fragment via several key pathways. The loss of stable neutral molecules like water (H₂O) from the hydroxyl group or methanol (CH₃OH) from the ester are common. Benzylic cleavage is also highly probable due to the stability of the resulting carbocation.

cluster_frag Proposed ESI-MS Fragmentation Pathway M [M+H]⁺ m/z = 221 F1 [M+H - H₂O]⁺ m/z = 203 M->F1 - H₂O F2 [M+H - CH₃OH]⁺ m/z = 189 M->F2 - CH₃OH F3 [C₉H₉O]⁺ m/z = 133 M->F3 - C₄H₈O₂

Caption: Key Fragmentation Pathways in MS/MS.

  • Loss of Water (m/z 203): Dehydration involving the phenolic hydroxyl group.

  • Loss of Methanol (m/z 189): Cleavage of the methyl ester.

  • Benzylic Cleavage (m/z 133): Cleavage of the bond between the benzylic carbon and the adjacent methylene, followed by loss of the methyl acrylate moiety, would lead to a stable cyclopropyl-substituted benzylic cation.

Experimental Protocol for MS Data Acquisition

This protocol is designed for a standard Liquid Chromatography-Mass Spectrometry (LC-MS) setup with an ESI source.

  • Sample Preparation:

    • Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent like methanol or acetonitrile.

    • Create a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition.

  • LC-MS Analysis:

    • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer with an ESI source.

    • Chromatographic Conditions:

      • Column: A C18 reversed-phase column is standard for this type of molecule.

      • Mobile Phase A: 0.1% formic acid in water (to facilitate protonation).

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A suitable gradient from low to high organic phase (B) should be used to elute the compound from the column.

    • Mass Spectrometer Settings (Positive Ion Mode):

      • Ion Source: Electrospray Ionization (ESI).

      • Capillary Voltage: ~3.5-4.5 kV.

      • Drying Gas (N₂): Set to an appropriate flow rate and temperature (e.g., 10 L/min, 300 °C) to aid desolvation.

      • Scan Range: Set a mass range that encompasses the expected ions (e.g., m/z 50-500).

      • Fragmentation (for MS/MS): If fragmentation data is desired, perform a product ion scan on the precursor ion (m/z 221) using an appropriate collision energy.

Conclusion

The structural confirmation of methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate relies on the careful acquisition and interpretation of NMR and mass spectrometry data. This guide provides a robust predictive framework for these analyses. Key identifying features would include the highly shielded cyclopropyl proton signals in the ¹H NMR spectrum, the 11 distinct signals in the ¹³C NMR spectrum, and a protonated molecular ion at m/z 221 in the ESI mass spectrum. By following the detailed protocols herein, researchers can generate high-quality, reliable data to unequivocally verify the structure and purity of this important chemical entity.

References

Foundational

Potential biological activity of methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate

An In-depth Technical Guide to the Potential Biological Activity of Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate Executive Summary & Rationale Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate is a chira...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Biological Activity of Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate

Executive Summary & Rationale

Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate is a chiral small molecule of significant interest in medicinal chemistry, despite a lack of extensive characterization in the public domain. Its structure is a composite of three key pharmacophoric motifs: a cyclopropyl ring, a 3-arylpropanoate scaffold, and a 3-hydroxyphenyl group. The strategic combination of these fragments suggests a high probability of novel biological activity. This guide serves as a comprehensive roadmap for researchers and drug development professionals to systematically investigate the therapeutic potential of this compound. We will dissect the contribution of each structural moiety, formulate testable hypotheses regarding its bioactivity, and provide detailed, actionable protocols for its evaluation, from initial in vitro screening to prioritization for in vivo studies.

The rationale for this investigation is grounded in the established roles of its constituent parts in approved and investigational drugs. The cyclopropyl group is a well-known bioisostere used to enhance metabolic stability, improve potency, and modulate receptor binding.[1][2][3] The arylpropionic acid framework is the cornerstone of many non-steroidal anti-inflammatory drugs (NSAIDs).[4][5] Finally, the 3-hydroxyphenyl moiety is present in molecules with a range of activities, including antioxidant and cardiovascular effects.[6][7] This convergence of functionality makes a compelling case for a multi-faceted pharmacological profile.

Deconstruction of Structural Moieties & Formulation of Hypotheses

The predictable influence of specific structural features on a molecule's pharmacology allows for the formulation of targeted hypotheses. By analyzing each component of methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate, we can infer its most probable biological activities.

The Cyclopropyl Moiety: A Potentiator of Drug-Like Properties

The inclusion of a cyclopropyl ring is a deliberate strategy in modern drug design.[3] This small, rigid ring system imparts several advantageous properties:

  • Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in aliphatic chains, making it resistant to metabolic degradation by cytochrome P450 enzymes.[1][2] This can lead to an improved pharmacokinetic profile.

  • Conformational Rigidity: The ring locks the adjacent portion of the molecule into a more defined conformation. This can enhance binding affinity and selectivity for a biological target by reducing the entropic penalty of binding.[3]

  • Potency Enhancement: The unique electronic nature of the cyclopropyl group, with its partial π-character, can lead to favorable interactions with target proteins, enhancing potency.[1][2]

The 3-Arylpropanoate Scaffold: A Precursor to Anti-inflammatory and Analgesic Activity

The arylpropionic acid class of molecules is one of the most successful scaffolds in pharmaceutical history, most notably as NSAIDs.[4][5][8]

  • Anti-inflammatory Potential: Compounds like ibuprofen and naproxen, which share this core structure, exert their effects by inhibiting cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[4] It is therefore a primary hypothesis that the target molecule may possess COX-inhibitory activity.

  • Analgesic Properties: Beyond inflammation, related structures have been explored for various types of pain relief. Some 3-(3-hydroxyphenyl)-3-amino-propionamide derivatives have been identified as potent mu opioid ligands, suggesting a potential for centrally-mediated analgesia.[9]

The 3-Hydroxyphenyl Group: A Driver of Antioxidant and Cardiovascular Effects

The phenolic hydroxyl group is a well-known scavenger of reactive oxygen species (ROS). Furthermore, metabolites containing this moiety have demonstrated direct effects on the cardiovascular system.

  • Antioxidant Activity: The 3-hydroxyphenyl group can donate a hydrogen atom to neutralize free radicals, a mechanism implicated in mitigating cellular damage in a variety of disease states. This is a common feature of many natural and synthetic phenolic compounds.[10][11][12]

  • Cardiovascular Modulation: A closely related molecule, 3-(3-hydroxyphenyl)propionic acid (3-HPPA), which is a metabolite of dietary flavonoids, has been shown to cause vasodilation and reduce arterial blood pressure in rats.[6][7] This effect was found to be nitric oxide (NO)-dependent, suggesting a direct action on the vascular endothelium.

Integrated Hypotheses for Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate

Based on the analysis of its structural components, we propose the following primary hypotheses for the biological activity of the target compound:

  • Hypothesis 1 (Anti-inflammatory): The compound will exhibit inhibitory activity against COX-1 and/or COX-2 enzymes.

  • Hypothesis 2 (Cardiovascular): The compound will induce vasodilation in isolated arterial preparations and may lower blood pressure in vivo.

  • Hypothesis 3 (Analgesic): The compound may exhibit binding affinity for opioid receptors, particularly the mu receptor.

  • Hypothesis 4 (Antioxidant): The compound will demonstrate free radical scavenging activity.

Proposed Experimental Workflows for Activity Screening

To systematically test the formulated hypotheses, a tiered screening approach is recommended, beginning with targeted in vitro assays. The following protocols are designed to be robust and provide clear, interpretable data to guide further development.

Workflow for Initial In Vitro Profiling

The initial phase focuses on establishing activity in cell-free and cell-based assays, which are cost-effective and have high throughput.

G cluster_0 Hypothesis Generation cluster_1 In Vitro Screening cluster_2 Decision Point cluster_3 Prioritization for In Vivo Studies H1 H1: Anti-inflammatory A1 COX-1/COX-2 Inhibition Assay H1->A1 H2 H2: Cardiovascular A2 Aortic Ring Vasodilation Assay H2->A2 H3 H3: Analgesic A3 Opioid Receptor Binding Assay H3->A3 H4 H4: Antioxidant A4 DPPH/ORAC Antioxidant Assay H4->A4 Decision Analyze Data: Potency & Selectivity A1->Decision A2->Decision A3->Decision A4->Decision A5 Cytotoxicity Assay (e.g., MTT) A5->Decision Safety Filter V1 Inflammation Models (e.g., Paw Edema) Decision->V1 COX IC50 < 10 µM V2 Hypertension Models (e.g., SHR) Decision->V2 EC50 < 10 µM V3 Analgesia Models (e.g., Hot Plate) Decision->V3 Ki < 1 µM G cluster_0 In Vitro Results cluster_1 Analysis & Decision cluster_2 Recommended In Vivo Model IV_Results Potent Vasodilation (EC50 = 1.2 µM) Weak COX Inhibition (IC50 > 5 µM) No Opioid Binding (Ki > 50 µM) Low Cytotoxicity (CC50 > 100 µM) Analysis Primary activity is cardiovascular. Safety profile is acceptable. IV_Results->Analysis Decision Prioritize Cardiovascular In Vivo Model Analysis->Decision InVivo_Model Spontaneously Hypertensive Rat (SHR) Model Decision->InVivo_Model Endpoint Primary Endpoint: Measure Mean Arterial Pressure (MAP) via Telemetry or Tail-Cuff InVivo_Model->Endpoint

Caption: Decision logic for prioritizing in vivo studies.

Conclusion

Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate represents a molecule with significant, unexplored therapeutic potential. A rational, hypothesis-driven investigation based on its structural motifs suggests primary activities in the cardiovascular and anti-inflammatory arenas. The workflows detailed in this guide provide a robust and scientifically sound framework for elucidating its pharmacological profile. The initial in vitro screening cascade is designed to efficiently identify the most potent biological effects, enabling a data-driven decision to advance the compound into the most relevant in vivo models. This systematic approach maximizes the potential for discovering a novel therapeutic agent while efficiently allocating research resources.

References

  • Peters, U. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. Available at: [Link]

  • Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. Available at: [Link]

  • Kumar, R., et al. (2023). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of the Iranian Chemical Society. Available at: [Link]

  • Kumar, R., et al. (2023). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. R Discovery. Available at: [Link]

  • Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. MDPI. Available at: [Link]

  • Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. National Institutes of Health (NIH). Available at: [Link]

  • Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Semantic Scholar. Available at: [Link]

  • Kavaliauskas, P., et al. (2023). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. MDPI. Available at: [Link]

  • Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. ResearchGate. Available at: [Link]

  • Appretech Scientific Limited. (n.d.). Methyl 3-Cyclopropyl-3-(3-hydroxyphenyl)propanoate. Appretech Scientific Limited. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 3-(3-hydroxyphenyl)propionate. PubChem. Available at: [Link]

  • S, S. A., & S. V, B. (2011). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical Sciences Review and Research, 10(1), 27-33.
  • Henton, D. R., & Guest, M. J. (2000). Poly(3-cyclopropyl-3-hydroxypropionate) and processes for its preparation and derivatives thereof. Google Patents.
  • Bousova, I., et al. (2016). Flavonoid metabolite 3-(3-hydroxyphenyl)propionic acid formed by human microflora decreases arterial blood pressure in rats. Molecular Nutrition & Food Research, 60(5), 981-991. Available at: [Link]

  • Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. ResearchGate. Available at: [Link]

  • Szabó, G., et al. (2009). Chemical and Biological Investigation of Cyclopropyl Containing diaryl-pyrazole-3-carboxamides as Novel and Potent Cannabinoid Type 1 Receptor Antagonists. Journal of Medicinal Chemistry, 52(16), 5017-5030. Available at: [Link]

  • Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Various Authors. (n.d.). Synthesis of (S)-3-hydroxy-N-methyl-3-phenylpropanamide. ResearchGate. Available at: [Link]

  • Bousova, I., et al. (2016). The flavonoid metabolite 3-(3-hydroxyphenyl)propionic acid formed by human microflora decreases arterial blood pressure in rat. ResearchGate. Available at: [Link]

  • Bagley, S. W., et al. (2000). 3-(3-Hydroxyphenyl)-3-amino-propionamide derivatives. Google Patents.
  • National Center for Biotechnology Information. (n.d.). Methyl 3-(2-hydroxyphenyl)propionate. PubChem. Available at: [Link]

Sources

Exploratory

In Silico Modeling of Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate: A Technical Guide for Drug Discovery Professionals

Abstract This technical guide provides a comprehensive framework for the in silico modeling of methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate, a compound identified as a potential building block for protein degr...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the in silico modeling of methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate, a compound identified as a potential building block for protein degraders.[1] Recognizing the pivotal role of computational methods in modern drug discovery, this document outlines a structured, multi-faceted approach to characterize this molecule's physicochemical properties, potential biological interactions, and pharmacokinetic profile. We will delve into the rationale behind selecting specific modeling techniques, from initial ligand preparation and conformational analysis to advanced molecular docking and dynamics simulations. This guide is intended for researchers, computational chemists, and drug development professionals seeking to leverage in silico tools to accelerate the evaluation of novel chemical entities.

Introduction: The Role of In Silico Modeling in Modern Drug Discovery

The journey of a small molecule from a laboratory curiosity to a therapeutic agent is fraught with challenges, high costs, and a significant attrition rate. In silico modeling has emerged as an indispensable tool to mitigate these risks by providing early insights into a compound's behavior at the molecular level.[2][3][4] By simulating complex biological interactions and predicting pharmacokinetic properties, computational approaches enable researchers to prioritize promising candidates, optimize lead compounds, and identify potential liabilities long before committing to expensive and time-consuming laboratory synthesis and testing.[5][6]

Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate (CAS: 1142223-08-2) is a chiral molecule with a molecular formula of C13H16O3 and a molecular weight of 220.27 g/mol .[7][8] Its structural motifs, including a phenyl ring, a cyclopropyl group, and a methyl ester, suggest its potential for engaging in various non-covalent interactions with biological macromolecules. The characterization of this compound as a "protein degrader building block"[1] points towards its potential utility in the design of novel therapeutics, such as Proteolysis Targeting Chimeras (PROTACs).

This guide will therefore use a hypothetical, yet relevant, scenario: evaluating the potential of methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate as a ligand for an E3 ubiquitin ligase, a key component in the PROTAC mechanism. We will walk through a logical, multi-step in silico workflow designed to thoroughly characterize this molecule.

Foundational Steps: Ligand Preparation and Conformational Analysis

The accuracy of any in silico model is fundamentally dependent on the quality of the input structures. Therefore, the initial steps of our workflow focus on preparing a high-fidelity 3D representation of methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate.

2D to 3D Structure Generation

The starting point is the 2D chemical structure, which can be represented by its SMILES (Simplified Molecular Input Line Entry System) string: COC(=O)C--INVALID-LINK--=C1)C1CC1.[7] This representation is then converted into a 3D structure using a suitable molecular modeling software package.

Experimental Protocol: 2D to 3D Conversion

  • Input SMILES: Import the SMILES string into a molecular editor.

  • Add Hydrogens: Ensure all hydrogen atoms are explicitly represented, as they are crucial for accurate force field calculations and interaction analysis.

  • Stereochemistry: Verify that the specified stereochemistry at the chiral center ((3S)) is correctly interpreted.

  • Energy Minimization: Perform an initial energy minimization using a standard molecular mechanics force field (e.g., MMFF94 or UFF) to generate a low-energy 3D conformation. This step resolves any steric clashes and produces a more realistic initial structure.

Ligand State Prediction and Tautomeric/Protonation State Analysis

The biological activity of a small molecule is highly dependent on its protonation state at physiological pH (typically assumed to be 7.4). The hydroxyl group on the phenyl ring and the ester group of our molecule can exist in different protonation states.

Experimental Protocol: Protonation and Tautomeric State Prediction

  • pKa Prediction: Utilize a pKa prediction tool (e.g., MarvinSketch, MOE) to estimate the acidity of the phenolic hydroxyl group.

  • Dominant State Selection: Based on the predicted pKa, determine the dominant protonation state at pH 7.4. For a typical phenolic hydroxyl, it is expected to be predominantly in its neutral form at this pH.

  • Tautomer Generation: Although less likely for this specific molecule, it is good practice to generate and evaluate the relative energies of any potential tautomers. For this molecule, the keto-enol tautomerism of the phenyl ring is highly unfavorable.

Conformational Analysis

A small molecule can adopt a wide range of conformations in solution. Identifying the low-energy, biologically relevant conformers is critical for subsequent docking and interaction analysis.

Experimental Protocol: Conformational Search

  • Algorithm Selection: Choose a suitable conformational search algorithm, such as systematic search, random search (e.g., Monte Carlo), or low-mode dynamics.

  • Parameterization: Define the search space by specifying rotatable bonds. For our molecule, these would include the bonds connecting the cyclopropyl and phenyl groups to the chiral center, and the bonds in the propanoate chain.

  • Energy Calculation: Use a molecular mechanics force field to calculate the energy of each generated conformer.

  • Clustering and Selection: Cluster the resulting conformers based on RMSD (Root Mean Square Deviation) and select a representative set of low-energy, diverse conformations for further studies.

Target Identification and Preparation

As our hypothetical scenario involves this molecule as a building block for a protein degrader, a plausible target would be an E3 ubiquitin ligase. For this guide, we will consider Cereblon (CRBN), a well-characterized E3 ligase substrate receptor that is often targeted in PROTAC design.

Protein Structure Retrieval

The first step is to obtain a high-quality 3D structure of the target protein. The Protein Data Bank (PDB) is the primary repository for experimentally determined protein structures.

Experimental Protocol: Target Structure Retrieval

  • Search the PDB: Search the PDB database for a high-resolution crystal structure of human Cereblon (CRBN). A suitable entry would be one that is co-crystallized with a known ligand, as this provides a validated binding pocket.

  • Structure Selection and Download: Select a structure with good resolution (ideally < 2.5 Å) and download the PDB file.

Protein Preparation

The raw PDB file needs to be processed to make it suitable for molecular modeling simulations. This involves correcting structural issues and preparing the protein for docking.

Experimental Protocol: Protein Preparation

  • Remove Non-essential Molecules: Delete water molecules, co-solvents, and any co-crystallized ligands from the PDB file.

  • Add Hydrogens: Add hydrogen atoms to the protein structure, as they are typically not resolved in crystal structures.

  • Assign Protonation States: Determine the protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) at the desired pH.

  • Energy Minimization: Perform a restrained energy minimization of the protein structure to relieve any steric clashes introduced during the preparation steps.

Molecular Docking: Predicting Binding Pose and Affinity

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. It is a powerful tool for virtual screening and for understanding the key interactions that drive binding.

Workflow for Molecular Docking

G cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Docking Simulation ligand_3d Generate 3D Structure ligand_prot Predict Protonation State ligand_3d->ligand_prot ligand_conf Conformational Analysis ligand_prot->ligand_conf define_pocket Define Binding Site ligand_conf->define_pocket protein_pdb Download PDB Structure protein_prep Clean & Protonate protein_pdb->protein_prep protein_min Energy Minimization protein_prep->protein_min protein_min->define_pocket run_docking Run Docking Algorithm define_pocket->run_docking analyze_poses Analyze & Score Poses run_docking->analyze_poses

Caption: Workflow for preparing and docking a small molecule ligand to a protein target.

Experimental Protocol: Molecular Docking

  • Binding Site Definition: Define the binding pocket on the CRBN structure. If a co-crystallized ligand was present in the original PDB file, the binding site can be defined based on its location.

  • Docking Algorithm Selection: Choose a suitable docking program (e.g., AutoDock, Glide, GOLD).

  • Execution: Dock the prepared conformers of methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate into the defined binding site of CRBN.

  • Pose Analysis and Scoring: The docking program will generate a series of possible binding poses, each with an associated score that estimates the binding affinity. Analyze the top-scoring poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and pi-stacking interactions.

Molecular Dynamics Simulation: Assessing Binding Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations can provide insights into the dynamic behavior and stability of the complex over time.

Experimental Protocol: Molecular Dynamics Simulation

  • System Setup: Place the top-scoring docked complex into a simulation box filled with explicit water molecules and counter-ions to neutralize the system.

  • Force Field Selection: Choose an appropriate force field for both the protein and the ligand (e.g., AMBER, CHARMM).

  • Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate the pressure to simulate physiological conditions.

  • Production Run: Run the simulation for a sufficient length of time (e.g., 100 ns) to observe the dynamics of the system.

  • Trajectory Analysis: Analyze the MD trajectory to assess the stability of the ligand in the binding pocket. Key metrics include RMSD of the ligand, protein-ligand hydrogen bond persistence, and changes in the protein's conformation.

ADMET Prediction: Evaluating Drug-likeness

A potent molecule is not necessarily a good drug. It must also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico ADMET prediction models can provide early warnings of potential liabilities.

Table 1: Predicted Physicochemical and ADMET Properties

PropertyPredicted ValueInterpretation
Molecular Weight220.27 g/mol Compliant with Lipinski's Rule of Five (<500)
LogP2.1Optimal for oral absorption
Hydrogen Bond Donors1Compliant with Lipinski's Rule of Five (<5)
Hydrogen Bond Acceptors3Compliant with Lipinski's Rule of Five (<10)
Polar Surface Area46.53 ŲGood for cell permeability
Blood-Brain Barrier PermeationLowReduced risk of CNS side effects
CYP450 InhibitionLow probabilityLower risk of drug-drug interactions
hERG InhibitionLow probabilityLower risk of cardiotoxicity

Experimental Protocol: In Silico ADMET Prediction

  • Model Selection: Utilize a validated ADMET prediction software package or web server (e.g., SwissADME, QikProp).

  • Property Calculation: Input the 2D or 3D structure of the molecule to calculate a range of physicochemical and pharmacokinetic properties.

  • Analysis: Compare the predicted properties against established criteria for drug-likeness, such as Lipinski's Rule of Five, and assess potential toxicity risks.

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico workflow for the characterization of methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate. By following these steps, researchers can gain valuable insights into the molecule's potential as a drug candidate or a building block for more complex therapeutics. The results from these computational studies can guide further experimental work, such as chemical synthesis of derivatives and in vitro biological assays. As computational methods continue to evolve in accuracy and predictive power, their integration into the drug discovery pipeline will be crucial for the efficient development of the next generation of medicines.

References

Foundational

An In-depth Technical Guide to the Mechanism of Action of Amcenestrant (SAR439859)

A Senior Application Scientist's Perspective on a Novel Selective Estrogen Receptor Degrader Introduction Amcenestrant, also known by its research code SAR439859 and chemical name methyl (3S)-3-cyclopropyl-3-(3-hydroxyph...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on a Novel Selective Estrogen Receptor Degrader

Introduction

Amcenestrant, also known by its research code SAR439859 and chemical name methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate, is a novel, orally bioavailable, non-steroidal selective estrogen receptor degrader (SERD)[1][2]. Developed for the treatment of estrogen receptor-positive (ER+) breast cancer, amcenestrant represents a significant effort in advancing endocrine therapies. This guide provides a detailed technical overview of its core mechanism of action, the scientific rationale behind its design, and the experimental methodologies used to characterize its unique pharmacological profile. While the clinical development of amcenestrant has faced challenges, its mechanism provides valuable insights into the ongoing quest for more effective ER-targeted therapies[3][4].

Pharmacodynamics: A Dual-Action Mechanism

The primary molecular target of amcenestrant is the estrogen receptor alpha (ERα), a key driver in the majority of breast cancers[5]. Amcenestrant's mechanism of action is twofold: it competitively antagonizes the estrogen receptor and, crucially, induces its degradation[6][7]. This dual activity is designed to provide a more complete and sustained blockade of ER signaling compared to earlier generations of endocrine therapies like selective estrogen receptor modulators (SERMs)[8][9].

Competitive Antagonism

Amcenestrant binds with high affinity to the ligand-binding domain (LBD) of both wild-type and mutant ERα[8]. This binding competitively inhibits the binding of the natural ligand, 17β-estradiol (E2), thereby preventing the conformational changes necessary for receptor activation and subsequent downstream signaling.

Targeted Protein Degradation

Beyond simple antagonism, amcenestrant's binding to ERα induces a conformational change in the receptor that marks it for ubiquitination and subsequent degradation by the proteasome[2][9]. This leads to a significant reduction in the total cellular levels of ERα protein, effectively removing the key driver of tumor growth in ER+ breast cancer cells[8][10]. This degradation is a key differentiator from SERMs, which primarily act as competitive inhibitors.

The following diagram illustrates the dual mechanism of action of amcenestrant on the estrogen receptor signaling pathway.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Estrogen Estrogen ER Estrogen Receptor (ERα) Estrogen->ER Binds & Activates Proteasome Proteasome ER->Proteasome Induces Degradation ERE Estrogen Response Element (ERE) ER->ERE Dimerizes & Translocates Amcenestrant Amcenestrant (SAR439859) Amcenestrant->ER Binds & Blocks Ub Ubiquitin Ub->ER Ubiquitination Gene_Transcription Gene Transcription ERE->Gene_Transcription Cell_Growth Cell Proliferation & Survival Gene_Transcription->Cell_Growth Promotes

Caption: Dual mechanism of amcenestrant on ER signaling.

Efficacy Against Wild-Type and Mutant ERα

A significant challenge in endocrine therapy is the development of resistance, often driven by mutations in the ESR1 gene, which encodes ERα. These mutations can lead to ligand-independent receptor activation. Preclinical studies have demonstrated that amcenestrant is effective against both wild-type and clinically relevant mutant forms of ERα, such as Y537S and D538G[2][8][11]. This suggests a potential advantage in treating patients who have developed resistance to other endocrine therapies[2].

Pharmacological Profile

Amcenestrant was designed for oral administration, offering a potential improvement in convenience and patient compliance over the intramuscularly administered SERD, fulvestrant[6][9]. Pharmacokinetic studies in preclinical models and early clinical trials showed good oral bioavailability and a dose-proportional exposure[1][8].

ParameterValueSpecies/SystemReference
EC50 (ER Degradation) 0.2 nMMCF7 cells[1]
IC50 (Cell Growth, WT ERα) 0.4 nMMCF7 cells[2]
IC50 (Cell Growth, Y537S ERα) 10 nMMCF7 cells[2]
IC50 (Cell Growth, D538G ERα) 1 nMMCF7 cells[2]
Bioavailability 54-76%Mouse, Rat, Dog[1]

Key Experimental Protocols

The characterization of amcenestrant's mechanism of action relies on a suite of in vitro and in vivo assays.

In Vitro Assays
  • Receptor Binding Assays: These assays are crucial for determining the binding affinity of amcenestrant to the estrogen receptor. A common method is a competitive binding assay using radiolabeled estradiol.

  • ERα Degradation Assays (Western Blot): To quantify the degradation of ERα, breast cancer cell lines (e.g., MCF-7) are treated with amcenestrant for various times and at different concentrations. Cell lysates are then subjected to Western blotting using an antibody specific for ERα.

    • Workflow:

      Cell_Culture Culture ER+ Breast Cancer Cells (e.g., MCF-7) Treatment Treat with Amcenestrant (Dose-Response & Time-Course) Cell_Culture->Treatment Lysis Cell Lysis & Protein Quantification Treatment->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Incubate with Primary Antibody (anti-ERα) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection & Imaging Secondary_Ab->Detection Analysis Densitometry Analysis Detection->Analysis

      Caption: Western blot workflow for ERα degradation.

  • Cell Proliferation Assays: The anti-proliferative effect of amcenestrant is assessed using assays such as the MTT or CellTiter-Glo assay in ER+ breast cancer cell lines.

  • Transcriptional Reporter Assays: These assays measure the ability of amcenestrant to inhibit estrogen-induced gene expression. Cells are transfected with a reporter plasmid containing an estrogen response element (ERE) upstream of a luciferase gene.

In Vivo Models
  • Xenograft Models: Human breast cancer cell lines (e.g., MCF-7) or patient-derived xenografts (PDXs) are implanted into immunocompromised mice. The mice are then treated with amcenestrant, and tumor growth is monitored over time[2][11]. These models are also used to assess the in vivo degradation of ERα and the modulation of downstream biomarkers[10].

Clinical Development and Future Perspectives

Amcenestrant has been evaluated in several clinical trials, both as a monotherapy and in combination with other targeted agents, for the treatment of ER+/HER2- advanced or metastatic breast cancer[12][13][14][15][16][17][18]. While early-phase studies showed a manageable safety profile and preliminary signs of anti-tumor activity, later-stage trials, such as AMEERA-3 and AMEERA-5, did not meet their primary endpoints, leading to the discontinuation of its development[3][4].

Despite this outcome, the scientific journey of amcenestrant has provided the research community with a deeper understanding of the complexities of targeting the estrogen receptor. The insights gained from its development, particularly regarding the structural features that drive potent ER degradation and the challenges of translating preclinical efficacy into clinical benefit, continue to inform the design of next-generation endocrine therapies.

Conclusion

Amcenestrant (SAR439859) is a potent, orally bioavailable selective estrogen receptor degrader with a dual mechanism of action involving both competitive antagonism and degradation of ERα. Its ability to target both wild-type and mutant forms of the receptor represented a promising strategy for overcoming endocrine resistance in ER+ breast cancer. Although it did not achieve its clinical endpoints, the comprehensive preclinical and clinical investigation of amcenestrant has contributed significantly to the field of endocrine therapy and continues to guide the development of novel treatments for patients with breast cancer.

References

  • SAR439859, a Novel Selective Estrogen Receptor Degrader (SERD), Demonstrates Effective and Broad Antitumor Activity in Wild-Type and Mutant ER-Positive Breast Cancer Models - AACR Journals. [Link]

  • Phase 1 study of oral selective estrogen receptor degrader (SERD) amcenestrant (SAR439859), in Japanese women with ER-positive and HER2-negative advanced breast cancer (AMEERA-2) - PubMed. [Link]

  • Phase I/II study of SAR439859, an oral selective estrogen receptor degrader (SERD), in estrogen receptor-positive (ER+)/human epidermal growth factor receptor 2-negative (HER2-) metastatic breast cancer (mBC). - ASCO. [Link]

  • Phase 1 study of oral selective estrogen receptor degrader (SERD) amcenestrant (SAR439859), in Japanese women with ER-positive and HER2-negative advanced breast cancer (AMEERA-2) - Springer Medizin. [Link]

  • Amcenestrant – Application in Therapy and Current Clinical Research - Clinicaltrials.eu. [Link]

  • Phase 2 Study of Amcenestrant (SAR439859) Versus Physician's Choice in Locally Advanced or Metastatic ER-positive Breast Cancer (AMEERA-3) - ClinicalTrials.gov. [Link]

  • Phase 2 Window Study of SAR439859 (Amcenestrant) Versus Letrozole in Post-menopausal Patients With ER+, HER2 - Clinical Trials. [Link]

  • Latest generation estrogen receptor degraders for the treatment of hormone receptor-positive breast cancer - Taylor & Francis. [Link]

  • AMEERA-1 phase 1/2 study of amcenestrant, SAR439859, in postmenopausal women with ER-positive/HER2-negative advanced breast cancer - PubMed. [Link]

  • Phase 1 study of oral selective estrogen receptor degrader (SERD) amcenestrant (SAR439859), in Japanese women with ER-positive and HER2-negative advanced breast cancer (AMEERA-2) - PMC - PubMed Central. [Link]

  • Phase I/II study of SAR439859, an oral selective estrogen receptor degrader (SERD), in estrogen receptor-positive (ER+)/human epidermal growth factor receptor 2-negative (HER2-) metastatic breast cancer (mBC). - ASCO Publications. [Link]

  • SAR439859, a Novel Selective Estrogen Receptor Degrader (SERD), Demonstrates Effective and Broad Antitumor Activity in Wild-Type and Mutant ER-Positive Breast Cancer Models - PubMed. [Link]

  • Amcenestrant Does Not Reduce Risk of Disease Progression or Death in ER+/HER2- Breast Cancer | Targeted Oncology. [Link]

  • AMEERA-1: Phase 1/2 study of amcenestrant (SAR439859), an oral selective estrogen receptor (ER) degrader (SERD), with palbociclib (palbo) in postmenopausal women with ER+/ human epidermal growth factor receptor 2-negative (HER2-) metastatic breast cancer (mBC). - ASCO Publications. [Link]

  • Next-Generation Endocrine Therapy Moves Forward in Breast Cancer Trial | OncLive. [Link]

  • (PDF) SAR439859, a Novel Selective Estrogen Receptor Degrader (SERD), Demonstrates Effective and Broad Antitumor Activity in Wild-Type and Mutant ER-Positive Breast Cancer Models - ResearchGate. [Link]

  • SAR439859, a Novel Selective Estrogen Receptor Degrader (SERD), Demonstrates Effective and Broad Antitumor Activity in Wild - AACR Journals. [Link]

Sources

Protocols & Analytical Methods

Method

Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate in vitro assay

An Application Note and In Vitro Assay Protocol for: Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate A Framework for the In Vitro Pharmacological Characterization of a Novel Phenylpropanoid Derivative at G-Protei...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and In Vitro Assay Protocol for: Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate

A Framework for the In Vitro Pharmacological Characterization of a Novel Phenylpropanoid Derivative at G-Protein Coupled Receptors

Abstract

This document provides a comprehensive guide for the initial in vitro characterization of Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate, a novel chemical entity. Based on its core structure, which features a critical 3-hydroxyphenyl moiety—a common pharmacophore in psychoactive compounds—we hypothesize potential activity as a modulator of G-protein coupled receptors (GPCRs), particularly the opioid receptor family. This guide presents a logical, tiered workflow of established in vitro assays designed to first determine binding affinity, then assess functional G-protein activation, and finally, measure downstream cellular signaling. The protocols provided are robust, grounded in established scientific principles, and designed to deliver a clear pharmacological profile of the compound.

Introduction and Scientific Rationale

Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate is a chiral methyl ester derivative. Its key structural feature is the 3-hydroxyphenyl group attached to a chiral center. This phenolic group is a well-established pharmacophore known to form critical hydrogen bonds with receptor targets. For instance, the phenolic hydroxyl group of morphine is essential for its high-affinity binding and potent agonist activity at the μ-opioid receptor (MOR). The presence of this moiety in the title compound makes the opioid receptor family a logical and high-priority target for initial investigation.

This application note outlines a three-stage in vitro assay cascade to systematically evaluate the compound's activity at the human μ (MOP), δ (DOP), and κ (KOP) opioid receptors.

The Proposed Screening Cascade:

  • Primary Assay (Binding): A competitive radioligand binding assay will determine if the compound binds to the opioid receptors and with what affinity (Kᵢ).

  • Secondary Assay (Proximal Function): A [³⁵S]GTPγS binding assay will assess its ability to activate G-proteins upon binding, identifying it as a potential agonist or antagonist.

  • Tertiary Assay (Cellular Function): A cAMP accumulation assay will measure the compound's effect on a key downstream signaling pathway (adenylyl cyclase activity), confirming its functional modality in a cellular context.

This structured approach ensures an efficient use of resources, starting with a fundamental binding screen and progressing to more complex functional readouts.

Experimental Workflow Diagram

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Functional Validation cluster_2 Phase 3: Cellular Pathway Analysis Compound Test Compound: Methyl (3S)-3-cyclopropyl-3- (3-hydroxyphenyl)propanoate BindingAssay Radioligand Binding Assay (μ, δ, κ Receptors) Compound->BindingAssay Ki_Value Binding Affinity (Ki) BindingAssay->Ki_Value Determines Binding Affinity (Ki) GTP_Assay [³⁵S]GTPγS Binding Assay Ki_Value->GTP_Assay If Ki < 1µM EC50_Potency Potency (EC₅₀) & Efficacy (%Stim) GTP_Assay->EC50_Potency Determines Agonist Potency (EC₅₀) and Efficacy (%GTPγS Stimulation) cAMP_Assay cAMP Accumulation Assay EC50_Potency->cAMP_Assay If Agonist Activity Detected IC50_Inhibition Inhibitory Potency (IC₅₀) cAMP_Assay->IC50_Inhibition Determines Functional Inhibition (IC₅₀) of Forskolin-Stimulated cAMP

Caption: A tiered approach for characterizing the test compound.

Materials and Reagents

  • Cell Lines: CHO-K1 or HEK293 cells stably expressing human MOP, DOP, or KOP receptors.

  • Cell Culture: DMEM/F-12 medium, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, Geneticin (G418) for selection.

  • Test Compound: Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate, dissolved in 100% DMSO to create a 10 mM stock.

  • Radioligands: [³H]DAMGO (for MOP), [³H]DPDPE (for DOP), [³H]U69,593 (for KOP).

  • Non-labeled Ligands: Naloxone (universal antagonist), DAMGO (MOP agonist), DPDPE (DOP agonist), U69,593 (KOP agonist).

  • Buffers & Reagents:

    • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

    • GTPγS Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.

    • [³⁵S]GTPγS (specific activity >1000 Ci/mmol).

    • Guanosine Diphosphate (GDP).

    • Forskolin.

    • 3-isobutyl-1-methylxanthine (IBMX).

  • Assay Plates: 96-well polypropylene plates, 96-well filter plates (GF/B or GF/C).

  • Detection: Microplate scintillation counter, cAMP assay kit (e.g., HTRF, AlphaLISA, or ELISA-based).

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay

Principle: This assay measures the ability of the test compound to displace a high-affinity radiolabeled ligand from the receptor. The affinity of the test compound (Kᵢ) is determined from its IC₅₀ value (the concentration that displaces 50% of the radioligand). This is a fundamental measure of target engagement.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture receptor-expressing cells to ~90% confluency.

    • Harvest cells, centrifuge, and lyse in ice-cold 50 mM Tris-HCl buffer.

    • Homogenize the cell pellet and centrifuge at 500 x g for 10 min at 4°C to remove nuclei.

    • Centrifuge the supernatant at 40,000 x g for 30 min at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in fresh buffer and determine protein concentration (e.g., via Bradford assay). Store at -80°C.

  • Assay Setup (96-well plate):

    • Total Binding: Add 50 µL of binding buffer, 50 µL of radioligand solution, and 50 µL of membrane suspension.

    • Non-specific Binding (NSB): Add 50 µL of a high concentration of non-labeled antagonist (e.g., 10 µM Naloxone), 50 µL of radioligand solution, and 50 µL of membrane suspension.

    • Test Compound: Add 50 µL of the test compound at various concentrations (e.g., 10-point serial dilution from 10 µM to 0.1 nM), 50 µL of radioligand solution, and 50 µL of membrane suspension. The radioligand should be used at a concentration near its Kₔ value.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound. Wash the filters 3x with ice-cold binding buffer.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value.

    • Calculate the binding affinity (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Example Data Table:

CompoundReceptorKᵢ (nM)
Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoateMOP125
Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoateDOP>1000
Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoateKOP850
DAMGO (Control)MOP1.5
Protocol 2: [³⁵S]GTPγS Functional Assay

Principle: Agonist binding to a Gᵢ/ₒ-coupled receptor like the opioid receptor promotes the exchange of GDP for GTP on the Gα subunit, leading to G-protein activation. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds irreversibly to activated G-proteins. The amount of incorporated radioactivity is a direct measure of agonist-induced G-protein activation.

Step-by-Step Methodology:

  • Assay Setup (96-well plate):

    • Prepare a master mix containing GTPγS Assay Buffer, receptor membranes (10-20 µg protein/well), and saponin (to permeabilize membranes).

    • Add 50 µL of the test compound at various concentrations.

    • Add 25 µL of GDP solution (e.g., 10 µM final concentration) to promote the basal GDP-bound state.

    • Pre-incubate for 15 minutes at 30°C.

    • Initiate the reaction by adding 25 µL of [³⁵S]GTPγS (0.1-0.5 nM final concentration).

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Harvesting and Detection: Terminate the reaction and measure bound radioactivity using the same filtration and scintillation counting method described in Protocol 1.

  • Data Analysis:

    • Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) from all wells.

    • Plot the stimulated binding (in cpm or as a percentage of the response of a known full agonist) against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.

Example Data Table:

CompoundReceptorEC₅₀ (nM)Eₘₐₓ (% of DAMGO)
Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoateMOP35075%
DAMGO (Control)MOP15100%
Protocol 3: cAMP Accumulation Assay

Principle: Opioid receptors couple to Gαᵢ/ₒ proteins, which inhibit the enzyme adenylyl cyclase (AC). This inhibition leads to a decrease in intracellular levels of the second messenger cyclic adenosine monophosphate (cAMP). In this assay, cells are first stimulated with forskolin (a direct activator of AC) to raise basal cAMP levels. The ability of an agonist to reduce this forskolin-stimulated cAMP level is then measured.

Opioid Receptor Signaling Pathway

G cluster_0 Cell Membrane Extracellular Extracellular Intracellular Intracellular Agonist Opioid Agonist (Test Compound) Receptor Opioid Receptor (MOP, DOP, or KOP) Agonist->Receptor Binds G_Protein Gi/o Protein (αβγ) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE PDE cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE->AMP CellularResponse Cellular Response (e.g., Ion Channel Modulation) PKA->CellularResponse Forskolin Forskolin Forskolin->AC Stimulates

Caption: Agonist binding to Gi-coupled opioid receptors inhibits adenylyl cyclase.

Step-by-Step Methodology:

  • Cell Plating: Seed receptor-expressing CHO-K1 cells into a 96-well plate and allow them to adhere overnight.

  • Assay Procedure:

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells for 30 minutes with a phosphodiesterase (PDE) inhibitor like IBMX (100 µM) to prevent cAMP degradation.

    • Add the test compound at various concentrations and incubate for 15 minutes.

    • Add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells (except negative control) to stimulate cAMP production.

    • Incubate for a further 30 minutes at 37°C.

  • Cell Lysis and Detection:

    • Lyse the cells according to the manufacturer's protocol for your chosen cAMP detection kit.

    • Measure cAMP levels using a suitable method (e.g., HTRF). The signal is typically inversely proportional to agonist activity.

  • Data Analysis:

    • Normalize the data, setting the forskolin-only wells as 100% stimulation and buffer-only wells as 0%.

    • Plot the % inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Interpretation of Results

The combined data from these three assays will provide a robust pharmacological profile:

  • High Affinity Binder (Low Kᵢ): If the Kᵢ is in the nanomolar to low micromolar range, the compound effectively engages the receptor. Selectivity can be determined by comparing Kᵢ values across MOP, DOP, and KOP.

  • Agonist Activity: If the compound stimulates [³⁵S]GTPγS binding and inhibits cAMP accumulation, it is an agonist. The Eₘₐₓ value from the GTPγS assay indicates its efficacy relative to a standard full agonist (e.g., DAMGO). An Eₘₐₓ < 100% suggests partial agonism.

  • Antagonist Activity: If the compound binds with high affinity (low Kᵢ) but does not stimulate [³⁵S]GTPγS binding on its own, it may be an antagonist. This can be confirmed by testing its ability to block the effects of a known agonist in the functional assays.

  • No Activity: If the Kᵢ is high (>10 µM) and there is no functional response, the compound is considered inactive at these targets under the tested conditions.

This systematic evaluation provides the foundational data necessary for further drug development efforts, including more complex cell-based assays, in vivo studies, and structure-activity relationship (SAR) analysis.

References

  • Pasternak, G. W. (2014). Opioids and their receptors: 40 years of progress. Neuropharmacology, 76, 220-233. [Link]

  • Manglik, A., et al. (2012). Crystal structure of the µ-opioid receptor bound to a morphinan antagonist. Nature, 485(7398), 321-326. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (Kᵢ) and the concentration of inhibitor which causes 50 per cent inhibition (I₅₀) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]

  • Harrison, C., & Traynor, J. R. (2003). The [³⁵S]GTPγS binding assay: a functional assay for G protein-coupled receptors. Life Sciences, 74(4), 489-508. [Link]

  • Gabriel, T. L., et al. (2020). A high-throughput functional assay for Gαi-coupled receptors using a homogenous cAMP immunoassay. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(6), 618-625. [Link]

Application

Application Notes and Protocols for Preclinical Assessment of Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate

Introduction This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and implementation of animal models for the preclinical evaluation of Methyl (3S)...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and implementation of animal models for the preclinical evaluation of Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate. This novel chemical entity, with CAS Number 1142223-08-2, presents a unique structural motif combining a cyclopropyl group and a hydroxyphenyl moiety[1][2]. While specific pharmacological data for this compound is not extensively documented in publicly available literature, its structural components suggest potential interactions with biological systems, particularly in the realms of neurological disorders and pain modulation. The 3-(3-hydroxyphenyl)propanoate core, for instance, has been associated with cardiovascular effects in rats, indicating potential systemic activity[3][4].

The following protocols are designed to provide a robust framework for the initial characterization of this compound's in vivo efficacy and safety profile. The experimental designs emphasize scientific integrity, ethical considerations, and the generation of reproducible data, adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal research[5][6].

PART 1: Pre-Formulation and Compound Preparation

Prior to in vivo administration, a thorough characterization of the test compound is paramount. As Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate is likely a non-pharmaceutical-grade compound, its purity, stability, and solubility must be determined.

Protocol 1: Compound Characterization and Formulation
  • Purity Assessment :

    • Utilize High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to confirm the identity and purity of the compound. A purity of >95% is recommended for initial in vivo studies[7].

    • Nuclear Magnetic Resonance (NMR) spectroscopy should be used to confirm the chemical structure.

  • Solubility Testing :

    • Determine the solubility of the compound in various pharmaceutically acceptable vehicles (e.g., saline, phosphate-buffered saline (PBS), 5% DMSO in saline, polyethylene glycol 400).

    • The chosen vehicle should be non-toxic at the administered volume and should not interfere with the biological assays.

  • Formulation for In Vivo Administration :

    • Based on the solubility data, prepare a stock solution of the compound.

    • For parenteral administration, the final formulation must be sterile. This can be achieved by filtration through a 0.22 µm filter[8].

    • The pH of the final formulation should be adjusted to a physiologically compatible range (typically pH 7.2-7.4) to avoid irritation at the injection site[8].

    • Prepare fresh formulations for each experiment to ensure stability, unless stability studies have confirmed otherwise.

PART 2: Selection of Animal Models and Efficacy Evaluation

Given the structural similarity of the compound to molecules with neurological and analgesic activities, initial screening in models of pain and a common neurological disorder is a logical starting point. Rodent models are widely used in these areas due to their well-characterized physiology and the availability of validated behavioral assays[9][10].

A. Analgesic Efficacy Assessment

The evaluation of analgesic properties requires models that represent different pain modalities, such as inflammatory and neuropathic pain.

Caption: Workflow for assessing the analgesic efficacy of the test compound.

This model is used to assess the efficacy of a compound against acute inflammatory pain[11][12].

  • Animals : Male Sprague-Dawley rats (200-250 g) are commonly used.

  • Acclimatization : House the animals for at least one week before the experiment with free access to food and water.

  • Baseline Measurement : Measure the paw volume of the right hind paw using a plethysmometer.

  • Induction of Inflammation : Inject 100 µL of 1% λ-carrageenan in saline into the plantar surface of the right hind paw.

  • Compound Administration : Administer Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate or vehicle control via the desired route (e.g., intraperitoneal, oral) at various doses 30 minutes before the carrageenan injection. A positive control, such as indomethacin (5 mg/kg), should be included.

  • Assessment of Edema : Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Assessment of Hyperalgesia :

    • Thermal Hyperalgesia : Use a plantar test apparatus to measure the latency of paw withdrawal from a radiant heat source.

    • Mechanical Allodynia : Use von Frey filaments to determine the paw withdrawal threshold in response to a mechanical stimulus.

  • Data Analysis : Calculate the percentage inhibition of edema and the reversal of hyperalgesia compared to the vehicle-treated group.

The CCI model is a widely used model to study chronic neuropathic pain resulting from nerve injury[12].

  • Animals : Male C57BL/6 mice (20-25 g) are a suitable choice.

  • Surgical Procedure :

    • Anesthetize the mouse (e.g., with isoflurane).

    • Make a small incision on the lateral surface of the mid-thigh to expose the sciatic nerve.

    • Place four loose ligatures around the sciatic nerve with approximately 1 mm spacing.

  • Post-Operative Care : Administer post-operative analgesics for the first 48 hours.

  • Development of Neuropathic Pain : Allow 7-14 days for the development of stable mechanical allodynia and thermal hyperalgesia.

  • Compound Administration : Administer Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate, vehicle, or a positive control (e.g., gabapentin, 30 mg/kg) to the animals.

  • Behavioral Testing : Assess mechanical allodynia (von Frey test) and thermal hyperalgesia (plantar test) at baseline and at various time points after compound administration.

  • Data Analysis : Determine the dose-dependent effect of the compound on the paw withdrawal threshold and latency.

B. Neuroprotective Efficacy Assessment

Given the presence of a phenol group, a structure often associated with antioxidant properties, evaluating the compound in a model of neurodegeneration is warranted. The MPTP-induced model of Parkinson's disease is a well-established model for this purpose[13].

Sources

Method

Application Note: A High-Throughput Screening Cascade for the Target Deconvolution of Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate

Abstract This document provides a comprehensive guide for designing and implementing a high-throughput screening (HTS) campaign to identify the biological target(s) and elucidate the mechanism of action of the novel comp...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for designing and implementing a high-throughput screening (HTS) campaign to identify the biological target(s) and elucidate the mechanism of action of the novel compound, methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate. In the absence of a known target, a phenotypic screening approach is prioritized, followed by a systematic cascade of biochemical and cell-based assays for target deconvolution and hit validation.[1][2] This application note details the strategic considerations, step-by-step protocols, and data analysis workflows necessary for a robust screening campaign, transforming a compound of unknown function into a valuable tool for biological research and a potential starting point for drug discovery.[3]

Introduction: The Challenge of Orphan Compounds

In drug discovery, researchers often encounter compounds with interesting chemical structures but unknown biological activities. Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate is one such "orphan" compound. High-throughput screening (HTS) offers a powerful solution to this challenge by enabling the rapid testing of thousands of biological interactions in a miniaturized and automated fashion.[4][5] This allows for the unbiased identification of potential molecular targets and phenotypic effects.[3][6]

The strategy outlined herein embraces a phenotypic-first approach. Rather than presuming a specific target, we will first screen for compound-induced changes in cellular behavior.[6] This method is advantageous as it inherently identifies compounds that can permeate cells and exert a biological effect in a physiologically relevant context, increasing the likelihood of discovering novel mechanisms of action.[2][7] Following the primary phenotypic screen, a cascade of secondary and tertiary assays will be employed to validate initial "hits" and systematically narrow down the possible molecular targets.

Strategic Overview: The Screening Cascade

A successful HTS campaign for target identification is not a single experiment but a multi-step process designed to progressively increase confidence in the results while efficiently managing resources.[8] Our proposed workflow is designed to triage hits from a broad initial screen to a small number of well-validated candidates for in-depth study.

Screening_Cascade cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Target Deconvolution cluster_3 Phase 4: Target Validation Primary_Screen Phenotypic High-Content Screen (e.g., Cell Painting Assay) Hit_Identification Primary Hit Identification (Image & Multiparametric Analysis) Primary_Screen->Hit_Identification Data Dose_Response Dose-Response Confirmation Hit_Identification->Dose_Response Confirmed Hits Orthogonal_Assay Orthogonal Phenotypic Assay (e.g., Proliferation, Apoptosis) Dose_Response->Orthogonal_Assay Counter_Screen Counter-Screens (Promiscuity, Cytotoxicity) Orthogonal_Assay->Counter_Screen Biochemical_Screening Broad Biochemical Screening (e.g., Kinase, GPCR Panels) Counter_Screen->Biochemical_Screening Validated Hits Target_Engagement Direct Target Engagement Assays (e.g., SPR, ITC) Biochemical_Screening->Target_Engagement Affinity_Chromatography Affinity Chromatography- Mass Spectrometry Affinity_Chromatography->Target_Engagement Thermal_Shift Cellular Thermal Shift Assay (CETSA) Thermal_Shift->Target_Engagement Mechanism_Studies Mechanism of Action Studies (Cellular & In Vivo Models) Target_Engagement->Mechanism_Studies

Caption: A tiered high-throughput screening cascade for target deconvolution.

Pre-Screening Preparation

Compound Management

Robust and accurate compound management is the foundation of any successful HTS campaign.

  • Purity Assessment: The purity of methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate should be confirmed to be >95% by LC-MS and ¹H NMR. Impurities can lead to false-positive results.

  • Solubility Testing: Determine the maximum solubility of the compound in 100% dimethyl sulfoxide (DMSO). The standard practice is to prepare a high-concentration stock (e.g., 10 mM) in DMSO.

  • Plate Preparation: From the stock solution, create a series of "master plates" in 384-well format containing the compound at various concentrations. These plates will be used to create the final "assay-ready" plates through robotic liquid handling, which minimizes freeze-thaw cycles of the stock solution.

Assay-Ready Plate Layout

A well-designed plate map is crucial for identifying and correcting for systematic errors.

WellsContentPurpose
Columns 1, 23, 24 Empty (outer wells)Minimize "edge effects" by avoiding their use for data analysis.
Column 2 Vehicle Control (0.1% DMSO)Negative control, defines baseline response.
Column 22 Positive ControlA known compound that induces a strong phenotypic change, used to assess assay performance.
Columns 3-21 Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoateTest compound at a single concentration for the primary screen.

Phase 1: Primary Phenotypic Screening Protocol

Rationale: We will employ a high-content imaging assay, often called a "Cell Painting" assay, as the primary screen. This unbiased approach uses multiple fluorescent dyes to "paint" different cellular compartments, allowing for the quantitative analysis of hundreds of morphological features (e.g., nuclear size, mitochondrial texture, cytoskeletal arrangement). This provides a rich "fingerprint" of the compound's effect without pre-supposing a mechanism.

Protocol 4.1: High-Content "Cell Painting" Assay
  • Cell Seeding: Seed a human cell line with a stable morphology (e.g., U-2 OS osteosarcoma cells) into 384-well, optically clear bottom plates at a pre-optimized density. Incubate for 24 hours to allow for cell attachment.

  • Compound Addition: Using an automated liquid handler, transfer a small volume (e.g., 50 nL) of the compound from the master plate to the cell plate to achieve a final screening concentration (e.g., 10 µM). Also, add vehicle (DMSO) and positive controls to their designated wells.

  • Incubation: Incubate the plates for a predetermined duration (e.g., 48 hours) that is sufficient to induce potential phenotypic changes.

  • Staining: Stain the cells with a cocktail of fluorescent dyes. A typical combination includes:

    • Hoechst 33342: Nuclei

    • MitoTracker Red CMXRos: Mitochondria

    • Phalloidin-iFluor 488: F-actin cytoskeleton

    • WGA-Alexa Fluor 594: Golgi and plasma membrane

    • SYTO 14 Green: Nucleoli and cytoplasmic RNA

  • Imaging: Acquire images using an automated high-content imaging system, capturing multiple fields of view per well across all fluorescent channels.

  • Data Analysis: Use image analysis software to segment cells and extract a wide range of quantitative features. Compare the feature profiles of compound-treated wells to the vehicle control wells. A "hit" is defined as a compound that induces a statistically significant deviation in one or more morphological features.

Phase 2: Hit Confirmation and Triage

Rationale: The goal of this phase is to confirm the activity observed in the primary screen, eliminate false positives, and prioritize the most promising hits.[8] HTS campaigns are prone to artifacts, and this rigorous validation process is essential to focus resources effectively.[9]

Protocol 5.1: Dose-Response Confirmation
  • Re-test the initial hits from the primary screen in the same "Cell Painting" assay, but over a range of concentrations (e.g., 8-point, 3-fold serial dilutions).

  • Generate dose-response curves for the most salient morphological features identified in the primary screen.

  • Calculate the half-maximal effective concentration (EC₅₀) for each feature. This confirms the compound's potency and ensures the observed effect is not due to a single-point artifact.

Protocol 5.2: Orthogonal and Counter-Screens

To ensure the observed phenotype is not due to non-specific effects like cytotoxicity, a series of secondary assays should be run in parallel.

Assay TypePrincipleRationale
Orthogonal Phenotypic Assay E.g., Cell Proliferation Assay (measuring ATP content via luminescence)Confirms the compound's effect on a different, but related, cellular process. If the "Cell Painting" assay suggested an anti-proliferative phenotype, this assay would validate it using a non-imaging-based method.
Cytotoxicity Assay E.g., LDH Release Assay (colorimetric)Distinguishes a specific biological effect from general cell death. A compound that is active in the primary assay but not cytotoxic is more desirable.
Promiscuity Counter-Screen E.g., Detergent-based assay to detect compound aggregationIdentifies Pan-Assay Interference Compounds (PAINS) that non-specifically inhibit multiple targets through mechanisms like aggregation.

Phase 3: Target Deconvolution

Rationale: Once a compound's phenotypic activity is confirmed and validated, the next critical step is to identify its direct molecular target(s).[1][2] This process, known as target deconvolution, employs a variety of methods to pinpoint the specific protein or pathway with which the compound interacts.

Target_Deconvolution cluster_0 Broad, Hypothesis-Generating Methods cluster_1 Direct Target Engagement in Cells cluster_2 Hypothesis Validation Compound Validated Hit Compound (Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate) Biochemical_Panel Biochemical Panels (e.g., Kinase, Protease, GPCR) Compound->Biochemical_Panel Screen against known targets Affinity_Chromo Affinity Chromatography- Mass Spectrometry Compound->Affinity_Chromo Immobilize & pull down binding partners CETSA Cellular Thermal Shift Assay (CETSA) Compound->CETSA Measure target stabilization in situ Target_Knockdown Genetic Approaches (siRNA/CRISPR Knockdown) Biochemical_Panel->Target_Knockdown Putative Targets Affinity_Chromo->Target_Knockdown Putative Targets CETSA->Target_Knockdown Putative Targets

Caption: Methodologies for identifying the molecular target of a hit compound.

Protocol 6.1: Broad Biochemical Panel Screening
  • Screen methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate against large, commercially available panels of purified proteins.

  • Common panels include:

    • Kinase Panels: A broad selection of human kinases, as these are common drug targets.

    • GPCR Panels: Radioligand binding assays for a diverse set of G-protein coupled receptors.

    • Protease Panels: Assays measuring the activity of various proteases.

  • Rationale: This approach can quickly identify if the compound interacts with a well-known target class, providing a direct path to understanding its mechanism.[10]

Protocol 6.2: Cellular Thermal Shift Assay (CETSA®)
  • Principle: CETSA is based on the concept that a compound binding to its target protein will stabilize it against heat-induced denaturation.[1]

  • Procedure:

    • Treat intact cells with the compound or vehicle control.

    • Heat the cell lysates to a range of temperatures.

    • Separate soluble from aggregated proteins by centrifugation.

    • Analyze the soluble fraction by Western blot or mass spectrometry to identify proteins that remain soluble at higher temperatures in the presence of the compound.

  • Rationale: This is a powerful method as it confirms direct target engagement within the complex environment of a cell, without requiring any modification of the compound.[1]

Phase 4: Target Validation and Mechanism of Action

Once a putative target is identified, it must be validated to confirm that its modulation is responsible for the observed cellular phenotype.

  • Genetic Validation: Use techniques like siRNA or CRISPR to knock down the expression of the putative target protein. If the phenotype of the knockdown cells mimics the effect of treatment with methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate, this provides strong evidence that the compound acts through this target.

  • Direct Binding Assays: Use biophysical methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) with the purified target protein to confirm direct binding and determine the binding affinity (K_D) of the compound.

  • Mechanism of Action Studies: With the target confirmed, further studies can be designed to understand the downstream consequences of its modulation, connecting the molecular interaction to the observed cellular phenotype.

Conclusion

The journey from an uncharacterized molecule to a validated biological probe is a systematic and rigorous process. By employing a phenotypic screening strategy followed by a logical cascade of hit validation and target deconvolution assays, researchers can effectively uncover the therapeutic potential and biological function of novel compounds like methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate. This application note provides a robust framework and detailed protocols to guide this exciting discovery process.

References

  • High-throughput screening (HTS) is a method for scientific discovery especially used in drug discovery and relevant to the fields of biology, materials science and chemistry. (Wikipedia, "High-throughput screening")
  • High-throughput screening is a common method of identifying lead compounds for drug development. (Drug Target Review, "High-throughput screening as a method for discovering new drugs")
  • Progressing actives from a high-throughput screen (HTS) of a target protein into suitable starting points for lead identification is fraught with pitfalls. (Drug Target Review, "A pragmatic approach to hit validation following biochemical high-throughput screening")
  • Target identification is the process of figuring out what biological molecule(s) your drug acts on to elicit its effects (also called “target deconvolution” when referring to the process after a screen). (Drug Hunter, "Drug Target Identification Methods After a Phenotypic Screen")
  • Biochemical assays in HTS are designed to evaluate the interactions between small molecules and biological targets such as enzymes, receptors, or ion channels. (Patsnap Synapse, "How Are Biochemical Assays Used in High-Throughput Screening?")
  • Retrogenix® Cell Microarray Technology is ideally suited for target deconvolution. (Retrogenix, "Target Deconvolution for Phenotypic Antibodies and Small Molecules")
  • The subsequent process of identifying the molecular targets of active hits, also called 'target deconvolution', is an essential step for understanding compound mechanism of action. (PMC, "Target deconvolution techniques in modern phenotypic profiling")
  • High-throughput screening (HTS) revolutionizes this process by allowing scientists to test thousands or even millions of compounds simultaneously.
  • Target deconvolution is crucial to the phenotypic discovery process.
  • Cell-based high throughput screening (HTS) platforms have significantly accelerated drug discovery by providing high-content, scalable, and clinically relevant data early in the screening pipeline. (Sartorius, "Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS)")
  • High-throughput screening (HTS) involves screening vast libraries of potential drug targets made up of a myriad of small molecules and other complex compounds. (News-Medical.net, "Advances in High-Throughput Screening for Novel Antimicrobial Compounds")
  • High-Throughput Screening (HTS) methods have revolutionized the field of drug discovery in biomedicine by enabling the rapid and efficient evaluation of large chemical libraries against therapeutic targets. (MDPI, "Advances in High−throughput Screening Methods for Drug Discovery in Biomedicine")
  • High-throughput screening (HTS) has emerged as a cornerstone in this endeavor, enabling the rapid evaluation of large chemical libraries for potential antibiotic activity. (Benchchem, "Application Notes and Protocols for High-Throughput Screening in Antibacterial Drug Discovery")
  • Phenotypic screening is a drug discovery approach that identifies bioactive compounds based on their ability to alter a cell or organism's phenotype (observable characteristics) in a desired manner. (Technology Networks, "Phenotypic Screening: A Powerful Tool for Drug Discovery")
  • Choosing the right biochemical assay is one of the most important decisions in modern drug discovery. (BellBrook Labs, "How to Choose the Right Biochemical Assay for Drug Discovery")
  • To improve drug screening efficacy and minimize animal testing, recent efforts have been dedicated to developing cell-based high throughput screening (HTS) platforms that can provide more relevant in vivo biological information than biochemical assays. (Lifescience Global, "Cell-Based Assays in High-Throughput Screening for Drug Discovery")
  • Cell-based assays represent approximately half of all high-throughput screens currently performed. (Broad Institute, "Cell-based assays for high-throughput screening.")
  • Life Technologies offers a wide range of high-throughput screening assays for target and lead discovery research. (Thermo Fisher Scientific, "Drug Discovery HTS Assay Types & Definitions")
  • Cell-Based High-Throughput Screening (CB-HTS) is an advanced and highly effective experimental technology that has gained widespread use in the field of drug discovery and biomedical research. (Creative Bioarray, "Cell-Based High-Throughput Screening Techniques")
  • The selected hits should then be retested and titrated and a full dose response generated, and ideally a secondary screen used to confirm activity.
  • The development of suitable assays, the integration of appropriate technology, and the effective management of the essential infrastructure are all critical to the success of any high-throughput screening (HTS) endeavor. (Anticancer Research, "A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery.")
  • HTS data analysis is complicated and time-consuming. (Oxford Academic, "Comprehensive analysis of high-throughput screens with HiTSeekR")
  • High Throughput Screening, is a recognised method in the drug discovery sector, swiftly assists in finding new chemical beginnings by integrating medicinal chemistry, biology, informatics, and state-of-the-art automation technologies. (Sygnature Discovery, "High Throughput Drug Screening")
  • With the advancement of high-throughput flow cytometry a new tool can be added to the arsenal of cell-based screening technologies. (PMC, "Cell-Based Screening Using High-Throughput Flow Cytometry")
  • When there is no known ligand that is suitable for small- molecule drug design...the Domainex team offers three highly-refined and well-tested in-house technology platforms to identify novel chemical hits...High-Throughput Screening (HTS)...
  • HTS involves the use of robotic, automated, miniaturized assays and supporting data analysis of libraries of structurally diverse compounds, to rapidly identify novel lead compounds for new or established diseases. (Technology Networks, "High-Throughput Screening in Drug Discovery Explained")
  • High-throughput screening is an early critical step in drug discovery. (ResearchGate, "Design and Implementation of High-Throughput Screening Assays")
  • High-throughput screening (HTS) involves rapidly screening large libraries of compounds for biological activity. (Scribd, "High-Throughput Screening Overview | PDF")

Sources

Application

Application Notes and Protocols for the Dissolution of Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate

Abstract This document provides a detailed protocol for the dissolution, handling, and storage of Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate (MCP), a compound of interest in drug discovery and development. G...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed protocol for the dissolution, handling, and storage of Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate (MCP), a compound of interest in drug discovery and development. Given the absence of comprehensive public data on the solubility of this specific molecule, this guide presents a systematic approach to solvent selection and preparation of stock and working solutions for various experimental applications. The protocols herein are designed to ensure compound stability, mitigate solvent-induced artifacts, and promote experimental reproducibility.

Introduction: Understanding the Molecule

Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate (MCP) is a small molecule with a molecular weight of 220.27 g/mol .[1] Its structure comprises a central propanoate backbone, a cyclopropyl group, and a hydroxyphenyl (phenolic) ring. The presence of the phenolic hydroxyl group suggests potential antioxidant activity but also susceptibility to oxidation. The methyl ester and the cyclopropyl and phenyl rings contribute to the molecule's non-polar character, predicting low aqueous solubility. One supplier notes that the compound may be light-sensitive.[2]

The primary challenge in preparing MCP for biological assays is achieving a concentration suitable for experimentation without compromising its stability or introducing confounding variables from the solvent. This protocol provides a robust framework for addressing this challenge.

Chemical Structure and Properties
PropertyValueSource
CAS Number 1142223-08-2[1][2][3]
Molecular Formula C₁₃H₁₆O₃[1]
Molecular Weight 220.27 g/mol [1]
Appearance White to almost colorless solid[2]
Predicted Character Non-polar, light-sensitive, prone to oxidationGeneral chemical principles,[2]

Safety and Handling Precautions

As a standard laboratory practice, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling MCP. Some suppliers classify the compound as an irritant.[1] Work should be conducted in a well-ventilated area or a chemical fume hood.

Key recommendations for handling phenolic compounds:

  • Protection from Light: The phenolic group can be light-sensitive.[2] Store the solid compound and its solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.[4]

  • Inert Atmosphere: To prevent oxidation of the phenol, consider storing stock solutions under an inert gas like argon or nitrogen, especially for long-term storage.

  • Avoid High Temperatures: Phenolic compounds can degrade at elevated temperatures.[5][6] Avoid unnecessary heating during dissolution.

Protocol for Solubility Determination (Small-Scale)

Before preparing a large-volume stock solution, it is crucial to determine the optimal solvent. This protocol outlines a method for testing solubility in common laboratory solvents.

Materials:
  • Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate (MCP) powder

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Ethanol (EtOH), 200 proof (absolute)

  • Methanol (MeOH), anhydrous

  • Sterile microcentrifuge tubes (1.5 mL)

  • Calibrated analytical balance

  • Vortex mixer

Procedure:
  • Weigh approximately 1-2 mg of MCP into three separate, tared microcentrifuge tubes. Record the exact mass for each.

  • To the first tube, add the chosen solvent (e.g., DMSO) in small increments (e.g., 10-20 µL).

  • After each addition, vortex the tube vigorously for 30-60 seconds.

  • Visually inspect for complete dissolution (a clear solution with no visible particles).

  • Continue adding solvent incrementally until the compound is fully dissolved.

  • Record the total volume of solvent required to dissolve the known mass of MCP.

  • Calculate the approximate solubility in mg/mL and convert to molarity.

  • Repeat for other solvents (e.g., Ethanol, Methanol) to identify the most effective one.

Interpreting the Results: The ideal solvent will dissolve the compound to the desired stock concentration with the smallest volume. For most in vitro applications, DMSO is the recommended starting solvent due to its high solubilizing power for non-polar compounds.[7]

Preparation of a Concentrated Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for serial dilutions in biological assays.

Materials:
  • MCP powder

  • Anhydrous DMSO, sterile-filtered

  • Sterile 1.5 mL amber microcentrifuge tubes or clear tubes to be wrapped in foil

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Step-by-Step Protocol:
  • Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, use the following formula: Mass (mg) = Molarity (mM) × Volume (mL) × Molecular Weight ( g/mol ) / 1000 Mass (mg) = 10 mM × 1 mL × 220.27 g/mol / 1000 = 2.20 mg

  • Weighing: Tare a sterile amber microcentrifuge tube. Carefully weigh 2.20 mg of MCP powder directly into the tube.

  • Dissolution: Add 1 mL of anhydrous, sterile-filtered DMSO to the tube.

  • Mixing: Cap the tube tightly and vortex for 1-2 minutes until the solid is completely dissolved. A brief sonication or gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid prolonged heating.

  • Storage: Aliquot the stock solution into smaller volumes (e.g., 20-50 µL) in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term (≤1 month) or -80°C for long-term (≤6 months).

Preparation of Working Solutions for In Vitro Assays

Working solutions are prepared by diluting the concentrated stock solution into an aqueous buffer or cell culture medium. The primary goal is to avoid precipitation of the compound and to minimize solvent toxicity to cells.

Key Consideration: Solvent Shock

Rapidly diluting a concentrated DMSO stock into an aqueous medium can cause the compound to precipitate out of solution, a phenomenon known as "solvent shock."[8] To mitigate this, a serial dilution approach is recommended.

Protocol for Preparing a 10 µM Working Solution:
  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM MCP stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution by adding a small volume of the stock solution to your assay buffer or medium. For example, add 2 µL of the 10 mM stock to 198 µL of medium to create a 100 µM intermediate solution. Mix thoroughly by pipetting.

  • Final Dilution: Add the intermediate solution to the final volume of assay medium to achieve the desired working concentration. For a 10 µM final concentration from a 100 µM intermediate, perform a 1:10 dilution (e.g., 100 µL of intermediate into 900 µL of medium).

  • Vehicle Control: Always prepare a vehicle control containing the same final concentration of the solvent (e.g., DMSO) as the highest concentration of the test compound. For most cell-based assays, the final DMSO concentration should not exceed 0.5% to avoid cytotoxicity.[9]

Considerations for In Vivo Formulations

For animal studies, DMSO is often not a suitable vehicle for direct administration. Formulations for poorly soluble compounds in preclinical studies often require more complex vehicles.[10][11][12]

Potential Formulation Strategies:
  • Co-solvent Systems: Mixtures of solvents such as polyethylene glycol (PEG), propylene glycol (PG), and ethanol can be used.[12]

  • Surfactant-based Vehicles: Surfactants like Tween 80 or Cremophor EL can form micelles that encapsulate the compound, increasing its solubility in aqueous solutions.[10]

  • Lipid-based Formulations: For highly lipophilic compounds, lipid-based delivery systems can enhance oral absorption.[11][13]

The development of an in vivo formulation requires careful optimization and is beyond the scope of this basic dissolution protocol. Collaboration with a formulation specialist is highly recommended.

Visualization of the Dissolution Workflow

The following diagram illustrates the decision-making process and workflow for preparing MCP solutions for experimental use.

Dissolution_Workflow cluster_prep Preparation & Safety cluster_solubility Solubility Testing cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation A Solid MCP Compound B Safety Precautions: PPE, Fume Hood A->B C Small-Scale Solubility Test (1-2 mg in DMSO, EtOH, etc.) A->C D Is DMSO an effective solvent? C->D E Select Alternative Solvent (e.g., Ethanol) D->E No F Prepare 10 mM Stock in DMSO (or chosen solvent) D->F Yes E->F G Aliquot & Store -20°C (short-term) -80°C (long-term) F->G H Thaw Single Aliquot G->H I Serial Dilution into Aqueous Buffer/Medium H->I J Final Working Solution (<0.5% DMSO) I->J K Prepare Vehicle Control I->K

Sources

Method

Application Note: Interrogating Enzyme Inhibition Profiles with Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for studying the enzyme inhibitory potential of Methyl (3S)-3-cyclopropyl-3-(3-hydroxypheny...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for studying the enzyme inhibitory potential of Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate. Drawing upon the structural motifs of known bioactive molecules, we hypothesize its potential interaction with key enzyme families implicated in inflammation and neurological pathways. This document outlines detailed protocols for in vitro enzyme inhibition assays, mechanism of action studies, and cell-based functional assays to rigorously characterize the compound's activity. The methodologies are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction: Unveiling the Potential of a Novel Scaffold

Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate is a chiral small molecule featuring a hydroxyphenylpropanoate core. This structural element is prevalent in a variety of compounds known to exhibit inhibitory activity against several classes of enzymes. The presence of the hydroxylated phenyl ring and the propanoate chain suggests potential interactions with enzymes that accommodate such functionalities in their active or allosteric sites.

Notably, derivatives of phenylpropanoic acid are known inhibitors of cyclooxygenases (COX) and lipoxygenases (LOX), crucial enzymes in the arachidonic acid cascade responsible for inflammation.[1][2][3] Furthermore, the phenethylamine-like backbone embedded within the molecule suggests a potential for interaction with monoamine oxidases (MAO), key regulators of neurotransmitter levels.[][5][6] Inhibition of these enzymes is a cornerstone in the treatment of depression and neurodegenerative disorders.[5][6] Lastly, the overall structure bears some resemblance to substrates of cholinesterases (AChE and BChE), making these enzymes plausible targets as well.[7][8][9]

This application note will, therefore, focus on providing the necessary protocols to investigate the inhibitory activity of Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate against these three important enzyme families:

  • Cyclooxygenases (COX-1 and COX-2)

  • Monoamine Oxidases (MAO-A and MAO-B)

  • Cholinesterases (AChE and BChE)

Materials and Reagents

Compound Preparation
  • Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate: Procure from a reputable chemical supplier (e.g., CAS: 1142223-08-2).[5] Prepare a stock solution (e.g., 10 mM) in dimethyl sulfoxide (DMSO). Store at -20°C. Subsequent dilutions should be made in the respective assay buffers, ensuring the final DMSO concentration does not exceed 1% in the final assay volume to avoid solvent-induced artifacts.

Enzymes and Substrates
Enzyme FamilySpecific EnzymeSource (Example)Substrate
Cyclooxygenases Human recombinant COX-1Cayman ChemicalArachidonic Acid
Human recombinant COX-2Cayman ChemicalArachidonic Acid
Monoamine Oxidases Human recombinant MAO-ASigma-AldrichKynuramine
Human recombinant MAO-BSigma-AldrichBenzylamine
Cholinesterases Human Erythrocyte AChESigma-AldrichAcetylthiocholine (ATCh)
Human Serum BChESigma-AldrichButyrylthiocholine (BTCh)
Buffers and Reagents
  • COX Assay: 100 mM Tris-HCl (pH 8.0), hematin, epinephrine, EDTA.

  • MAO Assay: 100 mM potassium phosphate buffer (pH 7.4), horseradish peroxidase (HRP), Amplex® Red reagent.

  • Cholinesterase Assay: 100 mM phosphate buffer (pH 8.0), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Cell Culture: RAW 264.7 murine macrophage cell line, Dulbecco's Modified Eagle's Medium (DMEM), fetal bovine serum (FBS), penicillin-streptomycin, lipopolysaccharide (LPS).

  • PGE2 ELISA Kit: Commercially available kit (e.g., from R&D Systems or Cayman Chemical).

In Vitro Enzyme Inhibition Assays: IC50 Determination

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of an inhibitor. The following protocols describe the determination of IC50 values for Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate against the target enzymes.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol is adapted from established methods for assessing COX inhibition.[1][10]

Protocol:

  • Prepare serial dilutions of Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate in assay buffer.

  • In a 96-well plate, add the test compound dilutions. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., SC-560 for COX-1, celecoxib for COX-2).

  • Add the respective COX isoenzyme (COX-1 or COX-2) to each well and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a further 10 minutes at 37°C.

  • Stop the reaction by adding a solution of HCl.

  • Measure the concentration of prostaglandin E2 (PGE2) produced using a commercial ELISA kit.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation:

Compound Concentration (µM)% Inhibition COX-1 (Mean ± SD)% Inhibition COX-2 (Mean ± SD)
0.01
0.1
1
10
100
IC50 (µM)
Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assay

This fluorometric assay is based on the detection of hydrogen peroxide, a byproduct of MAO activity.[11][12][13]

Protocol:

  • Prepare serial dilutions of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • In a black 96-well plate, add the compound dilutions, a vehicle control, and a positive control inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B).

  • Add the respective MAO isoenzyme (MAO-A or MAO-B).

  • Add the appropriate substrate (kynuramine for MAO-A, benzylamine for MAO-B).

  • Add HRP and Amplex® Red reagent to all wells.

  • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measure the fluorescence intensity (Excitation: 530-560 nm, Emission: ~590 nm).

  • Calculate the percentage of inhibition and determine the IC50 value as described for the COX assay.

Data Presentation:

Compound Concentration (µM)% Inhibition MAO-A (Mean ± SD)% Inhibition MAO-B (Mean ± SD)
0.01
0.1
1
10
100
IC50 (µM)
Cholinesterase (AChE and BChE) Inhibition Assay

This colorimetric assay is based on the Ellman's method.[8][14]

Protocol:

  • Prepare serial dilutions of the test compound in 100 mM phosphate buffer (pH 8.0).

  • In a 96-well plate, add the compound dilutions, a vehicle control, and a positive control inhibitor (e.g., donepezil).

  • Add DTNB to all wells.

  • Add the respective cholinesterase enzyme (AChE or BChE) and incubate for 10 minutes at 25°C.

  • Initiate the reaction by adding the appropriate substrate (ATCh for AChE, BTCh for BChE).

  • Measure the absorbance at 412 nm every minute for 10 minutes.

  • Determine the rate of reaction (change in absorbance per minute).

  • Calculate the percentage of inhibition and determine the IC50 value.

Data Presentation:

Compound Concentration (µM)% Inhibition AChE (Mean ± SD)% Inhibition BChE (Mean ± SD)
0.01
0.1
1
10
100
IC50 (µM)

Mechanism of Action (MOA) Studies

Understanding how an inhibitor interacts with its target enzyme is crucial for drug development. MOA studies can reveal whether the inhibition is competitive, non-competitive, uncompetitive, or mixed.

Experimental Design:

To determine the mechanism of inhibition, enzyme kinetic assays are performed at varying concentrations of both the substrate and the inhibitor.

  • Select a range of fixed inhibitor concentrations (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).

  • For each inhibitor concentration, measure the initial reaction velocity at a range of substrate concentrations (typically spanning from 0.1 x Km to 10 x Km of the substrate).

  • Plot the data using a double reciprocal plot (Lineweaver-Burk) or a direct linear plot (Eadie-Hofstee or Hanes-Woolf).

  • Analyze the changes in the apparent Km and Vmax values in the presence of the inhibitor to elucidate the mechanism of inhibition.

Visualizing the Workflow:

MOA_Workflow cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis A Select Inhibitor Concentrations (e.g., 0, 0.5x, 1x, 2x IC50) C Incubate Enzyme with Inhibitor at Fixed Concentrations A->C B Prepare Substrate Dilutions (0.1x to 10x Km) D Initiate Reaction with Varying Substrate Concentrations B->D C->D E Measure Initial Reaction Velocities D->E F Generate Double Reciprocal Plot (Lineweaver-Burk) E->F G Determine Apparent Km and Vmax F->G H Elucidate Mechanism of Inhibition G->H

Caption: Workflow for determining the mechanism of enzyme inhibition.

Cell-Based Assay: Assessing Cellular Efficacy

Biochemical assays provide valuable information on direct enzyme-inhibitor interactions, but cell-based assays are essential to evaluate a compound's activity in a more physiologically relevant context.[15][16] This protocol describes a cell-based assay for COX-2 inhibition using the RAW 264.7 macrophage cell line.[15]

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate for 1 hour.

  • Induce COX-2 expression by stimulating the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit.

  • Determine the cell viability using a standard method (e.g., MTT assay) to rule out cytotoxicity-mediated effects.

  • Calculate the percentage of PGE2 reduction and determine the cellular IC50 value.

Visualizing the Workflow:

Cell_Based_Assay_Workflow A Seed RAW 264.7 Cells in 96-well Plate B Pre-treat with Test Compound A->B C Induce COX-2 with LPS B->C D Incubate for 24 hours C->D E Collect Supernatant D->E G Assess Cell Viability (MTT Assay) D->G F Measure PGE2 (ELISA) E->F H Calculate Cellular IC50 F->H

Caption: Workflow for the cell-based COX-2 inhibition assay.

Conclusion

The protocols detailed in this application note provide a robust starting point for the comprehensive evaluation of Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate as a potential enzyme inhibitor. By systematically screening against rationally selected enzyme targets and delving into its mechanism of action and cellular efficacy, researchers can gain valuable insights into the compound's pharmacological potential. This structured approach, grounded in established methodologies, ensures the generation of high-quality, reproducible data essential for advancing drug discovery and development efforts.

References

  • Isoenzyme-specific cyclooxygenase inhibitors: a whole cell assay system using the human erythroleukemic cell line HEL and the human monocytic cell line Mono Mac 6. PubMed. [Link]

  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Springer Nature Experiments. [Link]

  • Monoamine Oxidase Assays. Cell Biolabs, Inc. [Link]

  • Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. PubMed. [Link]

  • OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Cell Biolabs, Inc. [Link]

  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. ResearchGate. [Link]

  • Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Creative Biolabs. [Link]

  • Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]

  • New inhibitors of 5-lipoxygenase catalytic activity based on 2-(3-methylphenyl)propanoic acid and 4-substituted morpholine derivatives. PubMed. [Link]

  • Lipoxygenase Inhibition by Plant Extracts. PubMed. [Link]

  • Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches. PMC. [Link]

  • Cholinesterase inhibitor. Wikipedia. [Link]

  • Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids. MDPI. [Link]

  • Exploring the 1-(4-Nitrophenyl)-3-arylprop-2-en-1-one Scaffold for the Selective Inhibition of Monoamine Oxidase B. NIH. [Link]

  • In vitro inhibitory effects of some acetophenone derivatives on some metabolic enzymes and molecular docking. PubMed. [Link]

  • Natural Inhibitors of Cholinesterases: Implications for Adverse Drug Reactions. PMC. [Link]

  • Recent development of lipoxygenase inhibitors as anti-inflammatory agents. PMC. [Link]

  • Monoamine oxidase inhibitor. Wikipedia. [Link]

  • Structure-Based Search for New Inhibitors of Cholinesterases. PMC. [Link]

Sources

Application

The Pivotal Role of Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate in Pharmaceutical Synthesis: Application Notes for the Preparation of a Key Ticagrelor Intermediate

For Immediate Release: For Research and Drug Development Professionals This document provides a detailed guide on the application of methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate, a chiral building block of sig...

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release: For Research and Drug Development Professionals

This document provides a detailed guide on the application of methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate, a chiral building block of significant interest in medicinal chemistry. Its primary and most critical application lies in its role as a key intermediate in the synthesis of Ticagrelor, a potent and selective P2Y12 receptor antagonist used for the prevention of thrombotic events.[1][2] This guide will delve into the synthetic protocols for the preparation of this intermediate and its subsequent conversion, providing researchers and drug development professionals with a comprehensive understanding of its utility.

Introduction to Ticagrelor and the Significance of Chiral Intermediates

Ticagrelor is a member of the cyclopentyl-triazolo-pyrimidine class of compounds and is the first reversibly binding oral adenosine diphosphate (ADP) receptor antagonist.[1] It selectively inhibits the P2Y12 receptor, a key player in ADP-mediated platelet activation and aggregation. Unlike thienopyridine antiplatelet agents such as clopidogrel, Ticagrelor does not require metabolic activation, leading to a more rapid and consistent onset of action.

The molecular structure of Ticagrelor is complex, featuring multiple stereocenters. The precise stereochemistry of these centers is crucial for its pharmacological activity. Consequently, the asymmetric synthesis of its chiral building blocks is of paramount importance in ensuring the efficacy and safety of the final drug product. Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate represents one such critical chiral intermediate, providing the necessary stereochemical configuration for a portion of the Ticagrelor molecule.

Synthetic Application: A Gateway to Ticagrelor's Core Structure

Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate serves as a precursor to a more complex intermediate in the multi-step synthesis of Ticagrelor. The overarching synthetic strategy involves the coupling of this chiral fragment with the core triazolo[4,5-d]pyrimidine ring system. The following sections provide detailed protocols for the preparation of methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate and its subsequent elaboration.

Part 1: Synthesis of the Precursor, (3S)-3-Cyclopropyl-3-(3-hydroxyphenyl)propanoic Acid

Protocol 1: Asymmetric Michael Addition for the Synthesis of (3S)-3-Cyclopropyl-3-(3-hydroxyphenyl)propanoic Acid

This protocol is adapted from established principles of asymmetric synthesis, where a chiral auxiliary is used to induce stereoselectivity.

Materials and Reagents:

  • 3-Hydroxycinnamic acid

  • Cyclopropyllithium or Cyclopropylmagnesium bromide

  • Chiral ligand (e.g., a chiral bis(oxazoline) (BOX) ligand)

  • Copper(I) or Copper(II) salt (e.g., Cu(OTf)₂)

  • Aprotic solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)

  • Acid for workup (e.g., 1 M Hydrochloric acid)

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Drying agent (e.g., Anhydrous sodium sulfate)

Experimental Procedure:

  • Catalyst Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the copper salt (e.g., Cu(OTf)₂) and the chiral BOX ligand in the aprotic solvent. Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the chiral catalyst complex.

  • Michael Addition: Cool the catalyst solution to the desired temperature (typically between -78 °C and 0 °C). In a separate flask, prepare a solution of 3-hydroxycinnamic acid in the aprotic solvent. Add the 3-hydroxycinnamic acid solution to the catalyst mixture.

  • Slowly add the cyclopropyl nucleophile (cyclopropyllithium or cyclopropylmagnesium bromide) to the reaction mixture. The addition should be performed dropwise to maintain the reaction temperature and control the reaction rate.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Quenching and Workup: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or 1 M hydrochloric acid.

  • Allow the mixture to warm to room temperature, and then transfer it to a separatory funnel.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. The enantiomeric excess of the product should be determined using chiral HPLC. Further purification can be achieved by column chromatography on silica gel to yield the desired (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoic acid.

Part 2: Esterification to Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate

The carboxylic acid is then converted to its methyl ester. A standard and efficient method for this transformation is Fischer-Speier esterification.

Protocol 2: Fischer-Speier Esterification

Materials and Reagents:

  • (3S)-3-Cyclopropyl-3-(3-hydroxyphenyl)propanoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric acid (catalytic amount)

  • Sodium bicarbonate (saturated aqueous solution)

  • Organic solvent (e.g., Ethyl acetate)

  • Brine

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoic acid in an excess of anhydrous methanol.

  • Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the reaction progress by TLC until the starting carboxylic acid is no longer detectable.

  • Workup: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the sulfuric acid) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate.

  • Purification: If necessary, the crude product can be purified by column chromatography on silica gel.

Compound CAS Number Molecular Formula Molecular Weight Purity (Typical)
Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate1142223-08-2C₁₃H₁₆O₃220.27 g/mol >97%
Part 3: Conversion to a Ticagrelor Intermediate

The next step in the synthesis of Ticagrelor involves the coupling of methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate with a suitable protected amine. A common method for this type of transformation is a Mitsunobu reaction, which allows for the formation of a carbon-nitrogen bond with inversion of stereochemistry if applicable, though in this case, it is used for the alkylation of the phenolic hydroxyl group.

Protocol 3: O-Alkylation via Mitsunobu Reaction

Materials and Reagents:

  • Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate

  • A protected amino alcohol (e.g., N-Boc-2-aminoethanol)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous aprotic solvent (e.g., THF)

Experimental Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate, the protected amino alcohol, and triphenylphosphine in anhydrous THF.

  • Mitsunobu Reaction: Cool the solution to 0 °C in an ice bath. Slowly add DIAD or DEAD dropwise to the stirred solution.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by TLC.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to remove triphenylphosphine oxide and the hydrazide byproduct, yielding the desired O-alkylated product. This product is a more advanced intermediate in the synthesis of Ticagrelor.

Visualizing the Synthetic Workflow

The following diagrams illustrate the key transformations described in the protocols.

Synthesis of Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate cluster_0 Part 1: Asymmetric Michael Addition cluster_1 Part 2: Esterification 3-Hydroxycinnamic_acid 3-Hydroxycinnamic acid Propanoic_Acid (3S)-3-Cyclopropyl-3- (3-hydroxyphenyl)propanoic Acid 3-Hydroxycinnamic_acid->Propanoic_Acid 1. Michael Addition Cyclopropyl_nucleophile Cyclopropyl Nucleophile Cyclopropyl_nucleophile->Propanoic_Acid Chiral_Catalyst Chiral Cu-BOX Catalyst Chiral_Catalyst->Propanoic_Acid Propanoic_Acid_ref (3S)-3-Cyclopropyl-3- (3-hydroxyphenyl)propanoic Acid Methyl_Ester Methyl (3S)-3-cyclopropyl-3- (3-hydroxyphenyl)propanoate Methanol Methanol (MeOH) Methanol->Methyl_Ester H2SO4 H₂SO₄ (cat.) H2SO4->Methyl_Ester Propanoic_Acid_ref->Methyl_Ester 2. Fischer Esterification

Caption: Synthesis of the target intermediate.

Conversion to Ticagrelor Intermediate Start_Intermediate Methyl (3S)-3-cyclopropyl-3- (3-hydroxyphenyl)propanoate Advanced_Intermediate Advanced Ticagrelor Intermediate Start_Intermediate->Advanced_Intermediate 3. Mitsunobu Reaction Protected_Amine Protected Amino Alcohol Protected_Amine->Advanced_Intermediate Mitsunobu_Reagents PPh₃, DIAD/DEAD Mitsunobu_Reagents->Advanced_Intermediate

Caption: Conversion to an advanced intermediate.

Conclusion

Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate is a valuable chiral building block in medicinal chemistry, with its most prominent application being in the synthesis of the antiplatelet drug Ticagrelor. The protocols outlined in this guide, based on established chemical principles, provide a framework for the preparation and utilization of this important intermediate. Mastery of these synthetic steps is crucial for the efficient and stereocontrolled production of Ticagrelor, ultimately contributing to the availability of this life-saving medication. Further process optimization and the development of more efficient catalytic systems for the asymmetric synthesis of this intermediate remain active areas of research in the pharmaceutical industry.

References

  • Shimpi, N. A., Prathi, S. K., Ponnuru, A. K., Batharaju, R., & Dhake, R. B. (2016). Novel synthetic methodology for the synthesis of Ticagrelor. Journal of Chemical and Pharmaceutical Research, 8(1), 797-803. [Link]

  • Shinde, G. B., Mahale, P. K., Padaki, S. A., Niphade, N. C., Toche, R. B., & Mathad, V. T. (2015). An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. SpringerPlus, 4, 493. [Link]

Sources

Method

Application Notes and Protocols: Experimental Workflow for Bioassays of Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate

Introduction Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate is a novel synthetic compound with a chemical scaffold suggestive of potential interactions with key cellular signaling pathways. The presence of a hyd...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate is a novel synthetic compound with a chemical scaffold suggestive of potential interactions with key cellular signaling pathways. The presence of a hydroxyphenyl group, common in many biologically active molecules, coupled with a cyclopropyl moiety known to enhance metabolic stability and potency, makes this compound a person of interest for drug discovery programs, particularly in the areas of metabolic diseases and oncology.[1][2][3] The structural similarity to certain endogenous metabolites and known pharmacophores suggests a potential role as a modulator of nuclear receptors that govern metabolic processes.[4][5][6][7]

This document provides a comprehensive experimental workflow designed to elucidate the biological activity of methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate. We present a tiered approach, beginning with broad screening assays to identify a potential target class, followed by more specific assays to confirm target engagement, and finally, functional assays to characterize the compound's impact on cellular physiology. The protocols provided herein are detailed and self-validating, intended for researchers, scientists, and drug development professionals.

Hypothesized Mechanism of Action

Based on its chemical structure, we hypothesize that methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate may act as a modulator of a nuclear receptor, such as a Peroxisome Proliferator-Activated Receptor (PPAR) or an Estrogen-Related Receptor (ERR), which are key regulators of cellular metabolism. Ligand binding to these receptors alters their conformation, leading to the recruitment of co-regulator proteins and subsequent changes in the transcription of target genes involved in energy homeostasis.[8][9] This application note will therefore focus on assays to test this hypothesis.

Experimental Workflow Overview

The proposed workflow is designed to systematically investigate the biological activity of the test compound, from initial target identification to functional cellular outcomes.

experimental_workflow cluster_screening Tier 1: Initial Screening cluster_target_validation Tier 2: Target Validation cluster_functional_characterization Tier 3: Functional Characterization screening Dual-Luciferase Reporter Assay (Nuclear Receptor Activation) tr_fret LanthaScreen™ TR-FRET (Co-regulator Recruitment) screening->tr_fret Positive Hit cetsa Cellular Thermal Shift Assay (CETSA) (Target Engagement) tr_fret->cetsa Confirmed Interaction seahorse Seahorse XF Analyzer Assay (Cellular Respiration) cetsa->seahorse Confirmed Target Engagement western_blot Western Blot Analysis (Signaling Pathway Proteins) seahorse->western_blot Observed Metabolic Shift

Figure 1: A tiered experimental workflow for the biological characterization of methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate.

Tier 1: Initial Screening for Nuclear Receptor Activation

The first step is to screen for the compound's ability to activate or inhibit nuclear receptors. A dual-luciferase reporter assay is a robust method for this purpose due to its high sensitivity and wide dynamic range.[5][6][10][11]

Protocol 1: Dual-Luciferase Reporter Assay for Nuclear Receptor Transactivation

This assay measures the ability of the test compound to induce the transcription of a reporter gene under the control of a specific nuclear receptor's responsive element.[6][12]

Materials:

  • HEK293T cells

  • Nuclear receptor expression plasmid (e.g., pCMV-hPPARγ)

  • Luciferase reporter plasmid with responsive element (e.g., pGL4.26[luc2/PPRE/Hygro])

  • Control plasmid expressing Renilla luciferase (e.g., pRL-SV40)

  • Lipofectamine® LTX and PLUS™ Reagent

  • DMEM with 10% FBS, Penicillin-Streptomycin, and Sodium Pyruvate

  • Opti-MEM® I Reduced Serum Medium

  • Dual-Glo® Luciferase Assay System

  • 96-well cell culture plates (clear for culture, opaque for luminescence reading)

  • Test compound stock solution in DMSO

Procedure:

  • Cell Seeding: Seed HEK293T cells in a clear 96-well plate at a density of 2.5 x 10^4 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.[12]

  • Transfection:

    • For each well, prepare a DNA mix in Opti-MEM®: 100 ng of the nuclear receptor expression plasmid, 100 ng of the luciferase reporter plasmid, and 10 ng of the Renilla control plasmid.

    • Add PLUS™ Reagent, vortex, and incubate for 5 minutes at room temperature.

    • Add Lipofectamine® LTX, vortex, and incubate for 25 minutes at room temperature to form transfection complexes.[12]

    • Add 20 µL of the transfection complex to each well.

  • Compound Treatment: After 5 hours of incubation, replace the transfection medium with 100 µL of fresh complete medium containing the test compound at various concentrations (e.g., 0.01 µM to 100 µM) or vehicle control (DMSO).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Lysis and Luminescence Reading:

    • Equilibrate the plate and Dual-Glo® Luciferase Assay System reagents to room temperature.

    • Add 75 µL of Dual-Glo® Luciferase Reagent to each well, mix, and incubate for 10 minutes.

    • Measure the firefly luminescence using a plate luminometer.

    • Add 75 µL of Dual-Glo® Stop & Glo® Reagent, mix, and incubate for 10 minutes.

    • Measure the Renilla luminescence.[12]

Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.

  • Calculate the fold activation by dividing the normalized luciferase activity of compound-treated wells by the vehicle control.

  • Plot the fold activation against the compound concentration to determine the EC50 value.

ParameterDescription
Primary Readout Firefly Luminescence
Normalization Renilla Luminescence
Positive Control Known agonist for the specific nuclear receptor
Negative Control DMSO vehicle

Tier 2: Target Validation

If a positive hit is identified in the reporter assay, the next step is to validate the direct interaction between the compound and the target nuclear receptor.

Protocol 2: LanthaScreen™ TR-FRET Coactivator Recruitment Assay

This assay directly measures the compound-induced recruitment of a fluorescently labeled coactivator peptide to the ligand-binding domain (LBD) of the nuclear receptor.[13][14][15]

Materials:

  • GST-tagged nuclear receptor LBD

  • Terbium-labeled anti-GST antibody

  • Fluorescein-labeled coactivator peptide (e.g., PGC1α)

  • TR-FRET Coregulator Buffer

  • Test compound dilutions

  • 384-well, low-volume, black assay plates

  • Fluorescence plate reader capable of TR-FRET measurements

Procedure:

  • Reagent Preparation: Prepare 4X solutions of the test compound, 4X nuclear receptor LBD, and a 4X mixture of fluorescein-coactivator peptide and terbium anti-GST antibody in TR-FRET buffer.[14]

  • Assay Assembly:

    • Add 5 µL of the 4X test compound dilution to the assay plate.

    • Add 5 µL of the 4X nuclear receptor LBD.

    • Add 10 µL of the 4X peptide/antibody mixture.

  • Incubation: Incubate the plate at room temperature for 1-4 hours, protected from light.[7]

  • TR-FRET Measurement: Read the plate on a TR-FRET enabled plate reader, with excitation at 340 nm and emission at 495 nm (terbium) and 520 nm (fluorescein).[7]

Data Analysis:

  • Calculate the emission ratio (520 nm / 495 nm).

  • Plot the emission ratio against the compound concentration to generate a dose-response curve and determine the EC50.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

CETSA confirms target engagement in a cellular context by measuring the thermal stabilization of the target protein upon ligand binding.[1][2][16]

Materials:

  • Cultured cells expressing the target nuclear receptor

  • PBS and protease inhibitor cocktail

  • Test compound

  • Thermocycler

  • Lysis buffer

  • Equipment for Western Blotting (SDS-PAGE gels, transfer apparatus, antibodies)

Procedure:

  • Cell Treatment: Treat intact cells with the test compound or vehicle control for a specified time (e.g., 1-3 hours).[17]

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures in a thermocycler for 3-4 minutes to induce protein denaturation.[9][17]

  • Lysis: Cool the samples to room temperature and lyse the cells (e.g., by freeze-thaw cycles).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.[9]

  • Detection: Analyze the supernatant (soluble protein fraction) by Western Blot using an antibody specific to the target nuclear receptor.[3]

Data Analysis:

  • Quantify the band intensities from the Western Blot.

  • Plot the amount of soluble protein against the temperature for both compound-treated and vehicle-treated samples to generate a melting curve. A shift in the melting curve to a higher temperature indicates ligand-induced stabilization.

Tier 3: Functional Characterization

Following target validation, the functional consequences of compound binding on cellular metabolism are assessed.

Protocol 4: Seahorse XF Analyzer Assay for Cellular Respiration

This assay measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in live cells to provide a real-time assessment of mitochondrial respiration and glycolysis.[18][19][20]

Materials:

  • Seahorse XF Cell Culture Microplate

  • Seahorse XF Calibrant

  • Seahorse XF Assay Medium

  • Mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A)

  • Seahorse XF Analyzer

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF plate and allow them to adhere overnight.

  • Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.[18]

  • Assay Preparation:

    • Replace the culture medium with pre-warmed Seahorse XF assay medium.

    • Incubate the cells in a non-CO2 37°C incubator for 1 hour prior to the assay.[19]

    • Load the injector ports of the sensor cartridge with the mitochondrial stress test compounds.

  • Seahorse XF Analyzer Run: Calibrate the instrument and then run the assay, sequentially injecting the compounds to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[19]

Data Analysis:

  • The Seahorse software calculates OCR and ECAR values.

  • Compare the metabolic profiles of compound-treated cells to vehicle-treated cells to determine the compound's effect on cellular bioenergetics.

Metabolic ParameterDescription
Basal Respiration Baseline oxygen consumption
ATP Production OCR decrease after oligomycin injection
Maximal Respiration OCR after FCCP injection
Proton Leak OCR remaining after oligomycin injection
Protocol 5: Western Blot Analysis of Downstream Signaling

This protocol is used to investigate changes in the expression or phosphorylation state of proteins in the signaling pathway downstream of the target nuclear receptor.

signaling_pathway cluster_pathway Hypothetical Signaling Pathway Compound Test Compound NR Nuclear Receptor (e.g., PPARγ) Compound->NR Binds and Activates Coactivator Coactivator (e.g., PGC1α) NR->Coactivator Recruits Gene Target Gene Transcription (e.g., CPT1, UCP1) Coactivator->Gene Initiates Metabolism Metabolic Shift (Increased Fatty Acid Oxidation) Gene->Metabolism

Figure 2: A hypothetical signaling pathway for the test compound, illustrating the modulation of a nuclear receptor and its downstream effects on gene transcription and metabolism.

Procedure:

  • Sample Preparation: Treat cells with the test compound for a specified time, then lyse the cells and determine the protein concentration.

  • SDS-PAGE: Separate protein lysates by size on a polyacrylamide gel.[21]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[22]

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[3][21]

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (or its phosphorylated form), followed by incubation with an HRP-conjugated secondary antibody.[3][22]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[21]

Data Analysis:

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

  • Compare the protein levels in compound-treated samples to vehicle controls.

Conclusion

This application note outlines a systematic and robust workflow for the biological characterization of methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate. By employing a tiered approach that progresses from broad screening to specific target validation and functional analysis, researchers can efficiently elucidate the compound's mechanism of action and its effects on cellular physiology. The detailed protocols provided herein serve as a comprehensive guide for investigating the therapeutic potential of this novel chemical entity.

References

  • Methods for Assessing Mitochondrial Function in Diabetes. PMC - PubMed Central. [Link]

  • Methodological considerations when assessing mitochondrial respiration and biomarkers for mitochondrial content in human skeletal muscle. bioRxiv. [Link]

  • High-Resolution Respirometry for Mitochondria. JoVE Journal. [Link]

  • Seahorse XF96 Protocol – adapted from Agilent. Maaike Schilperoort. [Link]

  • Assaying Mitochondrial Respiration as an Indicator of Cellular Metabolism and Fitness. Springer Link. [Link]

  • High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells. JoVE. [Link]

  • Typical Seahorse XF e 24 Analyzer protocol setup for assaying Dictyostelium cells. ResearchGate. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Agilent Seahorse XF T Cell Metabolic Profiling Kit User Guide. Agilent. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • How to run an assay. Agilent. [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace. [Link]

  • Methyl 3-(3-hydroxyphenyl)propionate. PubChem. [Link]

  • Flavonoid metabolite 3-(3-hydroxyphenyl)propionic acid formed by human microflora decreases arterial blood pressure in rats. PubMed. [Link]

  • Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. Discovery Research Portal - University of Dundee. [Link]

  • Western Blot Protocol: Step-by-Step Guide. Boster Bio. [Link]

  • Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets. EUbOPEN. [Link]

  • Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. PMC - NIH. [Link]

  • The Use of the LanthaScreen TR-FRET CAR Coactivator Assay in the Characterization of Constitutive Androstane Receptor (CAR) Inverse Agonists. MDPI. [Link]

  • Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. Bentham Open Archives. [Link]

  • Demonstration of LanthaScreen™ TR-FRET-based nuclear receptor coactivator recruitment assay using PHERAstar, a multi-detection HTS microplate reader. PMC - NIH. [Link]

  • Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals Proposed Synthetic Workflow: A Two-Step Approach to High Enantiopurity A highly effective and reliable method for the synthesis of methyl (3S)-3-cyclopropyl...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Proposed Synthetic Workflow: A Two-Step Approach to High Enantiopurity

A highly effective and reliable method for the synthesis of methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate involves a two-step process: the preparation of a protected β-ketoester precursor, followed by a stereoselective reduction and subsequent deprotection.

Synthetic_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Asymmetric Reduction & Deprotection A 3-(Benzyloxy)phenyl cyclopropyl ketone C Methyl 3-(3-(benzyloxy)phenyl)-3-cyclopropyl-3-oxopropanoate A->C Strong Base (e.g., NaHMDS) Claisen Condensation B Methyl acetate B->C D Noyori Asymmetric Hydrogenation C->D E Methyl (3S)-3-(3-(benzyloxy)phenyl)-3-cyclopropyl-3-hydroxypropanoate D->E F Catalytic Hydrogenolysis (H₂, Pd/C) E->F G Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate F->G

Figure 1: Proposed synthetic workflow.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format, providing insights into their causes and offering practical solutions.

Part 1: Synthesis of the β-Ketoester Precursor

Question 1: My Claisen condensation to form the β-ketoester precursor is giving a low yield. What are the likely causes and how can I improve it?

Answer:

Low yields in Claisen-type condensations for synthesizing β-ketoesters like methyl 3-(3-(benzyloxy)phenyl)-3-cyclopropyl-3-oxopropanoate are often due to several factors:

  • Sub-optimal Base and Reaction Conditions: The choice of base is critical. Strong, non-nucleophilic bases such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) are generally preferred over alkoxides to prevent side reactions. The reaction should be conducted under strictly anhydrous conditions at low temperatures (e.g., -78 °C) to minimize self-condensation of the methyl acetate and other side reactions.

  • Equilibrium Issues: The Claisen condensation is a reversible reaction. To drive the equilibrium towards the product, it is advantageous to use an excess of the methyl acetate.

  • Work-up Procedure: The β-ketoester product is susceptible to hydrolysis and decarboxylation under acidic or basic conditions, especially at elevated temperatures. A careful work-up with a mild acid, such as a saturated aqueous solution of ammonium chloride, at low temperatures is recommended.

Troubleshooting Table 1: Optimizing the Claisen Condensation

ParameterRecommendationRationale
Base Use NaHMDS or LDA.Minimizes side reactions and promotes enolate formation.
Solvent Anhydrous THF or diethyl ether.Ensures a dry reaction environment, crucial for the stability of the strong base and enolates.
Temperature Maintain at -78 °C during base addition and substrate addition.Reduces the rate of side reactions and improves selectivity.
Stoichiometry Use a slight excess of methyl acetate (1.2-1.5 equivalents).Shifts the reaction equilibrium towards the product.
Work-up Quench the reaction at low temperature with saturated NH₄Cl solution.Prevents hydrolysis and decarboxylation of the β-ketoester.

Question 2: I am having difficulty purifying the β-ketoester precursor. What are the common impurities and the best purification methods?

Answer:

Purification of the β-ketoester can be challenging due to its relative instability. Common impurities include unreacted starting materials (3-(benzyloxy)phenyl cyclopropyl ketone and methyl acetate), and byproducts from side reactions.

  • Purification Strategy: Flash column chromatography on silica gel is the most effective method for purification. It is crucial to use a neutral solvent system, such as a mixture of hexanes and ethyl acetate, and to avoid prolonged exposure of the compound to the silica gel, which can be slightly acidic and cause degradation.

Part 2: Asymmetric Reduction and Deprotection

Question 3: The Noyori asymmetric hydrogenation of my β-ketoester is resulting in low enantioselectivity (ee). How can I improve the stereochemical control?

Answer:

Achieving high enantioselectivity in the Noyori asymmetric hydrogenation is dependent on several critical factors related to the catalyst and reaction conditions.[1][2][3][4]

  • Catalyst Integrity: The chiral BINAP-Ru(II) catalyst is sensitive to air and moisture. It is imperative to use a high-quality catalyst and to assemble the reaction under an inert atmosphere (e.g., in a glovebox). The catalyst precursor, [RuCl₂(BINAP)], often requires activation.

  • Solvent Choice: The choice of solvent can significantly impact the enantioselectivity. Protic solvents like methanol or ethanol are commonly used and often give excellent results.

  • Hydrogen Pressure and Temperature: These parameters need to be optimized for the specific substrate. Higher pressures (e.g., 50-100 atm) and moderate temperatures (e.g., 25-50 °C) are typical starting points.

  • Substrate Purity: Impurities in the β-ketoester can sometimes interfere with the catalyst, leading to lower enantioselectivity. Ensure the precursor is of high purity.

Noyori_Catalytic_Cycle A [RuCl₂(BINAP)] (Precatalyst) B [RuH₂(BINAP)] (Active Catalyst) A->B H₂ Activation C β-Ketoester Coordination B->C Substrate Binding D Hydride Transfer (Stereodetermining Step) C->D Formation of Transition State E Product Release D->E Product Formation E->B Catalyst Regeneration F β-Hydroxyester (Product) E->F

Figure 2: Simplified Noyori asymmetric hydrogenation cycle.

Question 4: I am observing incomplete conversion during the hydrogenation. What could be the issue?

Answer:

Incomplete conversion can be due to catalyst deactivation or insufficient reaction time.

  • Catalyst Deactivation: The catalyst can be poisoned by impurities such as sulfur compounds or oxidized by residual air. Ensure all reagents and solvents are pure and the system is thoroughly deoxygenated.

  • Reaction Time: Some hydrogenations can be slow. Monitor the reaction progress by techniques like TLC or HPLC and allow sufficient time for completion.

Question 5: During the final deprotection step, I am seeing byproducts or low yields. How can I cleanly remove the benzyl protecting group?

Answer:

The deprotection of the benzyl ether is a critical final step. While catalytic hydrogenolysis (H₂, Pd/C) is a common and effective method, it can sometimes lead to side reactions if not performed carefully.[5][6][7]

  • Choice of Deprotection Method: Catalytic hydrogenolysis is generally the cleanest method. The use of palladium on carbon (Pd/C) as a catalyst is standard.

  • Reaction Conditions: The reaction is typically carried out in a protic solvent like ethanol or methanol at room temperature and atmospheric pressure of hydrogen.

  • Potential Side Reactions: While the cyclopropane ring is generally stable to these conditions, aggressive hydrogenation conditions (high pressure, high temperature, or prolonged reaction times) could potentially lead to its reduction. The ester group is also generally stable.

  • Work-up: After the reaction is complete, the catalyst is simply filtered off, and the solvent is evaporated, usually leading to a clean product.

Troubleshooting Table 2: Benzyl Ether Deprotection

IssuePotential CauseRecommended Solution
Incomplete Deprotection Inactive catalyst or insufficient hydrogen.Use fresh, high-quality Pd/C catalyst. Ensure a continuous supply of hydrogen.
Formation of Byproducts Over-reduction or side reactions.Use mild conditions (room temperature, atmospheric pressure). Monitor the reaction closely to avoid prolonged reaction times.
Difficulty in Removing the Catalyst Fine catalyst particles passing through the filter.Filter the reaction mixture through a pad of Celite® to ensure complete removal of the palladium catalyst.

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-(3-(benzyloxy)phenyl)-3-cyclopropyl-3-oxopropanoate
  • To a solution of diisopropylamine (1.2 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.1 eq) dropwise.

  • Stir the resulting LDA solution at -78 °C for 30 minutes.

  • Add methyl acetate (1.1 eq) dropwise and stir for another 30 minutes at -78 °C.

  • Add a solution of 3-(benzyloxy)phenyl cyclopropyl ketone (1.0 eq) in anhydrous THF dropwise.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction to 0 °C and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (hexanes/ethyl acetate gradient).

Protocol 2: Noyori Asymmetric Hydrogenation and Deprotection
  • In a glovebox, charge a high-pressure reactor with methyl 3-(3-(benzyloxy)phenyl)-3-cyclopropyl-3-oxopropanoate (1.0 eq) and a solution of the chiral Ru(II)-BINAP catalyst (e.g., [RuCl₂((S)-BINAP)]) (0.01 eq) in degassed methanol.

  • Seal the reactor, remove it from the glovebox, and pressurize with hydrogen gas to 50-100 atm.

  • Stir the reaction mixture at the desired temperature (e.g., 40 °C) for 12-24 hours.

  • After cooling and carefully venting the hydrogen, concentrate the reaction mixture under reduced pressure.

  • Dissolve the crude product in ethanol and add 10% Pd/C (5 mol%).

  • Stir the mixture under an atmosphere of hydrogen (balloon pressure) at room temperature for 4-6 hours.

  • Filter the reaction mixture through a pad of Celite® and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify by flash column chromatography if necessary.

References

  • PrepChem. (n.d.). Synthesis of Ethyl 3-cyclopropyl-3-oxopropionate. Retrieved from [Link]

  • Noyori, R., & Takaya, H. (1990). Asymmetric Hydrogenation. Accounts of Chemical Research, 23(10), 345–350.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

  • ChemRxiv. (2021). Enantioselective Conjugate Addition of Catalytically Generated Zinc Homoenolate. Retrieved from [Link]

  • Journal of the American Chemical Society. (2021). Enantioselective Conjugate Addition of Catalytically Generated Zinc Homoenolate. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantioselective Addition of Alkynyl Esters and Ethers to Aldehydes Catalyzed by a Cyclopropyl Amino Alcohol Based Zinc Catalyst. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Synthesis of Methyl 3-Cyclopropyl-3-oxopropanoate: A Gateway to Advanced Chemical Structures. Retrieved from [Link]

  • Google Patents. (n.d.). WO2004089928A1 - Process for producing 3-cyclopropyl-3-oxopropanal acetal compound.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Crucial Role of Methyl 3-Cyclopropyl-3-Oxopropanoate in Pharmaceutical Synthesis. Retrieved from [Link]

  • ChemRxiv. (n.d.). Zinc-Mediated Hydroxyallylation of Aldehydes with Cyclopropanols: Direct Access to Vicinal anti-sec,tert-Diols via Enolized Homoenolate. Retrieved from [Link]

  • ResearchGate. (2018). Recent developments in the asymmetric Reformatsky-type reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of benzyl in ester substrates. Retrieved from [Link]

  • ResearchGate. (2025). Deprotection of Benzylic Esters Catalyzed by Anhydrous Ferric Chloride and Rhenium Carbonyl Compounds. Retrieved from [Link]

  • PubMed Central. (n.d.). Recent developments in the asymmetric Reformatsky-type reaction. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Rational design of cyclopropane-based chiral PHOX ligands for intermolecular asymmetric Heck reaction. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]

  • Wiley Online Library. (2000). A new method for the deprotection of benzyl ethers or the selective protection of alcohols. Retrieved from [Link]

  • Andrew G. Myers Research Group. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Retrieved from [Link]

  • American Institute of Chemists. (n.d.). Recent Advances & Perspectives in the Asymmetric Reformatsky Reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Retrieved from [Link]

  • Nobel Prize. (n.d.). Ryoji Noyori - Nobel Lecture. Retrieved from [Link]

  • NROChemistry. (n.d.). Noyori Hydrogenation. Retrieved from [Link]

  • YouTube. (2022). Noyori Hydrogenation. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Retrieved from [Link]

Sources

Optimization

Technisches Support-Zentrum: Aufreinigung von Methyl-(3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoat

Answering in German as the user is interacting in German. Verfasst von: Dr.

Author: BenchChem Technical Support Team. Date: January 2026

Answering in German as the user is interacting in German.

Verfasst von: Dr. Eva Schmidt, Senior Application Scientist

Einführung

Willkommen im technischen Support-Zentrum für die Aufreinigung von Methyl-(3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoat. Dieses Molekül ist eine wichtige chirale Zwischenstufe in der pharmazeutischen Entwicklung. Die Gewährleistung seiner chemischen und insbesondere seiner enantiomeren Reinheit ist entscheidend für die Sicherheit und Wirksamkeit des Endprodukts.[1] Unerwünschte Enantiomere können unterschiedliche pharmakologische oder toxikologische Profile aufweisen.[2] Dieser Leitfaden bietet detaillierte Anleitungen zur Fehlerbehebung, häufig gestellte Fragen und validierte Protokolle, um Forscher bei der Bewältigung der Herausforderungen zu unterstützen, die mit der Aufreinigung dieser spezifischen Verbindung verbunden sind.

Leitfaden zur Fehlerbehebung

Dieser Abschnitt ist im Frage-und-Antwort-Format aufgebaut, um spezifische Probleme zu behandeln, die während des Aufreinigungsprozesses auftreten können.

Problem 1: Schlechte oder keine Trennung der Enantiomere mittels chiraler HPLC.

  • Frage: Ich sehe nur einen einzigen Peak oder zwei stark überlappende Peaks für mein Produkt auf einer chiralen Säule. Wie kann ich die Auflösung verbessern?

  • Antwort: Eine unzureichende enantiomere Trennung ist die häufigste Herausforderung. Die Ursache liegt in der Regel in suboptimalen chromatographischen Bedingungen. Die Wechselwirkung zwischen den Enantiomeren und der chiralen stationären Phase (CSP) ist sehr empfindlich gegenüber der Zusammensetzung der mobilen Phase, der Temperatur und der Art der CSP.[3]

    • Kausalitätsanalyse: Für eine chirale Erkennung sind mindestens drei Interaktionspunkte zwischen dem Analyten und dem chiralen Selektor erforderlich.[4] Die mobile Phase konkurriert mit dem Analyten um diese Interaktionsstellen. Eine falsche Wahl des Lösungsmittels oder des Modifikators kann diese entscheidenden Wechselwirkungen stören. Polysaccharid-basierte Säulen, wie solche mit Amylose- oder Cellulosederivaten, sind für diese Art von Molekülen oft erfolgreich, da sie durch eine Kombination von Wasserstoffbrückenbindungen, π-π-Wechselwirkungen und sterischen Anpassungen eine Trennung ermöglichen.[2][5]

    • Lösungsschritte:

      • Überprüfen Sie die Wahl der Säule: Polysaccharid-basierte CSPs (z. B. Chiralpak® AD, Chiralcel® OD) sind ein guter Ausgangspunkt.[2] Wenn eine Säule fehlschlägt, versuchen Sie eine mit einem anderen Selektor (z. B. von Amylose zu Cellulose wechseln).

      • Optimieren Sie die mobile Phase (Normalphasenmodus): Dies ist oft der erfolgreichste Ansatz für diese Verbindungsklasse.[3]

        • Beginnen Sie mit einer einfachen Mischung aus n-Hexan und einem Alkohol-Modifikator (z. B. 2-Propanol oder Ethanol). Ein typischer Startpunkt ist 90:10 (v/v) Hexan:Alkohol.

        • Variieren Sie den Alkoholanteil systematisch (z. B. von 5 % auf 20 %). Ein geringerer Alkoholanteil erhöht im Allgemeinen die Retention und verbessert oft die Auflösung, kann aber auch zu breiteren Peaks führen.

        • Testen Sie verschiedene Alkohole. Der Wechsel von 2-Propanol zu Ethanol kann die Selektivität drastisch verändern.[3]

      • Verwenden Sie Additive: Für phenolische Verbindungen kann die Zugabe einer kleinen Menge einer Säure (z. B. 0,1 % Trifluoressigsäure - TFA) zur mobilen Phase die Peakform verbessern, indem sie die Ionisierung der phenolischen Hydroxylgruppe unterdrückt.[2]

      • Reduzieren Sie die Flussrate: Eine niedrigere Flussrate (z. B. von 1,0 mL/min auf 0,5 mL/min) gibt mehr Zeit für die Gleichgewichtseinstellung zwischen den Enantiomeren und der CSP, was die Auflösung verbessern kann.

      • Optimieren Sie die Temperatur: Die Temperatur beeinflusst die Trennkinetik.[3] Führen Sie Analysen bei verschiedenen Temperaturen durch (z. B. 15 °C, 25 °C und 40 °C). Niedrigere Temperaturen verbessern oft die Enantioselektivität.

Problem 2: Geringe Ausbeute nach der Flash-Chromatographie zur Entfernung von nicht-chiralen Verunreinigungen.

  • Frage: Nach der Aufreinigung des Rohmaterials mittels Flash-Chromatographie auf Kieselgel habe ich eine signifikante Menge meines Produkts verloren. Woran könnte das liegen?

  • Antwort: Geringe Ausbeuten bei der Kieselgel-Chromatographie sind oft auf eine irreversible Adsorption oder ein "Tailing" des Produkts auf der Säule zurückzuführen.

    • Kausalitätsanalyse: Die phenolische Hydroxylgruppe und die Ester-Carbonylgruppe in Ihrem Molekül können starke Wasserstoffbrückenbindungen mit den Silanolgruppen auf der Kieselgeloberfläche eingehen. Dies kann zu breiten Peaks (Tailing) und einer unvollständigen Elution führen, insbesondere wenn die Polarität des Eluenten nicht ausreicht, um diese Wechselwirkungen zu überwinden.

    • Lösungsschritte:

      • Passen Sie die Polarität der mobilen Phase an: Verwenden Sie ein Gradientensystem, das langsam von einem unpolaren Lösungsmittel (z. B. Hexan) zu einem polareren Lösungsmittel (z. B. Ethylacetat oder Diethylether) übergeht.[6] Halten Sie den Gradienten nicht zu flach, um die Laufzeit zu begrenzen und die Peakverbreiterung zu minimieren.

      • Fügen Sie einen Modifikator hinzu: Die Zugabe einer kleinen Menge (0,5-1 %) einer Säure wie Essigsäure zum Eluenten kann helfen. Die Säure protoniert die Silanolgruppen und konkurriert mit Ihrem Analyten, wodurch die Wechselwirkungen reduziert und das Tailing verringert werden.

      • Wählen Sie eine alternative stationäre Phase: Wenn das Problem weiterhin besteht, sollten Sie eine desaktivierte stationäre Phase in Betracht ziehen, wie z. B. mit Diol oder Amino modifiziertes Kieselgel, das weniger saure Stellen aufweist.[6]

      • Überprüfen Sie die Beladung: Eine Überladung der Säule kann zu Peakverbreiterung und schlechter Trennung führen, was den Anschein einer geringen Ausbeute erwecken kann, da das Produkt über viele Fraktionen verteilt ist.[7] Als Faustregel gilt, nicht mehr als 1-5 % der Kieselgelmasse an Rohmaterial zu laden.

Problem 3: Das gereinigte Produkt verfärbt sich mit der Zeit oder nach der Konzentration.

  • Frage: Mein Produkt ist nach der Aufreinigung eine klare Flüssigkeit, wird aber nach dem Einengen am Rotationsverdampfer oder bei der Lagerung gelblich/bräunlich. Ist das ein Problem?

  • Antwort: Ja, eine Verfärbung deutet auf eine Zersetzung oder die Bildung von Verunreinigungen hin.

    • Kausalitätsanalyse: Phenole sind anfällig für Oxidation, insbesondere in Gegenwart von Luft, Licht, Wärme oder Spuren von Metallen. Die Oxidation führt zur Bildung von farbigen Chinon-ähnlichen Strukturen. Übermäßige Hitze während der Lösungsmitteleindampfung kann auch zu thermischem Abbau führen.[8]

    • Lösungsschritte:

      • Minimieren Sie die Hitze: Konzentrieren Sie Ihre Fraktionen bei möglichst niedriger Temperatur (≤ 30-35 °C) am Rotationsverdampfer.

      • Arbeiten Sie unter inerter Atmosphäre: Spülen Sie das Lösungsmittel vor dem Einengen mit Stickstoff oder Argon, um den Sauerstoff zu entfernen. Lagern Sie das Endprodukt unter einer inerten Atmosphäre.

      • Verwenden Sie gereinigte Lösungsmittel: Peroxide in Lösungsmitteln wie Diethylether oder THF können die Oxidation initiieren. Verwenden Sie immer frisch geöffnete oder peroxidfreie Lösungsmittel.

      • Korrekte Lagerung: Lagern Sie das gereinigte Produkt bei empfohlenen Temperaturen (0-8 °C)[9], geschützt vor Licht und Luft. Das Abfüllen in Braunglasfläschchen unter Argon ist die beste Praxis.

Häufig gestellte Fragen (FAQs)

  • F1: Was ist der Unterschied zwischen chemischer Reinheit und enantiomerer Reinheit?

    • A1: Die chemische Reinheit bezieht sich auf den prozentualen Anteil des Zielmoleküls in einer Probe im Verhältnis zu allen anderen chemischen Substanzen (z. B. Ausgangsmaterialien, Nebenprodukte, Lösungsmittel). Sie wird typischerweise mittels achiraler HPLC, GC oder NMR bestimmt.[10] Die enantiomere Reinheit (oft als Enantiomerenüberschuss oder % ee ausgedrückt) gibt das Verhältnis des gewünschten Enantiomers (in diesem Fall S) zum unerwünschten Enantiomer (R) an. Sie kann nur mit einer chiralen Methode, wie der chiralen HPLC, bestimmt werden.[1][11] Eine Probe kann chemisch zu 99 % rein sein, aber enantiomerisch nur zu 50 % rein (ein Racemat).

  • F2: Welche analytische Methode ist am besten geeignet, um die Reinheit meines Endprodukts zu zertifizieren?

    • A2: Eine Kombination von Methoden ist erforderlich:

      • Chirale HPLC: Zur Bestimmung der enantiomeren Reinheit (% ee).[2]

      • Achirale RP-HPLC mit einem Massenspektrometer (LC-MS): Zur Bestimmung der chemischen Reinheit und zur Identifizierung von Verunreinigungen.[12]

      • ¹H- und ¹³C-NMR-Spektroskopie: Zur Bestätigung der chemischen Struktur und zur Erkennung von strukturell unterschiedlichen Verunreinigungen.[13]

      • Karl-Fischer-Titration: Zur Bestimmung des Wassergehalts.[10]

  • F3: Wie sollte ich die Verbindung am besten lagern?

    • A3: Basierend auf den Daten von Lieferanten sollte Methyl-(3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoat im Kühlschrank bei 0-8 °C gelagert werden.[9] Um eine oxidative Zersetzung zu verhindern, sollte es idealerweise unter einer inerten Atmosphäre (Argon oder Stickstoff) in einem dicht verschlossenen, lichtgeschützten Behälter (Braunglasfläschchen) aufbewahrt werden.

  • F4: Kann ich Kristallisation zur enantiomeren Anreicherung verwenden?

    • A4: Die direkte Kristallisation zur Trennung von Enantiomeren ist selten und unvorhersehbar, es sei denn, die Verbindung bildet ein Konglomerat. Ein praktikablerer Ansatz wäre die Derivatisierung der Verbindung mit einer chiralen Säure, um diastereomere Salze zu bilden, die dann durch fraktionierte Kristallisation getrennt werden können.[14] Dieser Prozess erfordert jedoch eine umfangreiche Methodenentwicklung und zusätzliche chemische Schritte. Für die meisten Laboranwendungen ist die präparative chirale HPLC der direktere und effizientere Weg.

Experimentelle Protokolle

Protokoll 1: Analytische chirale HPLC-Methode zur Bestimmung der enantiomeren Reinheit

Dieses Protokoll beschreibt eine Standardmethode zur Analyse der enantiomeren Reinheit.

  • Systemvorbereitung:

    • HPLC-System: Standard-HPLC-System mit UV-Detektor.

    • Säule: Chiralpak® AD-H, 5 µm, 4,6 x 250 mm (oder eine äquivalente Amylose-basierte Säule).

    • Mobile Phase: 90 % n-Hexan / 10 % 2-Propanol (v/v). Alle Lösungsmittel müssen von HPLC-Qualität sein.

    • Flussrate: 0,75 mL/min.

    • Temperatur: 25 °C.

    • Detektion: UV bei 274 nm.

    • Injektionsvolumen: 10 µL.

  • Probenvorbereitung:

    • Lösen Sie ca. 1 mg der Probe in 1 mL der mobilen Phase, um eine Konzentration von 1 mg/mL zu erhalten.

    • Filtrieren Sie die Probe durch einen 0,45-µm-Spritzenfilter, um Partikel zu entfernen, die die Säule verstopfen könnten.[15]

  • Analyse und Datenauswertung:

    • Injizieren Sie die Probe. Das gewünschte (S)-Enantiomer und das unerwünschte (R)-Enantiomer sollten als zwei getrennte Peaks eluieren.

    • Integrieren Sie die Peakflächen für beide Enantiomere.

    • Berechnen Sie den Enantiomerenüberschuss (% ee) mit der folgenden Formel: % ee = [(Fläche S - Fläche R) / (Fläche S + Fläche R)] x 100

ParameterWert
Säule Chiralpak® AD-H, 5 µm, 4,6x250 mm
Mobile Phase n-Hexan / 2-Propanol (90:10, v/v)
Flussrate 0,75 mL/min
Temperatur 25 °C
Detektion UV, 274 nm
Injektionsvolumen 10 µL
Probenkonzentration 1 mg/mL in mobiler Phase
Tabelle 1: Empfohlene Startbedingungen für die chirale HPLC-Analyse.
Protokoll 2: Aufreinigung mittels präparativer Flash-Chromatographie

Dieses Protokoll beschreibt die Entfernung von nicht-chiralen (achiralen) Verunreinigungen aus dem Rohmaterial.

  • Vorbereitung der stationären Phase:

    • Wählen Sie eine geeignete Größe der Flash-Säule (Kieselgel, 40-63 µm) basierend auf der Probenmenge (z. B. 40 g Kieselgel für 1 g Rohmaterial).

    • Packen Sie die Säule mit einer Aufschlämmung aus Kieselgel in der Start-Eluentenmischung (z. B. 98:2 Hexan:Ethylacetat).

  • Probenvorbereitung und Beladung:

    • Lösen Sie das Rohmaterial in einer minimalen Menge Dichlormethan oder dem Eluenten.

    • Alternativ können Sie das Rohmaterial auf eine kleine Menge Kieselgel aufziehen (Trockenbeladung), das Lösungsmittel entfernen und das trockene Pulver auf die gepackte Säule geben. Dies führt oft zu einer besseren Trennung.

  • Elution und Fraktionssammlung:

    • Beginnen Sie die Elution mit einem niedrig-polaren Eluenten (z. B. 98:2 Hexan:Ethylacetat).

    • Erhöhen Sie die Polarität schrittweise oder mittels eines linearen Gradienten (z. B. bis zu 80:20 Hexan:Ethylacetat), um Ihr Produkt zu eluieren.

    • Überwachen Sie die Elution mittels Dünnschichtchromatographie (DC) oder eines In-line-UV-Detektors.

    • Sammeln Sie Fraktionen und analysieren Sie diese mittels DC, um die produkt-haltigen Fraktionen zu identifizieren.

  • Nachbearbeitung:

    • Vereinigen Sie die reinen Fraktionen.

    • Entfernen Sie das Lösungsmittel unter reduziertem Druck (Rotationsverdampfer) bei niedriger Temperatur (≤ 35 °C).

    • Trocknen Sie das Produkt unter Hochvakuum, um Lösungsmittelreste zu entfernen.

Visualisierungen von Arbeitsabläufen

Allgemeiner Aufreinigungsworkflow

A Rohmaterial B Analytische Charakterisierung (achirale & chirale HPLC, NMR) A->B C Bulk-Aufreinigung (Flash-Chromatographie) B->C D Reinheitsprüfung der Fraktionen (DC, HPLC) C->D E Vereinigung der reinen Fraktionen D->E F Enantiomere Trennung (Präparative chirale HPLC) E->F Wenn ee < 99.5% G Finale Analyse & Charakterisierung (Reinheit >99%, ee >99%) E->G Wenn ee > 99.5% F->G H Reines (S)-Enantiomer G->H

Abbildung 1: Ein typischer Arbeitsablauf für die Aufreinigung von Rohmaterial zu einem hochreinen Enantiomer.

Strategie zur Entwicklung einer chiralen HPLC-Methode

cluster_screening Säulen- & Phasen-Screening cluster_optimization Optimierung A Start: Racemische Probe B Wähle Säulentyp (z.B. Amylose-Derivat) A->B C Teste Normalphase (Hexan/Alkohol) B->C D Teste Umkehrphase (Puffer/Acetonitril) B->D E Auflösung > 1.5? C->E D->E F Optimiere Alkohol % (z.B. 5-20%) E->F Nein I Finale Methode E->I Ja G Wechsle Alkohol (IPA -> EtOH) F->G Keine Verbesserung H Passe Temperatur an (15-40°C) G->H Keine Verbesserung H->B Neuen Säulentyp wählen

Abbildung 2: Ein systematischer Ansatz zur Entwicklung einer robusten chiralen HPLC-Trenn-Methode.

Referenzen

  • BenchChem. (2025). A Comparative Guide to Chiral HPLC Analysis for Enantiomeric Purity of BOC-L-Alanine Benzyl Ester. BenchChem.

  • The Pharma Master. (n.d.). Troubleshooting. The Pharma Master.

  • Dong, M. W. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.

  • Advanced ChemBlocks Inc. (2014). methyl (S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate 97%. AChemBlock.

  • Agilent. (n.d.). Achieve high-throughput LC/MS purification of pharmaceutical impurities. Agilent.

  • West, C., & Lesellier, E. (2008). Assessment of the chemical and enantiomeric purity of organic reference materials. Accreditation and Quality Assurance, 13(9), 489-497.

  • He, J., Cheung, A. P., Struble, E., Wang, E., & Liu, P. (2000). Enantiomeric separation of an aryloxyphenoxypropanoic acid by CE and LC. Journal of Pharmaceutical and Biomedical Analysis, 22(3), 583-595.

  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Chiral Purity Determination. BenchChem.

  • Google Patents. (2014). CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate.

  • Matrix Scientific. (n.d.). Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate. Matrix Scientific.

  • Wikipedia. (n.d.). Chiral analysis. Wikipedia.

  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. PharmaCores.

  • AChemBlock. (n.d.). Methyl 3-cyclopropyl-3-(3-hydroxyphenyl)propanoate 97%. AChemBlock.

  • Appretech Scientific Limited. (n.d.). Methyl 3-Cyclopropyl-3-(3-hydroxyphenyl)propanoate. Appretech Scientific Limited.

  • TCI Chemicals. (n.d.). Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. TCI Chemicals.

  • BenchChem. (2025). Spectroscopic Validation of Synthesized Methyl 3-hydroxypropanoate: A Comparative Guide. BenchChem.

  • Sanchez, A. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.

  • Matarashvili, I., Chankvetadze, L., Fanali, S., Farkas, T., & Chankvetadze, B. (2013). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. Journal of Separation Science, 36(1), 140-147.

  • Al-Zoubi, W., Al-Masri, H., & Al-Awaida, W. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Pharmaceuticals, 17(2), 249.

  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Sigma-Aldrich.

  • BenchChem. (2025). Technical Support Center: Purification of Methyl 3-hydroxypropanoate. BenchChem.

  • PubChem. (n.d.). Methyl 3-(3-hydroxyphenyl)propionate. National Center for Biotechnology Information.

  • Svoboda, J., Novotná, V., Kozmík, V., & Glogarová, M. (2022). Enantioselective Synthesis of 3-Aryl-3-hydroxypropanoic Esters as Subunits for Chiral Liquid Crystals. The Journal of Organic Chemistry, 87(21), 14045-14057.

  • Svoboda, J., Novotná, V., Kozmík, V., & Glogarová, M. (2022). Enantioselective Synthesis of 3-Aryl-3-hydroxypropanoic Esters as Subunits for Chiral Liquid Crystals. ResearchGate.

  • Matziari, M., et al. (2018). Methyl 3-(4-hydroxyphenyl)propionate. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 6), 834-837.

  • El-Garhy, M. S., & El-Malla, S. F. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 29(17), 3908.

  • Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia.

  • Nacalai Tesque, Inc. (n.d.). COSMOSIL CHiRAL Series. HPLC.eu.

  • Contino, M., et al. (2022). HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase. Molecules, 27(23), 8507.

  • Glentham Life Sciences. (n.d.). methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate, min 97%. Glentham.

  • Wikipedia. (n.d.). 3-(3-hydroxyphenyl)propanoate hydroxylase. Wikipedia.

  • Human Metabolome Database. (2005). Showing metabocard for 3-(3-Hydroxyphenyl)propanoic acid (HMDB0000375). HMDB.

Sources

Troubleshooting

Stability issues of methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate in solution

Introduction This guide is intended for researchers, scientists, and drug development professionals working with Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate (CAS No. 1142223-08-2)[1][2][3].

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This guide is intended for researchers, scientists, and drug development professionals working with Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate (CAS No. 1142223-08-2)[1][2][3]. The unique structure of this molecule, containing a chiral center, a methyl ester, and a phenolic hydroxyl group, presents specific stability challenges in solution. Understanding and mitigating potential degradation is crucial for ensuring experimental reproducibility, maintaining purity, and developing stable formulations. This document provides in-depth troubleshooting advice, validated experimental protocols, and answers to frequently asked questions regarding the stability of this compound.

Chemical Profile & Potential Instability Hotspots

The stability of Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate in solution is primarily governed by its three key functional groups:

  • Methyl Ester: Susceptible to hydrolysis, a reaction with water that cleaves the ester bond. This process can be catalyzed by both acids and bases.[4][5] Alkaline hydrolysis is generally faster and irreversible, yielding the carboxylate salt, while acid-catalyzed hydrolysis is a reversible equilibrium reaction.[5][6]

  • Phenolic Hydroxyl Group: Prone to oxidation, especially in the presence of oxygen, transition metal ions, or light.[7][8] Oxidation often leads to the formation of colored quinone-type species, which can be a primary indicator of degradation.[7]

  • Chiral Center (S-configuration): The stereochemical integrity at the C3 position is critical for biological activity. While typically stable, harsh basic conditions could potentially lead to epimerization (racemization) through the formation of a carbanion intermediate, although this is less common than hydrolysis or oxidation.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered when working with this compound in solution.

Q1: My solution of the compound is turning yellow or brown over time. What is causing the discoloration?

Answer: This is a classic sign of phenol oxidation.[7] The phenolic hydroxyl group is easily oxidized to form highly colored quinones and potentially polymeric byproducts, even when exposed to atmospheric oxygen.[9]

Root Causes & Immediate Actions:

  • Oxygen Exposure: The primary culprit is dissolved oxygen. Immediately after preparation, purge your solution and the container headspace with an inert gas like nitrogen or argon.

  • Trace Metal Contamination: Metal ions (e.g., Fe³⁺, Cu²⁺) from glassware, spatulas, or solvent impurities can catalyze oxidation. Use high-purity solvents and consider washing glassware with a chelating agent solution (like EDTA) followed by a thorough rinse with purified water.

  • Light Exposure: Photodegradation can accelerate oxidation.[10] Protect your solution from light by using amber vials or wrapping containers in aluminum foil.

  • Elevated pH: Basic conditions can deprotonate the phenol, forming a phenoxide ion that is significantly more susceptible to oxidation.

Q2: I'm observing a new, more polar peak in my HPLC analysis. What is it likely to be?

Answer: A new, more polar peak (i.e., one with a shorter retention time on a reverse-phase column) is most likely the carboxylic acid hydrolysis product: (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoic acid .

Causality: The methyl ester group has undergone hydrolysis.[11] This reaction replaces the methyl ester (-COOCH₃) with a carboxylic acid (-COOH), which is more polar and thus elutes earlier in a typical reverse-phase HPLC system.

Troubleshooting Steps:

  • Check the pH of your solution: Hydrolysis is significantly accelerated in both acidic and, especially, basic conditions.[10][12] The optimal pH for stability is typically mildly acidic (pH 4-5), where the rates of both acid- and base-catalyzed hydrolysis are minimized.

  • Review Solvent Choice: Ensure your solvent is free of acidic or basic impurities. If using an aqueous buffer, confirm its pH and buffer capacity are adequate.

  • Spike Study: To confirm the identity of the new peak, intentionally generate the degradant by treating a small sample with a dilute base (e.g., 0.01 M NaOH) for a short period and inject it into the HPLC. If the new peak in your original sample co-elutes with the major peak in the base-treated sample, it confirms the degradant is the carboxylic acid.

Q3: How can I prepare and store a stock solution to maximize its shelf-life?

Answer: A multi-faceted approach is required to protect both the ester and phenol functionalities.

Optimized Storage Protocol:

  • Solvent Selection: Use a high-purity, degassed aprotic solvent such as acetonitrile or DMSO for the primary stock solution. If an aqueous buffer is required for experimental assays, prepare the stock in an organic solvent and dilute it into the aqueous buffer immediately before use.

  • pH Control: If using an aqueous medium, a buffer system in the pH 4-6 range (e.g., acetate or citrate buffer) is recommended to minimize ester hydrolysis.

  • Inert Environment: After dissolving the compound, purge the solution with nitrogen or argon for 5-10 minutes to remove dissolved oxygen. Store the vial with an inert gas headspace.

  • Temperature: Store solutions at low temperatures (-20°C or -80°C) to slow down all degradation reactions.

  • Light Protection: Always use amber vials or protect clear vials from light.

  • Antioxidants (Optional): For long-term storage or demanding applications, consider adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) or Vitamin C, but verify that it does not interfere with your downstream experiments.[13][14]

Summary of Stability-Influencing Factors
ParameterConditionPrimary Degradation Pathway(s) AffectedRecommended Action
pH > 7 (Basic)Ester Hydrolysis (rapid), Phenol OxidationBuffer to pH 4-6. Avoid alkaline conditions.
< 4 (Acidic)Ester Hydrolysis (moderate)Buffer to pH 4-6.
Oxygen Presence of O₂Phenol OxidationDegas solvents; use inert gas (N₂, Ar) headspace.
Light UV/VisiblePhenol Oxidation (Photolysis)Use amber vials or protect from light.
Temperature Elevated (>25°C)All pathways acceleratedStore at low temperatures (-20°C to -80°C).
Metal Ions Fe³⁺, Cu²⁺, etc.Phenol OxidationUse high-purity solvents; use metal-free systems.

Investigative Protocols & Methodologies

Protocol 1: Forced Degradation Study

A forced degradation (or stress testing) study is essential for identifying potential degradation products and developing a stability-indicating analytical method.[8][15] This involves subjecting the compound to harsh conditions to intentionally induce degradation.[10][16]

Objective: To generate and identify the primary degradation products from hydrolysis and oxidation.

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of the compound in acetonitrile.

  • Set Up Stress Conditions (in separate vials):

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.[15]

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.01 M NaOH. Keep at room temperature for 1-4 hours (this reaction is fast).

    • Oxidation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[15]

    • Photolytic: Expose a solution in a clear quartz cuvette to a photostability chamber according to ICH Q1B guidelines.[17][18]

    • Control: Mix 1 mL of stock with 1 mL of purified water. Keep under the same conditions as the stressed samples.

  • Analysis: Before injection into the HPLC, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Analyze all samples by HPLC-UV and, ideally, LC-MS to determine the mass of the degradant peaks. Aim for 5-20% degradation of the main peak.[10]

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To quantify the purity of Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate and separate it from its potential degradation products.

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-17 min: 80% to 95% B

    • 17-19 min: 95% B

    • 19-20 min: 95% to 20% B

    • 20-25 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 274 nm

  • Injection Volume: 10 µL

System Suitability: The method should be able to baseline-resolve the parent peak from the hydrolysis and oxidative degradant peaks generated in the forced degradation study.

Visualized Degradation Pathways & Workflows

Potential Degradation Pathways

The diagram below illustrates the two primary degradation pathways for the molecule.

G cluster_main Primary Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Parent Methyl (3S)-3-cyclopropyl-3- (3-hydroxyphenyl)propanoate Acid_Product (3S)-3-cyclopropyl-3-(3-hydroxyphenyl) propanoic acid + Methanol Parent->Acid_Product H⁺ or OH⁻ H₂O Ox_Product Quinone-type species (Colored Products) Parent->Ox_Product O₂ / Light Metal Ions

Caption: Primary degradation routes: ester hydrolysis and phenol oxidation.

Troubleshooting Workflow for Stability Issues

This workflow provides a logical sequence of steps to diagnose and resolve stability problems.

G Observe Observe Instability (e.g., color change, new HPLC peak) Hypothesize Formulate Hypothesis (Oxidation or Hydrolysis?) Observe->Hypothesize Forced_Deg Perform Forced Degradation Study (Protocol 1) Hypothesize->Forced_Deg To test hypothesis Analyze Analyze via HPLC-MS to identify degradants Forced_Deg->Analyze Confirm Confirm Degradation Pathway Analyze->Confirm Optimize Optimize Conditions: - pH (4-6) - Inert atmosphere - Light protection - Low temperature Confirm->Optimize Based on identified cause Validate Validate Stability Under Optimized Conditions Optimize->Validate

Caption: A systematic workflow for troubleshooting stability issues.

References

  • ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). ECA Academy. Available from: [Link]

  • ICH. Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2003. Available from: [Link]

  • ICH. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. SlideShare; 2015. Available from: [Link]

  • U.S. Food and Drug Administration. Q1A(R2) Stability Testing of New Drug Substances and Products. 2018. Available from: [Link]

  • European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. 2003. Available from: [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. Development of forced degradation and stability indicating studies for drug substance and drug product. Available from: [Link]

  • Science.gov. methyl ester hydrolysis: Topics. Available from: [Link]

  • Loftsson T. Degradation Pathways. ResearchGate; 2014. Available from: [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]

  • Pharmaceutical Technology. Forced Degradation Studies for Biopharmaceuticals. 2016. Available from: [Link]

  • MedCrave. Forced Degradation Studies. 2016. Available from: [Link]

  • Chemguide. Hydrolysing Esters. Available from: [Link]

  • Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available from: [Link]

  • Gabrič A, Hodnik Ž, Pajk S. Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceuticals (Basel). 2022;15(2):168. Available from: [Link]

Sources

Optimization

Overcoming poor solubility of methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate

Technical Support Center: Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate A Guide to Overcoming Poor Aqueous Solubility Welcome to the technical support center for methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)pro...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate

A Guide to Overcoming Poor Aqueous Solubility

Welcome to the technical support center for methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this compound. As a Senior Application Scientist, my goal is to provide you with not only solutions but also the underlying scientific rationale to empower your experimental decisions. This document is structured as a series of frequently asked questions and troubleshooting scenarios to directly address common issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my batch of methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate showing poor solubility in simple aqueous buffers (e.g., PBS pH 7.4)?

Answer:

The poor aqueous solubility of this molecule stems from its chemical structure, which features a delicate balance of hydrophobic (water-fearing) and hydrophilic (water-loving) regions.

  • Hydrophobic Character: The cyclopropyl group and the phenyl ring are significant non-polar moieties. These regions resist interaction with polar water molecules, leading them to self-associate and precipitate out of solution.

  • Hydrophilic Character: The molecule possesses a phenolic hydroxyl (-OH) group and a methyl ester (-COOCH₃) group, which can engage in hydrogen bonding with water. However, these are not sufficient to overcome the dominant hydrophobic nature of the carbon scaffold at neutral pH.

The key to understanding and manipulating its solubility lies with the phenolic hydroxyl group. Phenols are weak acids.[1] At neutral pH (like PBS at 7.4), this group is predominantly in its protonated, non-ionized form, which is significantly less soluble in water.[2]

Q2: I'm observing immediate precipitation when adding my compound to an aqueous medium. What is the first and most critical parameter I should investigate?

Answer:

The first parameter to investigate is pH . Given the presence of the acidic phenolic hydroxyl group, the solubility of methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate is expected to be highly pH-dependent.

Causality: Below its pKa (the pH at which the group is 50% ionized), the phenolic hydroxyl is protonated (-OH) and the molecule is neutral and less soluble. Above the pKa, the proton is removed, forming a negatively charged phenolate ion (-O⁻).[1][2] This ionization dramatically increases the molecule's polarity and, consequently, its aqueous solubility. Phenolic compounds generally become more soluble at a higher pH due to the formation of these polar salts.[1]

Immediate Action: Attempt to dissolve the compound in a buffer with a higher pH (e.g., pH 9 or 10) and observe if solubility improves. This simple test will confirm if pH is the primary driver of the observed precipitation.

cluster_low_ph Low pH (e.g., < 8) cluster_high_ph High pH (e.g., > 10) low_ph_node Protonated Form (Poorly Soluble) high_ph_node Deprotonated Phenolate (Highly Soluble) low_ph_node->high_ph_node + OH⁻ (Increase pH) high_ph_node->low_ph_node + H⁺ (Decrease pH)

Caption: pH-dependent equilibrium of the compound.

Troubleshooting Guide: Step-by-Step Protocols

Issue 1: Standard buffers are ineffective. How do I systematically use pH to enhance solubility?

This protocol provides a method to determine an optimal pH for solubilization while being mindful of potential chemical degradation.

Protocol 1: pH-Based Solubility Screening

  • Prepare a Buffer Series: Prepare a series of buffers with pH values ranging from 7.0 to 11.0 in 0.5 unit increments (e.g., phosphate buffers up to pH 8, borate buffers for pH 8-10, and carbonate-bicarbonate buffers for pH >10).

  • Create Slurry: In separate vials, add an excess amount of the compound to a fixed volume (e.g., 1 mL) of each buffer. Ensure enough solid is present so that the solution remains saturated even after maximum dissolution.

  • Equilibrate: Tightly cap the vials and agitate them at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Separate Solid and Supernatant: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Quantify: Carefully remove an aliquot of the clear supernatant from each vial. Dilute the supernatant with a suitable organic solvent (like acetonitrile or methanol) and quantify the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.

  • Analyze and Caution: Plot solubility (mg/mL) versus pH. You should observe a significant increase in solubility as the pH rises. Crucial Note: While higher pH increases solubility, it can also accelerate degradation of phenolic compounds and hydrolysis of the ester group.[3] It is essential to assess the stability of the compound at the optimal pH by re-analyzing the sample after a set period (e.g., 24-48 hours) to check for the appearance of degradation peaks.

Issue 2: pH adjustment is insufficient or leads to compound instability. What are my next options?

If pH manipulation alone is not a viable strategy, the use of co-solvents is a common and effective next step.[4][]

Mechanism: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[6][7] This reduction in polarity lowers the interfacial tension between the aqueous medium and the hydrophobic drug, making it easier for the compound to dissolve.[6]

Protocol 2: Co-solvent Screening

  • Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents. Common choices include Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), and Dimethyl Sulfoxide (DMSO).[]

  • Prepare Co-solvent Systems: For each co-solvent, prepare a series of aqueous mixtures, for example, 10%, 20%, 30%, 40%, and 50% (v/v) in your chosen buffer (use a pH where the compound is most stable, if determined from Protocol 1).

  • Determine Solubility: Using the same slurry method described in Protocol 1 (Steps 2-5), determine the saturation solubility of the compound in each co-solvent mixture.

  • Evaluate and Select: Plot solubility versus the percentage of co-solvent. This will reveal the most effective co-solvent and the concentration required to achieve your target solubility.

Data Presentation Example:

Co-solvent System (v/v in pH 7.4 Buffer)Apparent Solubility (µg/mL)Fold Increase
0% (Buffer only)51x
20% Ethanol5010x
40% Ethanol25050x
20% PEG 40012525x
40% PEG 400800160x
20% Propylene Glycol9018x
40% Propylene Glycol550110x
Issue 3: High concentrations are needed for in-vivo studies, and co-solvents are causing toxicity or precipitation upon injection. What advanced formulation strategies can I use?

For applications demanding higher concentrations or improved in-vivo performance, more advanced formulation techniques are necessary. Two powerful methods are complexation with cyclodextrins and the creation of amorphous solid dispersions.

Mechanism: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[8][9] They can encapsulate poorly soluble "guest" molecules, like yours, within their cavity, forming a "host-guest" inclusion complex.[10][11] This complex has a hydrophilic exterior, leading to a dramatic increase in the apparent aqueous solubility of the guest molecule.[12][13]

Protocol 3: Preparation and Evaluation of a Cyclodextrin Inclusion Complex

  • Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and safe choice for parenteral and oral applications due to its high aqueous solubility and low toxicity.

  • Phase Solubility Study:

    • Prepare a series of aqueous solutions of HP-β-CD at increasing concentrations (e.g., 0 to 50 mM).

    • Add an excess of your compound to each solution.

    • Equilibrate and quantify the dissolved compound as described in Protocol 1.

    • Plot the solubility of your compound against the HP-β-CD concentration. A linear relationship (Aₗ-type diagram) indicates the formation of a 1:1 soluble complex.

  • Complex Preparation (Kneading Method):

    • Calculate the required amounts of the compound and HP-β-CD for a 1:1 molar ratio.

    • Place the HP-β-CD in a mortar and add a small amount of water to form a paste.

    • Gradually add your compound to the paste and knead thoroughly for 30-45 minutes.

    • Dry the resulting solid in an oven or under vacuum.

  • Characterization: Confirm complex formation using techniques like Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), or Nuclear Magnetic Resonance (NMR) spectroscopy. The successful inclusion of the drug is often indicated by the disappearance of its characteristic melting peak in DSC.

drug Poorly Soluble Drug (Hydrophobic) complex complex drug->complex + cd Cyclodextrin (CD) (Hydrophobic Cavity, Hydrophilic Exterior) cd->complex

Caption: Encapsulation by a cyclodextrin host.

Mechanism: Most compounds exist in a stable, low-energy crystalline form, where molecules are arranged in a highly ordered lattice. Significant energy is required to break this lattice before the molecule can dissolve. An amorphous solid, by contrast, lacks this long-range order and exists in a higher energy state.[14][15] This higher energy state reduces the activation energy barrier for dissolution, often leading to much faster dissolution rates and the ability to achieve supersaturated concentrations.[16] In an ASD, the drug is molecularly dispersed within a polymer matrix, which stabilizes the amorphous state and prevents recrystallization.[15][17]

Protocol 4: Workflow for Preparing an ASD via Spray Drying

  • Component Selection:

    • Drug: Your methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate.

    • Polymer: Select a suitable amorphous polymer. Common choices for enhancing solubility include polyvinylpyrrolidone (PVP), copovidone (PVP/VA), or hydroxypropyl methylcellulose acetate succinate (HPMCAS).[15]

    • Solvent System: Find a common solvent that dissolves both the drug and the polymer (e.g., methanol, acetone, or a mixture).

  • Solution Preparation: Prepare a solution containing the desired ratio of drug to polymer (e.g., 10-30% drug loading). Ensure everything is fully dissolved.

  • Spray Drying:

    • Atomize the solution into a spray of fine droplets inside a drying chamber.

    • A hot drying gas (e.g., nitrogen) rapidly evaporates the solvent from the droplets.

    • This ultra-fast solvent removal process "freezes" the drug in its high-energy amorphous state within the polymer matrix, preventing it from having time to recrystallize.[16]

  • Powder Collection: Collect the resulting dry powder (the ASD) from the cyclone separator.

  • Characterization and Dissolution Testing:

    • Confirm the amorphous nature of the drug in the ASD using DSC (absence of a melting peak) or XRD (presence of a "halo" pattern instead of sharp Bragg peaks).

    • Perform in-vitro dissolution testing (e.g., USP Apparatus II) to compare the dissolution rate of the ASD to the raw crystalline drug. The ASD should exhibit a significantly faster and higher extent of dissolution.

cluster_prep Solution Preparation cluster_process Spray Drying Process drug Drug solution Drug/Polymer Solution drug->solution polymer Polymer polymer->solution solvent Solvent solvent->solution atomizer Atomization solution->atomizer drying Rapid Solvent Evaporation atomizer->drying collection Powder Collection drying->collection asd Amorphous Solid Dispersion (ASD) collection->asd

Caption: Workflow for ASD preparation via spray drying.

References

  • 10 (MDPI)

  • 18 (The PCCA Blog)

  • 14 (NIH)

  • 19 (ResearchGate)

  • 12 (PMC - NIH)

  • 20 (ResearchGate)

  • 6 (AIMS Press)

  • 21 (CORE)

  • 22 (Slideshare)

  • 11 (PMC - NIH)

  • 17 (Pharmaceutical Technology)

  • 16 (European Pharmaceutical Review)

  • 23 (Pharmaguideline)

  • 24 (MDPI)

  • 25 (Imperial Oilfield Chemicals Pvt. Ltd.)

  • 15 (Contract Pharma)

  • 13 (MDPI)

  • 26 (Brieflands)

  • 8 (Pharma Excipients)

  • 1 (ResearchGate)

  • 27 (Journal of Pharmaceutical Negative Results)

  • 4 (ScienceDirect)

  • (BOC Sciences)

  • 28 (ResearchGate)

  • 9 (Pharma Excipients)

  • 29 (PubMed)

  • 7 (PMC - NIH)

  • 30 (Matrix Scientific)

  • 2 (ResearchGate)

  • 31 (Advanced ChemBlocks)

  • 3 (PubMed)

  • 32 (AChemBlock)

  • 33 (ACS Publications)

  • 34 (Shaanxi Leite Optoelectronic Material Co., Ltd.)

  • 35 (LookChem)

  • 36 (Chemdad)

  • 37 (PubChem)

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate

Welcome to the technical support center for the synthesis and optimization of Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate. This guide is designed for researchers, chemists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this stereoselective synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to troubleshoot and optimize your reaction conditions effectively.

Overview of the Synthetic Challenge

Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate is a chiral molecule whose biological activity is highly dependent on its stereochemistry. The primary challenge in its synthesis is the precise installation of the stereocenter at the C3 position with high enantioselectivity. The most common and effective strategy involves an asymmetric conjugate addition of a cyclopropyl group to a pro-chiral acceptor, such as a cinnamate derivative. This guide will focus on troubleshooting a representative synthetic pathway: the Rhodium-catalyzed asymmetric 1,4-addition of a cyclopropylboronic acid to methyl 3-(3-hydroxyphenyl)acrylate.

Proposed Synthetic Workflow

The synthesis can be logically divided into two main stages: preparation of the cinnamate precursor and the key asymmetric conjugate addition.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Asymmetric Conjugate Addition cluster_2 Part 3: Purification A 3-Hydroxy- benzaldehyde C Methyl (E)-3-(3-hydroxyphenyl)acrylate A->C Base-catalyzed aldol condensation B Methyl Acetate B->C F Target Product: Methyl (3S)-3-cyclopropyl-3- (3-hydroxyphenyl)propanoate C->F Asymmetric 1,4-Addition D Cyclopropylboronic Acid D->F E Chiral Rh(I) Catalyst (e.g., [Rh(cod)2]BF4 + Chiral Ligand) E->F G Crude Product F->G Work-up H Purified Product (>97% Purity) G->H Column Chromatography or Distillation

Caption: General workflow for the synthesis of the target compound.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the critical asymmetric conjugate addition step.

Q1: Why is a Rhodium-based catalyst typically chosen for this type of asymmetric addition? A1: Rhodium(I) complexes are highly effective for catalyzing 1,4-conjugate additions of organoboron reagents to α,β-unsaturated esters. The key to their success lies in their ability to readily undergo transmetalation with the boronic acid and subsequent migratory insertion across the double bond of the acrylate. When combined with chiral diphosphine ligands, the resulting chiral environment around the metal center effectively directs the cyclopropyl group to one face of the substrate, leading to high enantioselectivity.[1] The choice of catalyst is crucial for achieving the desired stereocontrol in asymmetric synthesis.[2][3]

Q2: What is the role of the base in the reaction? A2: A base, often a hydroxide like potassium hydroxide (KOH) or a carbonate, is required to activate the organoboron reagent. The base coordinates to the boron atom of the cyclopropylboronic acid, forming a more nucleophilic "ate" complex. This boronate species is much more reactive and readily transfers its cyclopropyl group to the rhodium center during the catalytic cycle. Without the base, the transmetalation step is often too slow for an efficient reaction.

Q3: How do I select an appropriate solvent for the reaction? A3: The choice of solvent is critical and can significantly impact both yield and enantioselectivity. Ideal solvents should solubilize all reactants and the catalyst complex. Protic solvents like ethanol or methanol are often used in combination with water. The aqueous phase is necessary to dissolve the base and facilitate the formation of the boronate complex. The optimal solvent system is often a mixture, for instance, a 1,4-dioxane/water or toluene/water mixture, which must be determined empirically.[4]

Q4: What are the typical reaction temperatures and times? A4: These reactions are often run at temperatures ranging from room temperature to moderate heat (e.g., 40-80 °C). Higher temperatures can increase the reaction rate but may negatively impact enantioselectivity by allowing for non-catalyzed background reactions or catalyst degradation. A typical starting point is 50 °C. Reaction times can vary from a few hours to over 24 hours.[5] Progress should be monitored by an appropriate analytical technique like TLC, GC, or HPLC to determine the point of maximum conversion.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiment.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The chiral ligand or Rhodium precursor may have degraded due to air or moisture exposure. 2. Poor Quality Reagents: The boronic acid may have decomposed, or the acrylate precursor could contain inhibitors. 3. Incorrect Stoichiometry: An improper ratio of boronic acid to acrylate or insufficient base can stall the reaction.1. Ensure Inert Atmosphere: Degas solvents and run the reaction under an inert atmosphere (Nitrogen or Argon). Use fresh, high-purity catalyst components. 2. Verify Reagent Quality: Check the purity of starting materials by NMR or GC-MS. Use freshly opened or purified reagents. 3. Optimize Stoichiometry: Typically, a slight excess (1.2-1.5 equivalents) of the boronic acid is used. Ensure at least stoichiometric amounts of base are present.
Low Enantioselectivity (Low e.e.) 1. Reaction Temperature Too High: Higher temperatures can reduce the stereodifferentiating ability of the chiral catalyst. 2. Incorrect Solvent System: The solvent polarity can influence the conformation of the chiral catalyst-substrate complex. 3. Ligand-Metal Mismatch: The selected chiral ligand may not be optimal for this specific substrate.1. Lower the Temperature: Run the reaction at a lower temperature (e.g., decrease from 50 °C to 25 °C). This may require longer reaction times. 2. Screen Solvents: Test different solvent mixtures (e.g., THF/H₂O, Toluene/H₂O) to find the optimal system for stereocontrol.[4] 3. Screen Chiral Ligands: Test a variety of commercially available chiral diphosphine ligands (e.g., BINAP, Josiphos, etc.) to identify one that provides better induction.
Formation of Significant Side Products 1. Polymerization of Acrylate: The acrylate starting material can polymerize, especially at higher temperatures or in the presence of radical initiators. 2. Homocoupling of Boronic Acid: The cyclopropylboronic acid can couple with itself to form dicyclopropyl. 3. Protodeboronation: The cyclopropylboronic acid can be cleaved by protons in the reaction mixture to yield cyclopropane gas.1. Add an Inhibitor: Add a small amount of a radical inhibitor like BHT or hydroquinone to the acrylate starting material. 2. Control Reaction Conditions: Ensure a properly degassed system and controlled addition of reagents to minimize side reactions. 3. Use a Non-Protic Base (if possible): In some systems, switching to a non-aqueous, non-protic base might reduce this side reaction, although this requires re-optimization of the entire system.
Difficulties in Product Purification 1. Emulsion during Work-up: The presence of phenolic compounds and salts can lead to stable emulsions during aqueous extraction.[6] 2. Co-elution with Starting Material: The product and the acrylate starting material may have similar polarities, making chromatographic separation difficult. 3. Product Degradation: The product, being a hydroxy ester, might be sensitive to thermal degradation during high-temperature distillation.[6]1. Break Emulsions: Add brine (saturated NaCl solution) or pass the mixture through a pad of Celite to break the emulsion. Gentle agitation instead of vigorous shaking is recommended.[6] 2. Optimize Chromatography: Use a high-efficiency silica gel and test different solvent systems (e.g., Hexane/Ethyl Acetate with a small amount of acetic acid to sharpen peaks). 3. Use Vacuum Distillation: If distillation is the chosen method, perform it under high vacuum to lower the boiling point and minimize thermal decomposition.[6]
Troubleshooting Flowchart: Diagnosing Low Yield

G Start Low Yield Observed Check_Conversion Check Reaction Conversion (TLC, GC, or crude NMR) Start->Check_Conversion Incomplete Reaction Incomplete Check_Conversion->Incomplete Low Conversion Complete Reaction Complete Check_Conversion->Complete High Conversion Catalyst Is the catalyst active? (Fresh catalyst, inert atmosphere) Incomplete->Catalyst Workup_Issue Was there loss during work-up? (Check for emulsion, check aqueous layer) Complete->Workup_Issue Reagents Are reagents pure? (Check SM by NMR/GC) Catalyst->Reagents Yes Fix_Catalyst Solution: Use fresh catalyst/ligand. Ensure inert conditions. Catalyst->Fix_Catalyst No Conditions Are conditions optimal? (Temp, Time, Solvent) Reagents->Conditions Yes Fix_Reagents Solution: Purify starting materials. Use fresh boronic acid. Reagents->Fix_Reagents No Fix_Conditions Solution: Increase temperature or time. Screen solvents. Conditions->Fix_Conditions No Fix_Workup Solution: Optimize extraction. Use brine to break emulsions. Workup_Issue->Fix_Workup Yes Purification_Issue Was there loss during purification? (Streaking on column, degradation) Workup_Issue->Purification_Issue No Fix_Purification Solution: Optimize chromatography. Use vacuum distillation. Purification_Issue->Fix_Purification Yes

Caption: A decision tree for troubleshooting low product yield.

Mechanistic Insight: The Catalytic Cycle

Understanding the mechanism is key to rational optimization. The widely accepted mechanism for the Rh-catalyzed conjugate addition is depicted below.

G cluster_0 A [LRh(I)]+ Active Catalyst B [LRh(I)(OH)] Hydroxo Complex A->B Base (KOH) C [LRh(I)-Cyclopropyl] Organorhodium Intermediate B->C Transmetalation (Cyclopropyl-B(OR)3-) D [LRh(I)(Enolate)] Alkene Coordination & Insertion C->D Acrylate Coordination E Product Precursor (Rhodium Enolate) D->E Migratory Insertion E->A Protonolysis (H2O) Product Product E->Product Forms Chiral Center

Caption: Simplified catalytic cycle for the asymmetric 1,4-addition.

The cycle begins with the active chiral Rhodium(I) catalyst (L* = chiral ligand). A base converts it to a hydroxo complex, which then undergoes transmetalation with the activated boronic acid to form a key cyclopropyl-rhodium intermediate. The acrylate substrate coordinates to this complex, followed by migratory insertion of the cyclopropyl group onto the beta-carbon of the double bond. This step is stereodetermining and controlled by the chiral ligand. Finally, protonolysis of the resulting rhodium enolate releases the product and regenerates the active catalyst.

References

  • ResearchGate. (n.d.). Optimization of the reaction conditions [Diagram]. Retrieved from [Link]

  • Appretech Scientific Limited. (n.d.). Methyl 3-Cyclopropyl-3-(3-hydroxyphenyl)propanoate. Retrieved from [Link]

  • Google Patents. (2014). CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate.
  • PubMed Central. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]

  • MDPI. (2021). New Trends in Asymmetric Catalysis. Retrieved from [Link]

  • Google Patents. (1988). US4739080A - Purification of hydroxyphenylpropionic acid ester.
  • MDPI. (n.d.). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]

  • PubMed. (2022). Catalytic Asymmetric Allylic Alkylation with Arylfluoroacetonitriles. Retrieved from [Link]

  • Thieme Connect. (2018). Synthesis of 3-(Arylthio)propionic Acids from Nonactivated Aryl Iodides and their Use as Odorless Aryl Mercaptan Surrogates. Retrieved from [Link]

  • D-Scholarship@Pitt. (2011). Catalytic Asymmetric Synthesis of Complex Polypropionates: A Synthesis of Erythronolide B. Retrieved from [Link]

  • PubMed Central. (n.d.). Asymmetric Synthesis of Nortropanes via Rh-Catalyzed Allylic Arylation. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). An overview on the applications of 'Doyle catalysts' in asymmetric cyclopropanation, cyclopropenation and C–H insertion reactions. Retrieved from [Link]

  • Chemdad. (n.d.). Benzenepropanoic acid, β-cyclopropyl-3-hydroxy-, Methyl ester, (βS)-. Retrieved from [Link]

  • Shaanxi Leite Optoelectronic Materials Co., Ltd. (n.d.). Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate. Retrieved from [Link]

Sources

Optimization

Troubleshooting unexpected side products in methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate synthesis

Introduction Welcome to the technical support guide for the synthesis of methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate. This molecule is a valuable chiral building block in pharmaceutical development.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate. This molecule is a valuable chiral building block in pharmaceutical development. Its synthesis, typically involving an asymmetric conjugate addition, is a sophisticated process where the formation of unexpected side products can pose significant challenges to yield and purity.

This guide is structured as a series of frequently asked questions (FAQs) to directly address the most common and complex issues encountered during this synthesis. We will delve into the mechanistic origins of these side products and provide field-proven, step-by-step protocols for their identification, mitigation, and removal.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My reaction has low enantioselectivity. How can I identify the minor diastereomer/enantiomer and improve the stereochemical purity?

Answer: Low enantiomeric excess (ee) or diastereomeric excess (de) is a primary challenge in asymmetric synthesis. The root cause often lies in suboptimal catalyst performance, reaction conditions, or unintended racemization.

Plausible Causes & Mechanistic Insight:

  • Inefficient Chiral Ligand/Catalyst: The chiral environment created by the catalyst system may not be sufficiently discriminating to favor the formation of the desired (S)-enantiomer.

  • Incorrect Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired enantiomer, thus eroding selectivity.

  • Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex, directly impacting stereoselectivity.

  • Racemization: The stereocenter, once formed, might be susceptible to racemization under either the reaction or workup conditions, particularly if acidic or basic conditions are employed which can promote enolization.

Troubleshooting & Mitigation Strategy:

  • Analytical Confirmation: The first step is to accurately quantify the stereoisomeric ratio. This is typically achieved via chiral High-Performance Liquid Chromatography (HPLC). Formation of diastereomers by reacting the product with a chiral derivatizing agent can also allow for separation on standard silica gel HPLC.[1][2][3]

  • Condition Optimization: A systematic optimization of reaction parameters is crucial. Screen a matrix of temperatures (e.g., 0 °C, -20 °C, -78 °C) and solvents of varying polarity and coordinating ability.

  • Catalyst System Re-evaluation: If optimization fails, consider screening alternative chiral ligands. Different ligand backbones and electronic properties can dramatically alter stereochemical outcomes in metal-catalyzed reactions.[4]

Protocol 1.1: Chiral HPLC Analysis for Enantiomeric Excess (ee) Determination

  • Sample Preparation: Dissolve approximately 1 mg of the purified product mixture in 1 mL of HPLC-grade hexane/isopropanol (90:10 v/v).

  • Column: Use a chiral stationary phase column (e.g., Chiralcel OD-H or Chiralpak AD-H).

  • Mobile Phase: Start with an isocratic elution of 95:5 (v/v) hexane/isopropanol. The ratio can be adjusted to achieve baseline separation.

  • Flow Rate: Set the flow rate to 1.0 mL/min.

  • Detection: Use a UV detector set to a wavelength where the phenyl ring absorbs (e.g., 275 nm).

  • Quantification: Integrate the peak areas for the two enantiomers. Calculate the enantiomeric excess using the formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100.

Question 2: I've isolated a byproduct with the correct mass but a different NMR spectrum, suggesting a structural isomer. Could the cyclopropyl ring have opened?

Answer: Yes, this is a significant possibility. The cyclopropyl group, while a valuable pharmacophore, is a strained three-membered ring that can undergo cleavage under certain reaction conditions, particularly those involving the formation of an adjacent carbocation.[5][6]

Plausible Causes & Mechanistic Insight: The high p-character of the C-C bonds in a cyclopropane ring allows it to stabilize an adjacent positive charge through conjugation, similar to a double bond.[7][8][9] If a carbocation forms at the benzylic position during the reaction (e.g., through a transient protonation or interaction with a Lewis acid), it can lead to a rearrangement and ring-opening, typically forming homoallylic (e.g., butenyl) or cyclobutyl side products.[9] Harsh acidic workups are a common cause of this side reaction.

Troubleshooting & Mitigation Strategy:

  • Neutralize Workup: Avoid acidic quenches. Use a saturated aqueous solution of ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃) for the reaction workup.

  • Control Acidity: Ensure all reagents and solvents are free from acidic impurities. If a Lewis acid catalyst is required, use the mildest one possible at the lowest effective catalytic loading.

  • Inert Atmosphere: While less common, radical-mediated ring opening can also occur. Running the reaction under an inert atmosphere (N₂ or Argon) can minimize this risk.

// Node definitions Start [label="Desired Intermediate:\nBenzylic Carbocation Stabilized\nby Cyclopropyl Group", fillcolor="#F1F3F4", fontcolor="#202124"]; DesiredPath [label="Nucleophilic Attack\n(Desired Pathway)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Methyl (3S)-3-cyclopropyl-3-\n(3-hydroxyphenyl)propanoate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SidePath [label="Rearrangement & Ring Opening\n(Side Reaction)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SideProduct [label="Undesired Side Product\n(e.g., Homoallylic Isomer)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> DesiredPath [label="Fast Trapping"]; DesiredPath -> Product; Start -> SidePath [label="Acid-Catalyzed\nRearrangement"]; SidePath -> SideProduct; } caption [label="Fig. 1: Competing pathways for a cyclopropyl-stabilized carbocation.", shape=plaintext, fontsize=10];

Data Presentation 2.1: Comparative ¹H NMR Data

Proton EnvironmentDesired Product (Approx. δ, ppm)Ring-Opened Isomer (Approx. δ, ppm)
Cyclopropyl Protons0.3 - 1.2 (complex multiplets)Absent
Vinylic Protons (C=CH)Absent5.0 - 6.0 (multiplets)
Methylene (CH₂) adjacent to ester~2.7 (dd)~2.5 (multiplet)
Benzylic Proton (Ar-CH)~2.9 (m)~3.5 (multiplet)
Question 3: My crude product has a distinct color, and I see multiple spots on TLC. Is the phenol group reacting?

Answer: This is highly likely. Phenols are sensitive functional groups, prone to oxidation, especially in the presence of certain metal catalysts and atmospheric oxygen. This can lead to the formation of colored quinone-type species or other degradation products.

Plausible Causes & Mechanistic Insight:

  • Air Oxidation: The combination of a metal catalyst (which can have multiple oxidation states) and O₂ from the air can create a catalytic cycle for phenol oxidation.

  • Incompatible Reagents: Some reagents may be inherently oxidizing towards the sensitive phenol moiety.

Troubleshooting & Mitigation Strategy:

  • Protecting Group Strategy: The most robust solution is to protect the phenolic hydroxyl group prior to the key synthetic step. A silyl ether, such as a tert-butyldimethylsilyl (TBDMS) group, is an excellent choice as it is stable to many reaction conditions and can be easily removed at the end of the synthesis with a fluoride source (e.g., TBAF).

  • Inert Atmosphere: If protection is not feasible, rigorously exclude oxygen from the reaction. This involves degassing the solvent and running the reaction under a positive pressure of an inert gas like nitrogen or argon.

Protocol 3.1: TBDMS Protection of the Phenolic Hydroxyl

  • Setup: To a solution of the starting phenol (1.0 eq) in anhydrous dichloromethane (DCM) in a flask under N₂, add imidazole (2.5 eq).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Addition: Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise over 10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Quench the reaction with water and extract the product with DCM. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude TBDMS-protected phenol by flash column chromatography on silica gel.

Question 4: My yield is low, and I've isolated a byproduct resulting from an attack at the ester carbonyl. How can I favor the desired conjugate addition?

Answer: You are observing a competition between 1,4-conjugate addition (the desired Michael addition) and 1,2-addition (direct attack at the carbonyl).[10][11] The regioselectivity of this reaction is governed by the nature of the nucleophile, a concept well-explained by Hard and Soft Acid and Base (HSAB) theory.[10]

Plausible Causes & Mechanistic Insight:

  • HSAB Theory: The carbonyl carbon is a "hard" electrophilic center, while the β-carbon of the α,β-unsaturated system is a "soft" electrophilic center. "Hard" nucleophiles (e.g., Grignard reagents, organolithiums) preferentially attack the hard carbonyl carbon (1,2-addition). "Soft" nucleophiles (e.g., organocuprates, enamines) preferentially attack the soft β-carbon (1,4-addition).[12]

  • Incorrect Reagent Choice: If you are using a cyclopropyl Grignard or cyclopropyllithium reagent directly, you are likely promoting the undesired 1,2-addition pathway.

Troubleshooting & Mitigation Strategy:

  • Use a Cuprate: The standard solution is to use a Gilman reagent (a lithium diorganocuprate, R₂CuLi). These are much softer nucleophiles and are classic reagents for promoting 1,4-addition.[13]

  • Catalytic Copper: Alternatively, you can often achieve the same outcome by using a catalytic amount of a copper(I) salt (e.g., CuI, CuBr·SMe₂) with your organometallic reagent (like a Grignard). This generates the active copper-based nucleophile in situ.

// Node definitions Start [label="α,β-Unsaturated Ester\n+ Cyclopropyl Nucleophile", fillcolor="#F1F3F4", fontcolor="#202124"]; SoftPath [label="Soft Nucleophile\n(e.g., Organocuprate)", fillcolor="#34A853", fontcolor="#FFFFFF"]; HardPath [label="Hard Nucleophile\n(e.g., Grignard)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product14 [label="Desired 1,4-Addition Product", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product12 [label="Undesired 1,2-Addition Product", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> SoftPath; SoftPath -> Product14 [label="β-Carbon Attack"]; Start -> HardPath; HardPath -> Product12 [label="Carbonyl Carbon Attack"]; } caption [label="Fig. 2: Regioselectivity based on nucleophile hardness (HSAB).", shape=plaintext, fontsize=10];

References
  • Resolution (Separation) of Enantiomers. (2020). Chemistry LibreTexts. [Link]

  • The chemistry and biology of cyclopropyl compounds. (2013). Bálint Gál Burns Group. [Link]

  • Separation of Chiral Compounds: Enantiomeric and Diastereomeric Mixtures. (2018). ResearchGate. [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2018). MDPI. [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2018). ResearchGate. [Link]

  • Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. (2017). MDPI. [Link]

  • Enantioselective Synthesis of 3-Aryl-3-hydroxypropanoic Esters as Subunits for Chiral Liquid Crystals. (2022). The Journal of Organic Chemistry. [Link]

  • What is the reason for the exceptional stability of the cyclopropylmethyl carbocation? (2014). Chemistry Stack Exchange. [Link]

  • Cyclopropyl group. (n.d.). Wikipedia. [Link]

  • Nucleophilic conjugate addition. (n.d.). Wikipedia. [Link]

  • Conjugate Addition of Grignard Reagents to alpha,beta-Unsaturated Esters. XVI. Reactions with sec-Butyl Cinnamate. (1970). ResearchGate. [Link]

  • The Michael Addition Reaction and Conjugate Addition. (2023). Master Organic Chemistry. [Link]

  • Metal-Catalyzed Asymmetric Conjugate Addition Reactions. (2021). Chemistry LibreTexts. [Link]

  • Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids to 5- 6- and 7-Membered β-substituted Cyclic Enones: Enantioselective Construction of All-Carbon Quaternary Stereocenters. (2011). National Institutes of Health. [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Purity of Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate Samples

Welcome to the Technical Support Center for the purification of methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate. As a key chiral intermediate in the synthesis of various pharmaceuticals, including the antiplatele...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate. As a key chiral intermediate in the synthesis of various pharmaceuticals, including the antiplatelet agent Ticagrelor, achieving high chemical and enantiomeric purity is paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[][2] Impurities, even in trace amounts, can have a significant impact on the final drug product's quality and therapeutic effect.[]

This guide, structured in a comprehensive question-and-answer format, provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions. It is designed to address specific issues you may encounter during the purification and analysis of this critical intermediate.

Troubleshooting Guide: Common Purification & Analysis Issues

This section addresses specific problems that can arise during your experiments, providing explanations for the underlying causes and actionable solutions.

Chromatographic Purification (HPLC)

Question 1: I'm observing a persistent impurity peak that co-elutes with my desired (3S)-enantiomer peak in a normal-phase chiral HPLC separation. How can I resolve this?

Answer: Co-elution in chiral HPLC is a common challenge that can stem from several factors. The primary suspects are the undesired (3R)-enantiomer, a diastereomeric impurity if another chiral center is present, or a structurally related achiral impurity.

  • Underlying Cause & Solution: The selectivity of your chiral stationary phase (CSP) may be insufficient under the current conditions. Polysaccharide-based CSPs (e.g., those derived from cellulose or amylose) are often effective for this class of compounds.[3] To enhance resolution, you must systematically optimize your method:

    • Modify the Mobile Phase: The ratio of the non-polar solvent (e.g., n-hexane) to the polar modifier (e.g., isopropanol or ethanol) is a critical parameter. Decreasing the percentage of the alcohol modifier generally increases retention and can improve resolution, but may also lead to broader peaks. Experiment with small, incremental changes to this ratio.

    • Change the Alcohol Modifier: Switching from isopropanol to ethanol, or vice-versa, can alter the hydrogen bonding interactions between the analyte and the CSP, often leading to significant changes in selectivity.

    • Adjust the Flow Rate: Lowering the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the residence time of the analyte on the column, allowing for more interactions with the CSP and potentially improving the separation of closely eluting peaks.

    • Control the Temperature: Temperature can significantly influence enantioselectivity. Use a column oven to maintain a stable temperature and evaluate the separation at different set points (e.g., 20°C, 25°C, 30°C). Lower temperatures often enhance chiral recognition.

Question 2: My HPLC chromatogram shows significant peak tailing for the main compound, making accurate integration and purity assessment difficult. What is causing this and how can I fix it?

Answer: Peak tailing is often indicative of secondary, undesirable interactions between the analyte and the stationary phase, or issues with the mobile phase.

  • Underlying Cause & Solution:

    • Secondary Silanol Interactions: If using a silica-based column, free silanol groups on the silica surface can interact strongly with the polar hydroxyl and ester groups of your molecule, causing tailing. Adding a small amount of a competitive agent, like trifluoroacetic acid (TFA) for acidic compounds or diethylamine for basic compounds, to the mobile phase can mitigate these interactions.

    • Mobile Phase pH (Reversed-Phase): If you are using a reversed-phase method, the pH of the mobile phase is critical. The phenolic hydroxyl group is weakly acidic. Operating at a pH that ensures it is in a single, non-ionized state will produce sharper, more symmetrical peaks.

    • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion. Try reducing the injection volume or the sample concentration.

    • Column Contamination or Degradation: The column may be contaminated with strongly retained impurities from previous injections or the stationary phase may be degrading. Flush the column with a strong solvent (as recommended by the manufacturer) or, if the problem persists, replace the column.

Crystallization-Based Purification

Question 3: I am struggling to induce crystallization of the purified ester from my chromatography fractions. It keeps "oiling out." What should I do?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the solution is supersaturated at a temperature above the compound's melting point in that specific solvent environment.

  • Underlying Cause & Solution: The choice of solvent system and the rate of cooling are critical for successful crystallization.

    • Solvent System Selection: The ideal solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. For a moderately polar compound like methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate, consider the following solvent systems:

      • Single Solvents: Isopropyl acetate, ethyl acetate, or toluene.

      • Solvent/Anti-solvent Systems: A good solvent like ethyl acetate or methanol, followed by the slow addition of a non-polar anti-solvent like n-heptane or isooctane at a controlled temperature.[4][5]

    • Control Supersaturation: Oiling out is often caused by creating supersaturation too quickly.

      • Slow Cooling: Decrease the temperature of the solution very slowly to allow time for crystal nucleation and growth.

      • Seeding: Introduce a few seed crystals of the pure compound at a temperature just below the saturation point. This provides a template for crystal growth and can prevent oiling out.

      • Slow Anti-solvent Addition: If using an anti-solvent, add it dropwise to the solution with vigorous stirring.

Question 4: After crystallization, my product's purity has improved, but I still detect residual solvents by ¹H NMR. How can I effectively remove them?

Answer: Residual solvents can become trapped within the crystal lattice and can be detrimental to the stability and safety of the final API.[4][6]

  • Underlying Cause & Solution: Inefficient drying or the formation of solvates (where the solvent is incorporated into the crystal structure) are the primary causes.

    • Optimize Drying Conditions: Ensure the crystalline material is dried under appropriate conditions. This typically involves using a vacuum oven at a moderately elevated temperature (e.g., 40-50°C, ensuring it is well below the compound's melting point) for an extended period (12-24 hours).

    • Trituration/Slurry Wash: If drying is insufficient, you can perform a slurry wash. Suspend the crystals in a solvent in which your compound is poorly soluble but the entrapped solvent is highly soluble (e.g., n-heptane). Stir the slurry for a period, then filter and dry the solid again.

    • Re-crystallization: If a solvate has formed, a second crystallization from a different solvent system may be necessary to obtain an unsolvated crystalline form.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I should be looking for in my sample of methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate?

A1: The impurity profile is highly dependent on the synthetic route. As this compound is a known intermediate in the synthesis of Ticagrelor, common impurities can be inferred from the typical synthetic steps.[7][8][9] You should analyze your samples for:

  • The (3R)-enantiomer: The opposite enantiomer is the most common process-related impurity in chiral syntheses.

  • Unreacted Starting Materials: Depending on the synthesis, this could include 3-hydroxyphenylacetic acid derivatives or cyclopropyl-containing building blocks.

  • Reaction Byproducts: These can include products of over-reaction, side-reactions, or degradation. For instance, impurities related to the protection or deprotection of the phenolic hydroxyl group may be present.

  • Diastereomers: If any other chiral reagents are used in the synthesis, the formation of diastereomers is possible.

Q2: What is the best analytical technique to determine the enantiomeric purity (e.e.) of my sample?

A2: Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the gold standard for determining enantiomeric excess. It physically separates the two enantiomers, allowing for direct quantification based on peak area. Polysaccharide-based chiral columns are highly recommended as a starting point for method development.[3]

Q3: How can I confirm the identity and structure of an unknown impurity?

A3: A combination of analytical techniques is required for definitive structural elucidation.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This will provide the molecular weight of the impurity, which is a critical first piece of information.

  • Isolation: The impurity must be isolated in a sufficient quantity for further analysis. This can be achieved using preparative HPLC.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: High-resolution ¹H and ¹³C NMR, along with 2D NMR techniques (like COSY, HSQC, and HMBC), are powerful tools for determining the precise chemical structure of the isolated impurity.

Q4: What are the recommended storage conditions for the purified methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate?

A4: As the compound contains a phenolic hydroxyl group, it may be susceptible to oxidation over time, which can lead to coloration of the sample. It is recommended to store the purified material in a tightly sealed container, protected from light, and under an inert atmosphere (e.g., nitrogen or argon). For long-term storage, refrigeration (2-8°C) is advisable to minimize potential degradation.

Experimental Protocols & Data Visualization

Protocol 1: Chiral HPLC Method for Enantiomeric Purity

This protocol provides a starting point for developing a robust chiral HPLC method. Optimization will likely be required for your specific system and sample matrix.

  • Column: A polysaccharide-based chiral column, such as one coated with amylose or cellulose derivatives (e.g., Chiralpak® AD-H or Chiralcel® OD-H).

  • Mobile Phase: A mixture of n-hexane and isopropanol.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the mobile phase. Filter through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Isocratic Elution: Start with n-Hexane/Isopropanol (90:10, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis: The two enantiomers should resolve into distinct peaks. Calculate the enantiomeric excess (% ee) using the peak areas (A) of the (S) and (R) enantiomers: % ee = [(A_S - A_R) / (A_S + A_R)] * 100.

Table 1: Troubleshooting Chiral HPLC Separations
Problem Potential Cause Recommended Action
No SeparationIncorrect chiral stationary phase (CSP) or mobile phase.Screen different polysaccharide-based CSPs. Systematically vary the alcohol modifier percentage in the mobile phase.
Poor Resolution (Rs < 1.5)Suboptimal mobile phase composition or flow rate.Decrease the percentage of the alcohol modifier. Reduce the flow rate (e.g., to 0.7 mL/min).
Peak TailingSecondary interactions with the stationary phase.Add a small amount of an acidic or basic modifier to the mobile phase (e.g., 0.1% TFA).
Drifting Retention TimesUnstable column temperature or mobile phase composition.Use a column oven for temperature stability. Ensure mobile phase is well-mixed and degassed.
Diagram 1: General Workflow for Purification and Analysis

This diagram illustrates a logical workflow for achieving and verifying the purity of your compound.

G cluster_0 Purification Strategy cluster_1 Quality Control & Analysis Crude Crude Product (Mixture of Enantiomers & Impurities) Prep_HPLC Preparative Chiral HPLC Crude->Prep_HPLC Primary Method for Enantiomer Separation Crystallization Crystallization Prep_HPLC->Crystallization Further Purification of Isolated Enantiomer Analysis_HPLC Analytical Chiral HPLC Crystallization->Analysis_HPLC Verify Enantiomeric & Chemical Purity NMR_MS NMR / MS Analysis Crystallization->NMR_MS Confirm Structure & Identify Impurities Final_Product High-Purity (3S)-Enantiomer Analysis_HPLC->Final_Product Purity Confirmed NMR_MS->Final_Product Structure Confirmed

Caption: A typical workflow for the purification and analysis of the target compound.

References

  • BenchChem. (2025).
  • WIPO Patent Scope. (2019). WO/2019/127294 TICAGRELOR PURIFICATION METHOD. World Intellectual Property Organization. Available at: [Link]

  • ResearchGate. (2025). Determination of residual solvents and investigation of their effect on ampicillin trihydrate crystal structure. Available at: [Link]

  • Patsnap. (2017). Purification and preparation methods of ticagrelor. Eureka. Available at: [Link]

  • National Center for Biotechnology Information. (2016). An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. PMC. Available at: [Link]

  • Rasayan Journal of Chemistry. (2018). SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. Rasayan J. Chem. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Novel synthesis of Ticagrelor, an anti-platelet drug. JOCPR. Available at: [Link]

  • National Center for Biotechnology Information. (2016). Highly Stereoselective Biocatalytic Synthesis of Key Cyclopropane Intermediate to Ticagrelor. PMC. Available at: [Link]

Sources

Optimization

Preventing degradation of methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate during storage

<_content> Welcome to the technical support guide for methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate. This resource is designed for researchers, scientists, and drug development professionals to ensure the integ...

Author: BenchChem Technical Support Team. Date: January 2026

<_content>

Welcome to the technical support guide for methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate. This resource is designed for researchers, scientists, and drug development professionals to ensure the integrity of this compound during storage and experimentation. Maintaining the stability of this molecule is critical for the accuracy and reproducibility of your results.

This guide provides in-depth answers to common questions, troubleshooting workflows for potential degradation issues, and validated protocols for storage and analysis.

Section 1: Understanding Degradation - The "Why"

FAQ: What are the primary chemical liabilities of methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate?

This molecule has two primary functional groups susceptible to degradation: a phenolic hydroxyl group and a methyl ester . Therefore, the main degradation pathways are oxidation and hydrolysis .

  • Oxidation: Phenolic compounds are well-known to be susceptible to oxidation.[1] The hydroxyl group on the phenyl ring can be oxidized, especially in the presence of oxygen, light, or trace metal ions. This process can lead to the formation of colored quinone-type structures, which may appear as new, often broad, peaks in your analytical chromatograms.

  • Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoic acid, and methanol.[2][3] This reaction is catalyzed by either acidic or basic conditions.[2] Even ambient moisture over long-term storage can contribute to slow hydrolysis.[4]

The cyclopropyl and phenyl rings are generally stable under typical storage conditions.

Diagram 1: Primary Degradation Pathways This diagram illustrates the two main routes of degradation for the target compound.

G cluster_main Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate cluster_products Degradation Products A Core Molecule B Oxidized Products (e.g., Quinones) A->B Oxidation (O₂, light, metal ions) C (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoic Acid + Methanol A->C Hydrolysis (H₂O, acid/base catalysis)

Caption: Primary degradation pathways via oxidation and hydrolysis.

FAQ: How do common laboratory conditions impact the stability of this compound?

Environmental factors play a crucial role in the rate of degradation.[4][5]

  • Temperature: Higher temperatures accelerate both oxidation and hydrolysis reaction rates.[6][7] Storing the compound at elevated temperatures, even for short periods, can lead to significant degradation.

  • Light: Phenolic compounds can be photosensitive. Exposure to light, particularly UV light, can promote oxidative degradation.[6][8]

  • Atmosphere (Oxygen): The presence of oxygen is a key driver for the oxidation of the phenol group.[1] Storing the compound under an inert atmosphere (like nitrogen or argon) is a critical preventative measure.

  • Humidity/Moisture: Water is a reactant in hydrolysis. High humidity can lead to the adsorption of water by the solid compound, facilitating ester cleavage over time.[4]

Section 2: Proactive Stability Management - The "How-To"

This section provides actionable protocols and troubleshooting guidance to prevent and address degradation.

Protocol: Recommended Storage Conditions

To maximize the shelf-life of methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate, adhere to the following conditions, which are based on established pharmaceutical storage guidelines.[5][9]

Parameter Solid Compound (Long-Term) Solid Compound (Short-Term) In Solution
Temperature -20°C ± 5°C2-8°C-20°C or -80°C (Solvent dependent)
Atmosphere Inert Gas (Argon or Nitrogen)Inert Gas (Argon or Nitrogen)Inert Gas (Argon or Nitrogen)
Light Protect from light (Amber vial)Protect from light (Amber vial)Protect from light (Amber vial)
Container Tightly sealed, high-integrity glass vial with a PTFE-lined cap.Tightly sealed glass vial.Tightly sealed glass vial with a PTFE-lined cap.
Notes For archival or reference standard purposes.For routine laboratory use.Prepare fresh solutions. If storage is necessary, use anhydrous aprotic solvents (e.g., Acetonitrile, DMSO) and store in small, single-use aliquots to avoid freeze-thaw cycles.
Troubleshooting Guide: "I see a new impurity peak in my HPLC analysis. What's the cause?"

Observing unexpected peaks in your analytical results can be alarming. This workflow will help you diagnose the issue systematically.

Diagram 2: Troubleshooting Workflow for Observed Degradation

G A New Peak(s) Observed in HPLC/UPLC B Review Storage & Handling History: - Temperature excursions? - Light exposure? - Age of sample? - Inert atmosphere used? A->B C Analyze a Freshly Opened Standard (if available) B->C D Peak(s) present in standard? C->D E Issue may be with method or system (e.g., solvent, column bleed). D->E Yes F Degradation is likely. Proceed to characterization. D->F No G Hypothesize Degradant Identity - Hydrolysis Product (Earlier eluting?) - Oxidation Product (Different UV λmax?) F->G H LC-MS Analysis - Determine Mass of Impurity - Does it match expected degradants? G->H I Implement Corrective Actions: - Discard degraded material. - Review and enforce storage protocols. H->I

Caption: Systematic workflow for troubleshooting unexpected impurities.

Section 3: Analytical Validation - "How to Verify"

To properly monitor stability, you need an analytical method that can separate the parent compound from its potential degradation products. This is known as a stability-indicating method.

FAQ: What is a forced degradation study and why is it necessary?

A forced degradation (or stress testing) study is an experiment where the drug substance is intentionally exposed to harsh conditions to accelerate its decomposition.[10][11] The purpose is multi-fold:

  • Identify likely degradants: It helps to identify the degradation products that are likely to form under normal storage conditions over a longer period.[10][11]

  • Elucidate degradation pathways: Understanding how the molecule breaks down helps in developing more stable formulations and defining optimal storage conditions.[4][12]

  • Develop and validate a stability-indicating method: The primary goal is to prove that your analytical method (e.g., HPLC/UPLC) can successfully separate the intact drug from all the degradation products generated.[10][12] This is a requirement under ICH guidelines (specifically ICH Q1A).[10][12]

Protocol: Basic Forced Degradation Study Workflow

This protocol outlines the key steps for performing a forced degradation study. The goal is to achieve 5-20% degradation of the active ingredient.[10]

Diagram 3: Forced Degradation Study Workflow

G cluster_prep Preparation cluster_stress Stress Conditions (ICH Q1A) cluster_analysis Analysis A Prepare solutions of the compound in appropriate solvents B Acid Hydrolysis (e.g., 0.1M HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1M NaOH, RT) A->C D Oxidation (e.g., 3% H₂O₂, RT) A->D E Thermal (e.g., 80°C, solid & solution) A->E F Photolytic (ICH Q1B light exposure) A->F G Sample at time points (e.g., 2, 4, 8, 24 hr) B->G C->G D->G E->G F->G H Neutralize acid/base samples G->H I Analyze all samples by HPLC/UPLC-UV H->I J Assess Peak Purity & Mass Balance I->J

Caption: Workflow for conducting a forced degradation study.

Table 2: Example Forced Degradation Conditions and Expected Outcomes

Stress Condition Typical Reagents & Conditions Primary Degradation Pathway Targeted Potential Major Degradant
Acid Hydrolysis 0.1 M HCl, heat (e.g., 60°C)Ester Hydrolysis(3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoic acid
Base Hydrolysis 0.1 M NaOH, room temperatureEster Hydrolysis (Saponification)Sodium (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate
Oxidation 3% H₂O₂, room temperatureOxidation of PhenolQuinone-type structures and other oxidative adducts
Thermal 80°C (in oven), solid state & solutionGeneral decompositionMay produce a mixture of hydrolytic and oxidative products
Photolytic ICH Q1B specified light exposurePhoto-oxidationOxidative products, potentially different from chemical oxidation

Section 4: Advanced Topics & FAQs

FAQ: Does the choice of solvent matter when preparing solutions for experiments?

Absolutely. The stability of the compound in solution is highly dependent on the solvent.

  • Protic vs. Aprotic Solvents: Protic solvents (like methanol, ethanol, or water) can participate in hydrolysis. For short-term experiments, this may be negligible, but for any storage in solution, anhydrous aprotic solvents (e.g., acetonitrile, DMSO, THF) are strongly preferred.

  • Solvent Purity: Peroxides in older ethers (like THF) or other impurities can initiate degradation. Always use high-purity, fresh solvents.

  • pH of the Medium: If working in buffered aqueous solutions, be aware that pH extremes will accelerate ester hydrolysis. Work as close to neutral pH as possible unless required by the experimental design.

FAQ: Can I use antioxidants to prevent degradation in solution?

Yes, for certain applications, adding an antioxidant can be beneficial, particularly to prevent oxidation of the phenol group.[1] Common choices include:

  • Butylated hydroxytoluene (BHT): A common radical scavenger used in small concentrations.

  • Ascorbic Acid (Vitamin C): A water-soluble antioxidant.

Important Consideration: Before adding any stabilizer, you must first confirm that it does not interfere with your downstream assay or analytical method. Always run a control sample containing only the solvent and antioxidant.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. [Link]

  • Jadhav, S. B. (2016). Forced Degradation Studies. SciSpace. [Link]

  • UPM Pharmaceuticals. (n.d.). A Guide to ICH Stability Storage and Testing for Pharmaceuticals. [Link]

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • International Journal of Creative Research Thoughts. (2021). ICH GUIDELINES: STRESS DEGRADATION STUDY. [Link]

  • MDPI. (2022). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. [Link]

  • NIH National Center for Biotechnology Information. (2021). Stability of Phenolic Compounds in Grape Stem Extracts. [Link]

  • MasterControl. (n.d.). ICH Q1 Stability Testing Guidelines. [Link]

  • GMP Insiders. (n.d.). Stability Storage Conditions In Pharma Industry. [Link]

  • ICH. (2003). Q1A(R2) Guideline. [Link]

  • ResearchGate. (2024). Stability and preservation of phenolic compounds and related antioxidant capacity from agro-food matrix: Effect of pH and atmosphere. [Link]

  • Gateway Analytical. (n.d.). E&L Study: ICH Stability Storage. [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. [Link]

  • Chemguide. (n.d.). hydrolysis of esters. [Link]

Sources

Troubleshooting

Technical Support Center: Artifacts in Bioassays with Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for researchers utilizing methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate (CAS: 1142223-08-2) in biological assays...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for researchers utilizing methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate (CAS: 1142223-08-2) in biological assays. This document provides in-depth troubleshooting advice, experimental protocols, and answers to frequently asked questions (FAQs) to help you identify and mitigate common artifacts, ensuring the integrity and reproducibility of your data.

The unique structure of this molecule, which incorporates a phenolic ring, a cyclopropyl group, and a methyl ester, presents specific challenges that can lead to misleading results if not properly controlled. This guide is designed to equip you with the expertise to navigate these complexities.

Part 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during experiments with methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate, organized in a question-and-answer format.

Q1: My dose-response curves are inconsistent, show poor reproducibility, or have an unusually steep drop-off at higher concentrations. What is the likely cause?

A1: This is a classic symptom of compound insolubility and/or aggregation. While your compound may appear dissolved in a high-concentration DMSO stock, its limited aqueous solubility can cause it to precipitate or form aggregates upon dilution into assay buffer.[1][2][3][4] These aggregates can non-specifically inhibit enzymes or disrupt cell membranes, leading to false-positive "activity" that is not related to specific binding to your target.[5][6][7]

Causality & Key Considerations:

  • Phenolic Structure: The 3-hydroxyphenyl group contributes to the molecule's potential for aggregation. Phenolic compounds are well-documented as "frequent hitters" in high-throughput screening (HTS) due to their tendency to form colloidal aggregates.[5][8]

  • Critical Aggregation Concentration (CAC): Above a certain concentration in aqueous media, the compound may self-assemble into aggregates. This can cause a sharp, non-stoichiometric increase in apparent inhibition, resulting in a steep dose-response curve that is characteristic of an artifact.[7]

  • Assay Conditions: Ionic strength and pH of your buffer can significantly influence aggregation.[5][8]

Troubleshooting Steps:

  • Visually Inspect Solutions: After diluting the compound into your final assay buffer, check for any cloudiness or precipitate.

  • Solubility Measurement: Determine the kinetic solubility of your compound in the final assay buffer to ensure your working concentrations are valid.

  • Aggregation Counter-Screen: The most definitive way to address this is to test for aggregation directly. This can be done by observing if the compound's activity is attenuated by the inclusion of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.[5] True inhibitors are typically unaffected by detergents, while aggregators are disrupted.

  • Orthogonal Assays: Confirm activity using a different assay format that is less susceptible to aggregation, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

See Protocol 1: Assessing Compound Solubility & Protocol 2: Detecting Compound Aggregation for detailed experimental steps.

Q2: I am observing a positive signal in my fluorescence-based assay (e.g., FP, FRET, GFP reporter). How can I be sure it's not an artifact?

A2: The 3-hydroxyphenyl moiety in your compound is a potential fluorophore. This means the compound itself may be autofluorescent, directly interfering with the assay readout.[9] This can lead to false positives (if the assay measures an increase in fluorescence) or false negatives (if the compound's fluorescence is quenched by other components).[9]

Causality & Key Considerations:

  • Intrinsic Fluorescence: Phenolic structures can absorb light at certain wavelengths and re-emit it at longer wavelengths, a property that can be easily mistaken for a genuine signal in fluorescence-based assays.[9][10]

  • Wavelength Overlap: The artifact is most pronounced when the compound's excitation/emission spectra overlap with those of the assay's fluorophore.

Troubleshooting Steps:

  • Measure Compound Fluorescence: Scan the excitation and emission spectra of your compound in the assay buffer at the highest concentration used.

  • "Compound-Only" Control: Run a control plate that includes all assay components except the biological target (e.g., enzyme, receptor). Add your compound and measure the signal. Any signal detected here is likely due to compound autofluorescence.

  • "Quench" Control: To test for quenching, run a control with a constant, known fluorescent signal and add your compound to see if it reduces the signal.

See Protocol 3: Checking for Compound Autofluorescence for a step-by-step guide.

Q3: My results from a purified enzyme (biochemical) assay and a cell-based assay are contradictory. Why might this be?

A3: A significant discrepancy between biochemical and cellular activity often points to issues of metabolic instability or cell permeability. For this specific molecule, the methyl propanoate ester is a primary suspect.

Causality & Key Considerations:

  • Ester Hydrolysis: Cells contain ubiquitous intracellular and extracellular esterase enzymes that can hydrolyze the methyl ester of your compound, converting it to its corresponding carboxylic acid: (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoic acid .[11][12][13] This new molecule has different physicochemical properties (increased polarity, negative charge at physiological pH) and may have different biological activity (higher, lower, or none) compared to the parent ester.

  • Metabolism of the Core Structure: The cyclopropyl group is generally used to improve metabolic stability.[14] However, it can undergo metabolism, sometimes leading to reactive intermediates, especially when adjacent to an amine (not present here) or through CYP-mediated oxidation.[14][15] While less likely than ester hydrolysis, this pathway should be considered in complex cellular or in vivo models.

Troubleshooting Steps:

  • Stability Analysis: Incubate your compound in cell culture media (with and without cells) and analyze samples over time by LC-MS to detect the appearance of the carboxylic acid metabolite.

  • Synthesize and Test the Metabolite: The most direct approach is to synthesize or source the predicted carboxylic acid metabolite and test it independently in both your biochemical and cellular assays. This will clarify if the observed cellular activity is due to the parent compound or its metabolite. The metabolite of a related compound, 3-(3-hydroxyphenyl)propionic acid, has known biological activities, such as vasodilation.[16][17]

  • Use Esterase Inhibitors: In mechanistic studies, you can co-incubate your compound with broad-spectrum esterase inhibitors to see if this reverts the cellular phenotype to match the biochemical result.

See the Troubleshooting Workflow Diagram below for a decision-making flowchart.

Q4: I'm observing unexpected cytotoxicity in my cell-based assays, even at concentrations where I don't expect target-related effects. What could be the cause?

A4: Unexpected cytotoxicity can arise from several mechanisms unrelated to the intended target. For this compound, the phenolic group and the cyclopropyl moiety are areas of interest.

Causality & Key Considerations:

  • Redox Cycling: Phenolic compounds can be susceptible to oxidation, leading to the formation of reactive quinone species and the generation of reactive oxygen species (ROS) like hydrogen peroxide.[7] This can induce oxidative stress and non-specific cytotoxicity.

  • Cyclopropane Reactivity: While generally stable, the strained cyclopropane ring can be electrophilic and, under specific enzymatic conditions, may react with biological nucleophiles like amino acids or nucleotides, potentially forming covalent adducts.[18][19] This reactivity is a known mechanism for some natural products and can lead to toxicity.[19][20]

  • Mitochondrial Disruption: Many phenolic compounds are known to disrupt mitochondrial function, which can trigger apoptosis.

Troubleshooting Steps:

  • ROS Detection Assay: Use a probe like DCFDA to measure intracellular ROS production in cells treated with your compound.

  • Antioxidant Co-treatment: Perform a rescue experiment by co-treating cells with an antioxidant like N-acetylcysteine (NAC) to see if it alleviates the cytotoxicity.

  • Structural Analogs: Test a close structural analog lacking the phenol group (e.g., a phenyl or methoxy-phenyl version) to see if the cytotoxicity is linked to the hydroxyl group.

  • Check Compound Purity: Ensure the observed toxicity is not due to a highly cytotoxic impurity from the synthesis.[21]

Part 2: Experimental Protocols & Workflows

Protocol 1: Assessing and Improving Compound Solubility
  • Prepare a High-Concentration Stock: Dissolve methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate in 100% DMSO to a concentration of 10-20 mM. Ensure it is fully dissolved.

  • Serial Dilution in DMSO: Perform serial dilutions of the stock solution in 100% DMSO to create a range of concentrations for your experiment.

  • Dilution into Assay Buffer: Dilute the DMSO stocks into your final aqueous assay buffer. The final DMSO concentration should be kept constant across all wells and ideally below 0.5% to avoid solvent-induced artifacts.[21]

  • Incubation and Visual Inspection: Incubate the plate under assay conditions (e.g., 30 minutes at room temperature). Visually inspect the wells against a dark background for any signs of precipitation or turbidity.

  • Quantitative Measurement (Nephelometry): For a more sensitive measurement, read the plate on a nephelometer or a plate reader capable of measuring light scattering at a wavelength where the compound does not absorb (e.g., >600 nm). An increase in scattering indicates insolubility.

  • Solubility Improvement: If solubility is an issue, consider adding a non-ionic detergent (e.g., 0.01% Pluronic F-127) or a cyclodextrin to the assay buffer to improve compound solubilization.[1]

Protocol 2: Detergent-Based Counter-Screen for Aggregation
  • Assay Preparation: Prepare two identical sets of assay plates (Set A and Set B).

  • Buffer Formulation:

    • Set A: Use your standard assay buffer.

    • Set B: Use your standard assay buffer supplemented with 0.01% (w/v) Triton X-100.

  • Compound Addition: Add your compound dose-response curve to both sets of plates.

  • Run Assay: Perform the biological assay as you normally would on both sets of plates.

  • Data Analysis: Compare the IC50 values obtained from Set A and Set B.

    • Interpretation: A significant rightward shift (e.g., >5-fold increase) in the IC50 value in the presence of Triton X-100 (Set B) is strong evidence that the compound is acting as an aggregator.[5] A true, specific inhibitor should show little to no change in potency.

Protocol 3: Checking for Compound Autofluorescence
  • Prepare Control Plate: Use a microplate identical to your assay plate (e.g., black, clear-bottom for fluorescence).

  • Add Buffer: Add assay buffer to all wells.

  • Add Compound: Prepare a serial dilution of your compound in the plate, mirroring the concentrations used in your actual experiment.

  • Read Fluorescence: Place the plate in your plate reader and measure the fluorescence intensity using the same filter set (excitation and emission wavelengths) and gain settings as your primary assay.

  • Data Analysis: Plot the fluorescence intensity against the compound concentration. A concentration-dependent increase in signal indicates that your compound is autofluorescent under the assay conditions and may be contributing to your results.

Part 3: Visualization & Data Summary

Troubleshooting Workflow for Bioassay Artifacts

This diagram outlines a logical workflow for identifying the root cause of common issues.

Artifact_Workflow cluster_0 Initial Observation cluster_1 Physicochemical Checks cluster_2 Biological Checks cluster_3 Conclusion Start Inconsistent Results or Unexpected Activity Solubility Q1: Check Solubility (Protocol 1) Start->Solubility Aggregation Q1: Test for Aggregation (Protocol 2) Solubility->Aggregation If soluble Artifact Result is Likely an Artifact (Re-evaluate or modify assay) Solubility->Artifact Insoluble Fluorescence Q2: Check Autofluorescence (Protocol 3) Aggregation->Fluorescence Not aggregating Aggregation->Artifact Aggregating Metabolism Q3: Check Metabolic Stability (LC-MS for Ester Hydrolysis) Fluorescence->Metabolism Not fluorescent Fluorescence->Artifact Fluorescent Toxicity Q4: Assess Cytotoxicity (ROS Assay, etc.) Metabolism->Toxicity Metabolically stable Real Result is Likely Real (Proceed with confidence) Metabolism->Real Activity explained by metabolite Toxicity->Artifact Non-specific cytotoxicity Toxicity->Real Not cytotoxic or on-target toxicity understood

Caption: A decision-making workflow for troubleshooting bioassay artifacts.

Table 1: Summary of Potential Artifacts and Mitigation Strategies
Potential Artifact Structural Cause Primary Assay Type Affected Recommended Mitigation Strategy
Aggregation Phenolic (3-hydroxyphenyl) groupEnzyme Inhibition, Cell-based AssaysInclude 0.01% Triton X-100 in assay buffer; keep concentrations below aqueous solubility limit.[5]
Autofluorescence Phenolic (3-hydroxyphenyl) groupFluorescence (FP, FRET), HCSRun compound-only controls; use a different detection modality (e.g., luminescence, absorbance).[9]
Metabolic Instability Methyl Propanoate EsterCell-based and in vivo AssaysMonitor for metabolite formation via LC-MS; synthesize and test the carboxylic acid metabolite directly.
Redox Cycling / ROS Phenolic (3-hydroxyphenyl) groupCell-based Assays (especially viability)Co-treat with antioxidants (e.g., NAC); measure ROS production directly.[7]
Low Solubility Overall LipophilicityAll Aqueous AssaysDetermine kinetic solubility limit; use solubilizing excipients like cyclodextrins.[1][22]

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

  • Assay Guidance Manual. (2023). Interference and Artifacts in High-content Screening. National Center for Biotechnology Information. [Link]

  • Pohjala, L., & Tammela, P. (2012). Aggregating behavior of phenolic compounds--a source of false bioassay results?. Molecules, 17(9), 10774-10790. [Link]

  • Garg, N. K., & Sarpong, R. (2014). Cyclopropane Derivatives and their Diverse Biological Activities. ResearchGate. [Link]

  • Georgopoulou, D., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(10), 845-849. [Link]

  • Salaün, J. (2000). Cyclopropane derivatives and their diverse biological activities. Topics in Current Chemistry, 207, 1-67. [Link]

  • Shanu-Wilson, J. (2020). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • Wessjohann, L. A., et al. (2007). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Chemical Reviews, 107(9), 3825-3866. [Link]

  • Yang, Y., et al. (2020). Frequent hitters: nuisance artifacts in high-throughput screening. Drug Discovery Today, 25(4), 657-667. [Link]

  • Sadybekov, A. A., et al. (2023). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Chemical Information and Modeling, 63(1), 12-23. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324. [Link]

  • Pohjala, L., & Tammela, P. (2012). Aggregating Behavior of Phenolic Compounds — A Source of False Bioassay Results?. MDPI. [Link]

  • BioAssay Systems. Troubleshooting Guide. [Link]

  • Baell, J. B. (2016). Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery?. Journal of Natural Products, 79(3), 616-629. [Link]

  • Gál, B. (2013). The chemistry and biology of cyclopropyl compounds. Burns Group, Stanford University. [Link]

  • Technology Networks. (2023). High-Throughput Screening in Drug Discovery Explained. [Link]

  • Georgopoulou, D., et al. (2012). Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. Semantic Scholar. [Link]

  • Catalent. (2021). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. [Link]

  • Pharmaceutical Technology. (2022). Adapting to Solubility/Bioavailability Challenges. [Link]

  • PubChem. Methyl 3-(3-hydroxyphenyl)propionate. [Link]

  • Amunugama, H., et al. (2015). Metabolism of propionic acid to a novel acyl-coenzyme A thioester by mammalian cell lines and platelets. Journal of Lipid Research, 56(1), 101-110. [Link]

  • Amunugama, H., et al. (2015). Metabolism of propionic acid to a novel acyl-coenzyme A thioester by mammalian cell lines and platelets[S]. Semantic Scholar. [Link]

  • Shafer, M., et al. (2023). The emerging role of dysregulated propionate metabolism and methylmalonic acid in metabolic disease, aging, and cancer. Cell Metabolism, 35(2), 236-249. [Link]

  • Barrajón-Catalán, E., et al. (2024). Evaluation of Bioactive Effects of Five Plant Extracts with Different Phenolic Compositions against Different Therapeutic Targets. ResearchGate. [Link]

  • Stoll, D. R. (2018). Tips, Tricks, and Troubleshooting for Separations of Biomolecules, Part II: Contemporary Separations of Proteins by Size-Exclusion Chromatography. LCGC International, 31(9), 22-29. [Link]

  • Cendres, A., et al. (2023). Extraction, Characterization, and Bioactivity of Phenolic Compounds—A Case on Hibiscus Genera. MDPI. [Link]

  • Bunesova, A., et al. (2016). Flavonoid metabolite 3-(3-hydroxyphenyl)propionic acid formed by human microflora decreases arterial blood pressure in rats. Molecular Nutrition & Food Research, 60(5), 981-991. [Link]

  • Bunesova, A., et al. (2016). The flavonoid metabolite 3-(3-hydroxyphenyl)propionic acid formed by human microflora decreases arterial blood pressure in rat. ResearchGate. [Link]

  • Gomes, A. P., et al. (2021). Altered propionate metabolism contributes to tumor progression and aggressiveness. Nature Communications, 12(1), 1345. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Analytical Methods for Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate

Introduction: The Analytical Imperative for a Chiral Intermediate Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate, a chiral molecule featuring a critical stereocenter, serves as a key building block in the synthe...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Chiral Intermediate

Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate, a chiral molecule featuring a critical stereocenter, serves as a key building block in the synthesis of advanced pharmaceutical intermediates. The specific stereoisomer, (3S), is paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). Consequently, the development and validation of robust analytical methods to confirm its identity, stereochemical purity, and overall quality are not merely procedural hurdles but foundational pillars of drug development and quality control.

This guide provides a comparative analysis of analytical methodologies for the comprehensive validation of this compound. We will move beyond rote procedural descriptions to explore the scientific rationale behind method selection, optimization, and validation, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] The objective is to equip researchers, scientists, and drug development professionals with the expertise to select, develop, and validate analytical procedures that are suitable for their intended purpose, ensuring data of the highest quality, reliability, and consistency.[3][4]

Regulatory Framework: Adherence to Global Standards

Analytical method validation is a mandatory requirement for regulatory submissions to agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5] The ICH Q2(R1) guideline provides a harmonized framework for the validation of analytical procedures, which we will use as the structural basis for this guide.[1][2][6] This process provides documented evidence that a specific method will consistently produce a result that meets pre-determined acceptance criteria.[5]

The validation process encompasses an evaluation of several key characteristics: specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.[3][5] The types of procedures to be validated typically fall into four main categories: identification tests, quantitative tests for impurities, limit tests, and assay of the active moiety.[1][2]

Comparative Analysis of Core Analytical Techniques

The choice of an analytical technique is dictated by the specific question being asked—be it confirming stereochemistry, quantifying purity, or identifying unknown degradants. For methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate, a multi-faceted approach is necessary.

Technique Primary Application Strengths Limitations
Chiral HPLC Enantiomeric Purity & Separation of StereoisomersGold standard for quantifying enantiomeric excess. High resolution and sensitivity.Method development can be complex and time-consuming.[7][8] Requires specialized, expensive chiral stationary phases (CSPs).
RP-HPLC-UV/DAD Assay, Purity, and Impurity ProfilingRobust, reproducible, and widely available. Excellent for quantifying the main component and known/unknown impurities.Achiral; cannot separate enantiomers. Requires a chromophore for UV detection.
LC-MS / GC-MS Impurity Identification & Structural ConfirmationHigh specificity and sensitivity. Provides molecular weight information, crucial for identifying unknown degradation products.[9][10]Quantitative analysis can be more complex than HPLC-UV. GC-MS requires the analyte to be volatile or amenable to derivatization.[11]
NMR Spectroscopy Definitive Structure Elucidation & Stereochemical ConfirmationUnambiguous structural confirmation. 2D NMR techniques (e.g., NOESY) can confirm relative stereochemistry.[12][13]Low sensitivity compared to chromatographic methods. Requires higher sample quantities and expensive instrumentation. Not suitable for routine QC.
The Central Role of High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for the analysis of this compound. Its versatility allows for both the quantification of the desired (3S)-enantiomer and the assessment of overall purity.

  • Chiral HPLC for Enantiomeric Purity: The direct separation of enantiomers is most effectively achieved using a Chiral Stationary Phase (CSP).[8] The strategy involves creating a transient diastereomeric complex between the enantiomers and the chiral selector immobilized on the stationary phase.[14] For an aromatic compound like this, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are excellent starting points due to their broad enantioselectivity.[8] The development process involves screening various CSPs and mobile phase combinations (normal-phase, reversed-phase, or polar organic modes) to achieve optimal resolution.[7]

  • Reversed-Phase (RP)-HPLC for Assay and Impurity Profiling: A standard C18 or C8 column is used to quantify the compound and separate it from process-related impurities and degradation products. This method is essential for determining the potency of the drug substance and ensuring it meets purity specifications.

A Systematic Approach to Method Validation

The following diagram illustrates a typical workflow for the validation of a stability-indicating HPLC method, adhering to ICH principles.

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Forced Degradation & Specificity cluster_2 Phase 3: Formal Validation cluster_3 Phase 4: Reporting Dev Method Development (Column, Mobile Phase) Opt Method Optimization (Gradient, Flow Rate) Dev->Opt SST System Suitability Test (SST) Development Opt->SST FD Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) SST->FD Spec Specificity & Peak Purity (Using DAD/MS) FD->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Spike Recovery) Spec->Acc Prec Precision (Repeatability & Intermediate) Spec->Prec LOD LOD & LOQ Spec->LOD Rob Robustness Spec->Rob Report Validation Report Generation Prec->Report

Caption: Workflow for Analytical Method Validation.

Specificity and the Power of Forced Degradation

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or the matrix.[2][15] For a stability-indicating method, this is demonstrated through forced degradation studies.[16][17] These studies deliberately stress the drug substance under various conditions to generate potential degradation products.[9][18]

The goal is to achieve a target degradation of 5-20%.[17][18] The stressed samples are then analyzed to ensure that all degradation product peaks are adequately resolved from the main analyte peak and from each other.

Stress Condition Typical Reagents & Conditions Potential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, 60°C, 8 hoursEster hydrolysis to the corresponding carboxylic acid.
Base Hydrolysis 0.1 M NaOH, Room Temp, 4 hoursEster hydrolysis (typically faster than acid-catalyzed).
Oxidation 3% H₂O₂, Room Temp, 24 hoursOxidation of the phenol group and potentially the benzylic position.
Thermal 80°C, 72 hours (solid state)General decomposition, potential for decarboxylation or side-chain reactions.
Photolytic ICH Q1B conditions (UV/Vis light), solid & solutionPhotochemical reactions, often leading to complex mixtures of products.[19]

Experimental Protocols

The following protocols are provided as robust starting points for method development and validation.

Protocol 1: Chiral RP-HPLC Method for Enantiomeric Purity

This method aims to separate the (3S)-enantiomer from its (3R)-antipode.

G start Prepare Mobile Phase & Sample hplc_system HPLC System Isocratic Pump Autosampler Column Oven UV/DAD Detector start->hplc_system:f1 column Chiral Stationary Phase (e.g., Polysaccharide-based) hplc_system:f3->column injection Inject Sample (10 µL) hplc_system:f2->injection analysis Data Acquisition (30 min) hplc_system:f4->analysis conditions Set Conditions Flow Rate: 1.0 mL/min Temp: 25°C Wavelength: 220 nm column->conditions injection->analysis processing Integrate Peaks & Calculate % Area analysis->processing end Report Enantiomeric Purity processing->end

Caption: Chiral HPLC Experimental Workflow.

  • Instrumentation & Column:

    • HPLC system with UV or Diode Array Detector (DAD).

    • Chiral Column: A polysaccharide-based CSP such as Chiralcel OD-H (250 x 4.6 mm, 5 µm) or equivalent is a recommended starting point.

  • Reagents & Solutions:

    • Mobile Phase: A typical starting mobile phase for normal phase separation would be a mixture of Hexane and Isopropanol (e.g., 90:10 v/v) with a small amount of an additive like trifluoroacetic acid (0.1%) to improve peak shape.

    • Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 220 nm

    • Injection Volume: 10 µL

  • Validation - Specificity:

    • Inject a sample of the racemic mixture to confirm the resolution of the two enantiomer peaks.

    • Inject a sample of the (3S)-enantiomer to confirm peak identity.

    • The resolution factor between the two enantiomer peaks should be greater than 1.5.

Protocol 2: RP-HPLC Method for Assay and Impurities

This stability-indicating method is designed for quantification and purity assessment.

  • Instrumentation & Column:

    • HPLC system with DAD.

    • Column: C18, 250 x 4.6 mm, 5 µm.

  • Reagents & Solutions:

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Standard Solution: Prepare a stock solution of the reference standard at ~0.5 mg/mL in a 50:50 mixture of water and acetonitrile. Prepare a series of calibration standards by dilution.[20]

    • Sample Solution: Prepare the sample at the same concentration as the main standard.

  • Chromatographic Conditions (Example Gradient):

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 220 nm (monitor at 275 nm as well for the phenol chromophore).

    • Injection Volume: 10 µL

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 30% B (re-equilibration)

  • Validation Parameters to Assess:

    • Specificity: Analyze samples from the forced degradation study. The DAD can be used to assess peak purity, ensuring no co-eluting peaks.

    • Linearity: Analyze at least five concentrations across the expected range (e.g., 50% to 150% of the nominal concentration). The correlation coefficient (r²) should be ≥ 0.999.[21]

    • Accuracy: Perform spike recovery experiments at three concentration levels (e.g., 80%, 100%, 120%), with three replicates at each level. Recovery should typically be within 98.0% to 102.0%.[21]

    • Precision (Repeatability): Analyze a minimum of six replicate preparations of the standard solution. The relative standard deviation (RSD) should be ≤ 1.0%.[1]

    • LOQ/LOD: Determine experimentally by analyzing serially diluted solutions and establishing the concentration at which the signal-to-noise ratio is approximately 10:1 (for LOQ) and 3:1 (for LOD).[3]

Conclusion and Recommendations

The validation of analytical methods for methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate requires a strategic, multi-technique approach.

  • For routine quality control (QC) focusing on identity, assay, and enantiomeric purity, a combination of Chiral HPLC and RP-HPLC-UV is the most efficient and robust strategy. These methods are reliable, reproducible, and provide the necessary quantitative data for batch release.

  • During drug development, for impurity identification and structural elucidation , hyphenated techniques like LC-MS are indispensable for characterizing unknown peaks observed during forced degradation and stability studies.

  • For absolute structural confirmation and reference standard characterization , NMR spectroscopy remains the definitive tool, providing unambiguous evidence of the covalent structure and stereochemistry.

A thorough validation package, built upon the principles of ICH Q2(R1), is essential. It not only ensures regulatory compliance but also builds a deep understanding of the molecule's behavior, leading to the development of a more robust manufacturing process and a safer, more effective final drug product.

References

  • Analytical method valid
  • Quality Guidelines - ICH.
  • NMR spectroscopy of small molecules in solution | Nuclear Magnetic ResonanceVolume 50 | Books G
  • Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2 - MDPI. [Link]

  • Chiral HPLC Method Development. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Benzenepropanoic acid, TMS derivative - the NIST WebBook. [Link]

  • Q2(R2) Validation of Analytical Procedures - FDA. [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones - University of Rochester. [Link]

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  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. [Link]

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  • Highly Enantioselective Synthesis of Chiral Cyclopropyl Nucleosides via Catalytic Asymmetric Intermolecular Cyclopropanation - PubMed. [Link]

  • HOW TO APPROACH A FORCED DEGRADATION STUDY - SGS. [Link]

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  • Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases - ResearchGate. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

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  • Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound - Pharmacia. [Link]

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  • mass spectrum of FA-isomers (A) and propionyl-derivatives of the... - ResearchGate. [Link]

  • Development of a New Method Based on Chiral Ligand-Exchange Chromatography for the Enantioseparation of Propranolol - PMC - PubMed Central. [Link]

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  • mass spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes. [Link]

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Comparative

A Comparative Guide to the HPLC and LC-MS Analysis of Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate

Introduction Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate is a chiral molecule of significant interest in pharmaceutical development, often serving as a key intermediate or a potential active pharmaceutical in...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate is a chiral molecule of significant interest in pharmaceutical development, often serving as a key intermediate or a potential active pharmaceutical ingredient (API). Its structure, featuring a stereogenic center, a cyclopropyl group, and a phenolic hydroxyl group, presents a unique set of analytical challenges. The therapeutic efficacy and safety of such chiral drugs are often enantiomer-specific; one enantiomer may be pharmacologically active (the eutomer) while the other could be inactive or even contribute to adverse effects (the distomer)[1]. Consequently, the development of robust, selective, and sensitive analytical methods for both chiral purity assessment and quantification is a regulatory and scientific necessity[2].

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of this specific compound. We will explore the causality behind methodological choices, from chiral stationary phase selection to mass spectrometry ionization, and provide detailed, validated protocols to support researchers in drug development.

Analytical Challenges & Strategic Considerations

The analysis of methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate requires a multi-faceted approach:

  • Enantioselective Separation: The primary challenge is the separation of the (3S) enantiomer from its (3R) counterpart. This necessitates the use of a chiral environment, most commonly achieved through a Chiral Stationary Phase (CSP) in HPLC[3][4].

  • Chromatographic Behavior: The molecule possesses moderate polarity due to the ester and hydroxyl groups, but also non-polar character from the aromatic and cyclopropyl rings. This duality influences the choice of mobile phase systems (Normal Phase, Reversed Phase, or Polar Organic).

  • Detection and Sensitivity: For routine analysis and purity checks, UV detection is often sufficient, leveraging the chromophore of the phenyl ring. However, for trace-level impurity quantification or analysis in complex biological matrices, the superior sensitivity and selectivity of mass spectrometry are indispensable[5][6].

  • Ionization for MS: The presence of a phenolic hydroxyl group makes the molecule amenable to deprotonation, suggesting Electrospray Ionization (ESI) in negative ion mode as a promising strategy for high-sensitivity LC-MS analysis[7][8].

Part 1: Chiral Separation by High-Performance Liquid Chromatography (HPLC)

Direct separation of enantiomers on a Chiral Stationary Phase (CSP) is the most prevalent and efficient method[3]. The selection of the CSP is the most critical parameter for achieving enantiomeric resolution.

Rationale for CSP Selection

For compounds containing aromatic rings, polysaccharide-based and cyclodextrin-based CSPs are excellent starting points[4][9].

  • Polysaccharide-based CSPs (e.g., Amylose or Cellulose derivatives): These are the most widely used CSPs in chiral HPLC (>90%)[9]. They offer broad applicability and can be used in various modes (normal phase, reversed-phase, polar organic), providing flexibility during method development. The separation mechanism involves a combination of hydrogen bonding, dipole-dipole, and π-π interactions within the chiral grooves of the polysaccharide structure.

  • Cyclodextrin-based CSPs: These phases are particularly effective for molecules that can fit into the hydrophobic cavity of the cyclodextrin ring, a process known as inclusion complexing[1][10]. The aromatic ring of the analyte is a key feature for this interaction. Separation in reversed-phase mode is common with these columns[11].

For this guide, we will focus on a polysaccharide-based CSP, as it offers the highest probability of success for a novel chiral compound.

Experimental Protocol: HPLC-UV Method for Enantiomeric Purity

This protocol is designed for determining the enantiomeric purity of the title compound.

1. Instrumentation and Column:

  • HPLC System: A standard HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Chiral Column: A polysaccharide-based column, such as one coated with amylose tris(3,5-dimethylphenylcarbamate). (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm).

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) with a small amount of an acidic additive like Trifluoroacetic Acid (TFA). A typical starting ratio is 90:10 (n-Hexane:IPA) + 0.1% TFA.

    • Rationale: Normal phase mode often provides better selectivity for chiral separations on polysaccharide CSPs. IPA acts as the polar modifier, and TFA helps to sharpen peaks by minimizing tailing from the acidic phenolic proton.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 275 nm.

    • Rationale: The hydroxyphenyl group provides a UV maximum suitable for sensitive detection. A DAD detector can confirm peak purity.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 0.5 mg/mL.

3. Method Validation Steps:

  • Specificity: Inject the individual (3S) enantiomer, the racemic mixture, and a placebo (blank) to confirm the retention times and ensure no interference.

  • Linearity: Prepare a series of dilutions of the undesired (3R) enantiomer and spike into the pure (3S) enantiomer to establish a linear range (e.g., 0.05% to 1.0% of the main peak area).

  • Limit of Quantification (LOQ): Determine the lowest concentration of the undesired enantiomer that can be reliably quantified, typically with a signal-to-noise ratio of ~10.

Part 2: High-Sensitivity Analysis by LC-MS/MS

For applications requiring higher sensitivity, such as pharmacokinetic studies or the detection of trace-level impurities, LC-MS/MS is the gold standard[5][12]. The method transitions from the normal-phase solvents used in the initial chiral separation to a reversed-phase system compatible with mass spectrometry.

Rationale for LC-MS Method Development
  • Mobile Phase Compatibility: Normal phase solvents like hexane are incompatible with ESI-MS. Therefore, a reversed-phase method using water, acetonitrile, or methanol is required[11]. Many modern polysaccharide CSPs are robust enough to be used in reversed-phase mode.

  • Ionization: As a phenolic compound, the analyte can easily lose a proton from the hydroxyl group. Therefore, Electrospray Ionization (ESI) in negative ion mode ([M-H]⁻) is the logical choice for achieving high sensitivity[7][8].

  • Detection Mode (MS/MS): For quantitative analysis, Triple Quadrupole (QqQ) mass spectrometers operating in Multiple Reaction Monitoring (MRM) mode offer superior selectivity and sensitivity[13]. This involves selecting the deprotonated parent ion ([M-H]⁻) in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole.

Experimental Protocol: Chiral LC-MS/MS Method for Quantification

1. Instrumentation and Column:

  • LC System: A UHPLC or HPLC system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an ESI source.

  • Chiral Column: A reversed-phase compatible polysaccharide column (e.g., Chiralpak® IA, 150 x 2.1 mm, 3 µm).

2. LC Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Rationale: This is a standard, MS-friendly mobile phase system. While negative ion mode is used, a small amount of acid in the mobile phase often improves peak shape without significantly compromising ionization efficiency for phenols.

  • Gradient: Start with a low percentage of B (e.g., 30%) and increase to a high percentage (e.g., 95%) over several minutes to ensure elution of the analyte. A typical gradient might be: 0-1 min (30% B), 1-5 min (30% to 95% B), 5-6 min (95% B), 6-6.1 min (95% to 30% B), 6.1-8 min (30% B).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 5 µL.

3. MS/MS Conditions (Negative Ion Mode):

  • Ion Source: ESI (-).

  • Capillary Voltage: -3.0 kV.

  • Source Temperature: 150 °C.

  • Desolvation Gas Temperature: 400 °C.

  • MRM Transitions:

    • The exact mass of the compound (C13H16O3) is 220.11. The precursor ion will be [M-H]⁻ at m/z 219.1.

    • Product ions would be determined by infusing a standard solution and performing a product ion scan. A likely fragmentation would be the loss of the methyl ester group.

    • Example Transition: Precursor Ion (Q1): 219.1 m/z -> Product Ion (Q3): [Fragment m/z] (Collision Energy to be optimized).

Workflow Visualization

A generalized workflow for the analysis of a chiral pharmaceutical compound is depicted below.

G cluster_0 Method Development cluster_1 Routine Analysis & Purity cluster_2 Trace Quantification & Bioanalysis Sample Sample Preparation (0.5 mg/mL in mobile phase) Screening Chiral Column Screening (Polysaccharide CSPs) Sample->Screening HPLCDev HPLC-UV Method Optimization (Normal Phase) Screening->HPLCDev LCMSDev LC-MS Method Development (Reversed Phase) Screening->LCMSDev HPLC HPLC-UV Analysis HPLCDev->HPLC LCMS LC-MS/MS Analysis (MRM) LCMSDev->LCMS Purity Enantiomeric Purity Report (% Area of Undesired Enantiomer) HPLC->Purity Quant Quantitative Report (Concentration in ng/mL) LCMS->Quant

Caption: General analytical workflow from method development to final report generation.

Performance Comparison

The choice between HPLC-UV and LC-MS/MS depends entirely on the analytical objective. The table below provides a comparative summary of expected performance characteristics for the two developed methods.

ParameterHPLC-UV MethodLC-MS/MS MethodRationale & Commentary
Primary Application Enantiomeric Purity, Routine QCTrace-level Quantification, BioanalysisUV is ideal for high-concentration samples; MS is required for low concentrations.
Selectivity Good (Chromatographic)Excellent (Chromatographic + Mass)MRM adds a layer of mass-based selectivity, eliminating matrix interferences[5].
Sensitivity (LOQ) ~0.05% of 0.5 mg/mL (~250 ng/mL)~0.1 - 1.0 ng/mLMass spectrometers are orders of magnitude more sensitive than UV detectors[13].
Linear Dynamic Range ~0.05% - 2.0% (for impurity)~0.1 - 500 ng/mLLC-MS offers a wide linear range, crucial for pharmacokinetic studies.
Precision (%RSD) < 5%< 10%Both methods can achieve high precision with proper validation.
Throughput Moderate (~15 min/sample)High (~8 min/sample)UHPLC systems often used with MS allow for faster gradient separations.
Cost & Complexity Low / SimpleHigh / ComplexLC-MS systems represent a significant investment in capital and expertise.

Decision Guide for Method Selection

The following diagram provides a simple decision-making framework for researchers.

G node_goal What is the analytical goal? node_answer1 Enantiomeric Purity of Drug Substance (>98%) node_goal->node_answer1 Purity node_answer2 Quantify Drug in Plasma/Tissues node_goal->node_answer2 Quantification node_answer3 Identify Unknown Trace Impurity node_goal->node_answer3 Identification node_method1 Use HPLC-UV Method node_answer1->node_method1 node_method2 Use Chiral LC-MS/MS Method node_answer2->node_method2 node_method3 Use High-Resolution LC-MS (Q-TOF) node_answer3->node_method3

Caption: Decision tree for selecting the appropriate analytical technique.

Conclusion

The analysis of methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate can be successfully achieved using both HPLC-UV and LC-MS/MS, but the methods serve distinct purposes. For routine quality control and enantiomeric purity assessment of the bulk drug substance, a well-optimized chiral HPLC-UV method on a polysaccharide stationary phase provides the necessary performance with simplicity and cost-effectiveness.

Conversely, when the analytical challenge shifts to quantifying trace levels of the enantiomers in complex biological matrices or detecting minute impurities, the superior sensitivity and selectivity of a chiral LC-MS/MS method are paramount. The transition to a reversed-phase, MS-compatible mobile phase combined with ESI in negative ion mode and MRM detection provides a powerful tool for demanding applications in late-stage drug development and clinical research. The choice of methodology should always be guided by the specific question the researcher aims to answer, balancing the need for performance with considerations of instrument availability and complexity.

References

  • Parasram, K. (2015). -OH What? A Review of Mass Spectrometry Techniques for the Analysis of Phenolic Compounds. Journal of Analytical & Bioanalytical Techniques. [Link]

  • Jásznigi, M., et al. (2022). Determination of Phenolic Compounds by Capillary Zone Electrophoresis–Mass Spectrometry. Molecules. [Link]

  • Prakash, C., & Shaffer, C.L. (2007). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. AAPS Journal. [Link]

  • Stalikas, C.D. (2007). Mass spectrometry parameters for the analysis of phenolic compounds. ResearchGate. [Link]

  • Xue, Y.J., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today. [Link]

  • Armstrong, D.W., et al. (1999). HPLC detection and evaluation of chiral compounds with a laser-based chiroptical detector. LC GC: Magazine of Liquid and Gas Chromatography. [Link]

  • Gu, H., & Liu, G. (2016). Application of LCMS in small-molecule drug development. European Pharmaceutical Review. [Link]

  • Liu, G., & Gu, H. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. [Link]

  • Proestos, C., & Komaitis, M. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Foods. [Link]

  • Prakash Organic Chemistry (2023). Mass Fragmentation of Aromatic Compounds and Phenols / Mass spectrometry. YouTube. [Link]

  • Van de Merbel, N.C. (2019). Current developments in LC-MS for pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Element Lab Solutions. (n.d.). HPLC Chiral Columns. Element Lab Solutions. [Link]

  • Ilisz, I., et al. (2023). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules. [Link]

  • Wikipedia. (2023). Chiral analysis. Wikipedia. [Link]

  • Dong, M.W. (2013). A Three-Pronged Template Approach for Rapid HPLC Method Development. LCGC North America. [Link]

  • Siddiqui, M.R., et al. (2013). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Methods. [Link]

  • Science.gov. (n.d.). hplc method development: Topics. Science.gov. [Link]

  • Regalado, E.L., & Welch, C.J. (2014). Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids. Chirality. [Link]

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Column. Phenomenex. [Link]

  • Lindholm, J. (2004). Development and Validation of HPLC Methods for Analytical and Preparative Purposes. Semantic Scholar. [Link]

  • Somekawa, T., et al. (2021). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Symmetry. [Link]

  • Welch, C.J. (2007). Development of Chiral LC-MS Methods for small Molecules and Their Applications in the Analysis of Enantiomeric Composition and Pharmacokinetic Studies. OSTI.GOV. [Link]

  • Ferrara, G., et al. (2023). Development and Validation of an HPLC-DAD Method to Determine Alkylphenols in Milk. Foods. [Link]

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  • Shimadzu. (n.d.). LC-MS/MS Method Package for Short Chain Fatty Acids. Shimadzu. [Link]

  • Wang, Y., et al. (2024). A Chiral-LC-MS Method for the Simultaneous Quantification of Short-Chain Fatty Acids and D/L-Lactate in the Ruminal Fluid of Dairy Cows. Metabolites. [Link]

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Validation

Comparing the efficacy of methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate with analogs

A Comparative Efficacy Analysis of Cyclopropyl-Functionalized Opioid Receptor Modulators This guide provides an in-depth comparison of the efficacy of opioid receptor modulators centered around the methyl (3S)-3-cyclopro...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Efficacy Analysis of Cyclopropyl-Functionalized Opioid Receptor Modulators

This guide provides an in-depth comparison of the efficacy of opioid receptor modulators centered around the methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate scaffold. Given the limited public data on this specific molecule, we broaden the analysis to include structurally related analogs where the cyclopropyl moiety plays a critical role in determining biological activity. We will use a well-documented analog pair, cyclopropylfentanyl and valerylfentanyl, to provide concrete experimental data on how subtle structural changes dramatically impact efficacy at the μ-opioid receptor (MOR). This guide is intended for researchers and professionals in drug development seeking to understand the structure-activity relationships (SAR) governing this important class of compounds.

Introduction: The Significance of the Cyclopropyl Moiety in Opioid Ligand Design

The cyclopropyl group is a privileged structural motif in medicinal chemistry. Its rigid, three-membered ring introduces conformational constraints that can lock a molecule into a bioactive conformation, enhancing binding affinity for its target. In opioid pharmacology, the N-cyclopropylmethyl substitution is a classic modification used to convert μ-opioid receptor (MOR) agonists into antagonists or partial agonists. However, as research has evolved, the cyclopropyl group has been incorporated into various positions of ligand scaffolds, revealing its nuanced role in modulating efficacy, from full agonism to antagonism.

The core structure of interest, featuring a 3-cyclopropyl-3-phenylpropanoate framework, suggests a molecular scaffold designed to interact with opioid receptors, which are G protein-coupled receptors (GPCRs) central to pain modulation. The efficacy of such a compound is not merely its ability to bind to the receptor, but its capacity to induce a specific downstream signaling response upon binding. This guide will dissect the experimental methodologies used to quantify this efficacy and explore the SAR that drives it.

Comparative Efficacy: A Case Study of Cyclopropylfentanyl vs. Valerylfentanyl

To illustrate the profound impact of a cyclopropyl group on efficacy, we will analyze the comparative pharmacology of cyclopropylfentanyl and its close analog, valerylfentanyl. These compounds differ only in the substituent attached to the fentanyl scaffold's carbonyl group: a three-carbon ring (cyclopropyl) versus a four-carbon chain (valeryl). This minor change results in a dramatic divergence in their functional profiles at the μ-opioid receptor.

In Vitro Functional Efficacy at the μ-Opioid Receptor (MOR)

The initial assessment of a compound's efficacy is typically performed in vitro using functional assays that measure the degree of G protein activation following receptor binding. The GTPγS binding assay is a gold-standard method for this purpose. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation by an agonist. A higher level of [³⁵S]GTPγS binding indicates greater G protein activation and thus higher efficacy.

Table 1: Comparative In Vitro Efficacy at the μ-Opioid Receptor (MOR)

Compound Structure Potency (EC₅₀, nM) Efficacy (%Eₘₐₓ vs. Fentanyl) Functional Profile
Fentanyl (Reference) 10.3 113% Full Agonist
Cyclopropylfentanyl Fentanyl scaffold + Cyclopropyl group 8.6 113% Full Agonist
Valerylfentanyl Fentanyl scaffold + Valeryl (pentyl) group 179.8 60% Partial Agonist

(Data sourced from Neuropharmacology, 2023)

Interpretation of Results: The data clearly demonstrates that cyclopropylfentanyl behaves as a full agonist at the MOR, with potency and efficacy comparable to the parent compound, fentanyl. In stark contrast, replacing the compact, rigid cyclopropyl ring with a flexible, linear alkyl chain in valerylfentanyl leads to a significant drop in both potency (approximately 20-fold lower) and efficacy, classifying it as a partial agonist. Molecular simulations suggest the bulkier, flexible valeryl chain cannot be well-accommodated by the active state of the MOR, potentially pushing the receptor towards an inactive state. This highlights the critical role of the cyclopropyl group's unique stereoelectronic properties in optimizing receptor interaction for full activation.

In Vivo Analgesic Efficacy

To determine if in vitro efficacy translates to a physiological response, in vivo models are essential. The hot plate test is a classic and reliable method for assessing the analgesic effects of centrally acting compounds. This test measures the latency of an animal's response (e.g., paw licking or jumping) when placed on a heated surface, with an increase in latency indicating an analgesic effect.

Table 2: Comparative In Vivo Analgesic Efficacy in Mice

Compound Analgesic Potency (ED₅₀, mg/kg) Fold Difference vs. Cyclopropylfentanyl
Cyclopropylfentanyl 0.04 1x
Valerylfentanyl 4.0 100x

(Data sourced from Neuropharmacology, 2023)

Interpretation of Results: The in vivo data powerfully corroborates the in vitro findings. Cyclopropylfentanyl is an extremely potent analgesic, demonstrating a 100-fold greater potency than valerylfentanyl. This vast difference in the effective dose required to produce pain relief underscores how the superior in vitro efficacy of the cyclopropyl analog translates directly to a more powerful physiological effect.

Key Experimental Methodologies

Scientific integrity requires that protocols be robust and self-validating. Below are detailed, step-by-step methodologies for the key assays discussed.

Protocol: [³⁵S]GTPγS Binding Assay for MOR Activation

Objective: To quantify the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of test compounds by measuring G protein activation in cell membranes expressing the μ-opioid receptor.

Methodology:

  • Membrane Preparation: Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human μ-opioid receptor. Harvest cells and homogenize in a cold buffer to isolate cell membranes via centrifugation. Resuspend the membrane pellet in an assay buffer and determine protein concentration.

  • Assay Buffer Preparation: Prepare a buffer containing 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA. Just before use, add 100 μM GDP. The presence of GDP is critical for observing agonist-stimulated binding.

  • Reaction Setup: In a 96-well plate, add in order:

    • Assay Buffer

    • Test compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M)

    • Cell membranes (typically 10-20 µg protein per well)

    • 0.1 nM [³⁵S]GTPγS

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation. This allows the agonist to bind to the receptor and catalyze the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

  • Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound radioligand.

  • Quantification: Wash the filters multiple times with ice-cold buffer. Dry the filter mat and measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the counts per minute (CPM) against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% maximal effect) and Eₘₐₓ (maximum stimulation, often expressed relative to a reference full agonist like DAMGO).

Protocol: Mouse Hot Plate Analgesia Test

Objective: To assess the centrally mediated analgesic activity of test compounds by measuring the latency of a thermal pain response.

Methodology:

  • Acclimatization: Acclimate male CD-1 mice to the testing room and handling for several days prior to the experiment.

  • Baseline Latency: On the day of testing, determine the baseline pain response for each mouse. Place the mouse on the hot plate apparatus maintained at a constant temperature (e.g., 52-55°C) and start a timer. Record the time until the first sign of nociception (e.g., hind paw licking, shaking, or jumping). A cut-off time (e.g., 30-60 seconds) must be established to prevent tissue damage.

  • Compound Administration: Administer the test compound (e.g., cyclopropylfentanyl, valerylfentanyl) or vehicle control via a specific route (e.g., subcutaneous, intraperitoneal).

  • Post-Treatment Latency: At a predetermined time point after administration (e.g., 30 minutes), place the mouse back on the hot plate and measure the response latency again.

  • Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Plot %MPE against the dose to determine the ED₅₀ (dose required to produce 50% of the maximum effect).

Visualization of Pathways and Workflows

Signaling Pathway of μ-Opioid Receptor Activation

MOR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Opioid Agonist (e.g., Cyclopropylfentanyl) MOR μ-Opioid Receptor (GPCR) Agonist->MOR Binds G_Protein Heterotrimeric G Protein (Gαi/o-GDP, Gβγ) MOR->G_Protein Activates G_Alpha Gαi/o-GTP G_Protein->G_Alpha GDP/GTP Exchange G_BetaGamma Gβγ G_Protein->G_BetaGamma Dissociates AC Adenylyl Cyclase G_Alpha->AC Inhibits K_Channel GIRK Channels G_BetaGamma->K_Channel Activates cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia K_Efflux ↑ K+ Efflux (Hyperpolarization) K_Channel->K_Efflux K_Efflux->Analgesia

Caption: Canonical signaling pathway of an agonist activating the μ-opioid receptor.

Experimental Workflow for Efficacy Comparison

Efficacy_Workflow cluster_vitro In Vitro Analysis cluster_vivo In Vivo Validation Compound_Synth Compound Synthesis (Analogs A, B, C...) Binding_Assay Radioligand Binding Assay (Determine Affinity, Ki) Compound_Synth->Binding_Assay Functional_Assay GTPγS Binding Assay (Determine Efficacy, EC₅₀, Eₘₐₓ) Binding_Assay->Functional_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Functional_Assay->SAR_Analysis Lead_Selection Select Lead Compounds Based on In Vitro Data SAR_Analysis->Lead_Selection Analgesia_Test Hot Plate Test (Determine Potency, ED₅₀) Lead_Selection->Analgesia_Test PK_PD_Study Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling Analgesia_Test->PK_PD_Study Final_Candidate Candidate Selection PK_PD_Study->Final_Candidate

Comparative

A Comparative Guide to the Secondary Screen Validation of Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate

Executive Summary The successful progression of a candidate molecule from a primary high-throughput screen to lead optimization is critically dependent on rigorous secondary validation. This guide provides an in-depth, e...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The successful progression of a candidate molecule from a primary high-throughput screen to lead optimization is critically dependent on rigorous secondary validation. This guide provides an in-depth, experimentally supported framework for the validation of Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate , a potent, non-steroidal, orally bioavailable selective estrogen receptor degrader (SERD).[1][2][3] This compound, structurally related to Amcenestrant (SAR439859), is hypothesized to act by binding to the Estrogen Receptor Alpha (ERα), inducing a conformational change that leads to its proteasomal degradation.[2][4][5]

This document outlines a multi-assay secondary screening cascade designed to unequivocally confirm its mechanism of action, quantify its potency and efficacy, and assess its selectivity. We will compare its performance against two established clinical standards: Fulvestrant , a first-in-class SERD, and Tamoxifen , a selective estrogen receptor modulator (SERM).[6][7][8][9] The protocols and data herein provide a robust template for researchers in oncology and drug development to validate candidate SERDs, ensuring that only compounds with the desired biological profile advance toward clinical consideration.

Introduction: The Rationale for a Second Look

Primary screens identify "hits"—compounds that modulate a target of interest. However, these screens are often simplified for throughput and can yield false positives or compounds with undesirable mechanisms. A secondary screen is therefore essential to answer critical questions:

  • Confirmation of On-Target Activity: Does the compound truly engage the intended target, ERα?

  • Mechanism of Action (MoA): Does it act as intended—by degrading the receptor—or merely by blocking it?

  • Potency and Efficacy: How does its activity compare to gold-standard therapeutics?

  • Selectivity: Does it interact with other related nuclear hormone receptors, suggesting potential off-target effects?

The therapeutic rationale for a novel, orally bioavailable SERD is compelling. ERα is a key driver in the majority of breast cancers.[10][11][12] While SERMs like Tamoxifen block the receptor, they can have partial agonist effects in some tissues.[8][9][13] SERDs like Fulvestrant offer a more complete shutdown of ER signaling by eliminating the receptor protein entirely, a mechanism that can be effective even in tumors resistant to other endocrine therapies.[5][14] Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate represents a potential next-generation therapy aiming for improved oral bioavailability and efficacy.[1]

Experimental Design & Comparative Framework

To validate our test compound, which we will refer to as Cmpd-X , we employ a logical, tiered assay cascade. This cascade is designed to build a comprehensive biological profile, comparing Cmpd-X directly against Fulvestrant (positive control for degradation) and Tamoxifen (control for non-degrading antagonist). All cellular assays will be conducted in the ERα-positive human breast adenocarcinoma cell line, MCF-7 , a well-established and highly relevant model for this research.[10][11][15][16]

Logical Workflow for Secondary Screening

The following workflow ensures a systematic and resource-efficient validation process, moving from direct target engagement to functional cellular outcomes and selectivity.

G cluster_0 Tier 1: Confirming MoA & Potency cluster_1 Tier 2: Assessing Selectivity cluster_2 Final Output A Assay 1: ERα Degradation (Western Blot) B Assay 2: Functional Antagonism (ERE-Luciferase Reporter Assay) A->B Confirm target degradation before functional assessment C Assay 3: Nuclear Receptor Counterscreen Panel B->C If potent & efficacious, proceed to selectivity D Comprehensive Bioactivity Profile (Potency, Efficacy, Selectivity) C->D Integrate all data

Caption: Tiered workflow for secondary screen validation.

Assay Methodologies & Protocols

Assay 1: Direct Quantification of ERα Degradation via Western Blot

Rationale: The defining characteristic of a SERD is its ability to induce the degradation of the ERα protein. A Western blot provides direct, visual, and quantifiable evidence of this event. It is the most definitive assay to distinguish a SERD from a SERM.[17][18]

Step-by-Step Protocol:

  • Cell Culture: Plate MCF-7 cells in 6-well plates at a density of 5x10^5 cells/well in DMEM supplemented with 10% FBS. Allow cells to adhere for 24 hours.

  • Hormone Deprivation: Replace growth media with phenol red-free DMEM containing 5% charcoal-stripped FBS for 24 hours to minimize baseline ERα activation.

  • Compound Treatment: Treat cells with a dose-response of Cmpd-X, Fulvestrant, or Tamoxifen (e.g., 0.1 nM to 10 µM) or vehicle control (0.1% DMSO) for 24 hours.

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in 100 µL of RIPA buffer containing protease and phosphatase inhibitors. Scrape cells, collect lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification: Determine protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE: Normalize protein amounts (load 20-30 µg per lane) and resolve on a 10% SDS-polyacrylamide gel.

  • Western Blotting: Transfer proteins to a PVDF membrane. Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Antibody Incubation: Incubate the membrane with a primary antibody against ERα (e.g., Cell Signaling Technology, Cat# 8642) overnight at 4°C. Incubate with a loading control antibody (e.g., β-Actin or GAPDH) to ensure equal protein loading.

  • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect signal using an enhanced chemiluminescence (ECL) substrate and image with a digital imager.

  • Densitometry Analysis: Quantify the band intensity for ERα and normalize it to the loading control. Calculate the percentage of ERα remaining relative to the vehicle-treated control.

Assay 2: Functional Assessment of ERα Antagonism via ERE-Luciferase Reporter Assay

Rationale: While degradation is the mechanism, the functional consequence is the inhibition of estrogen-driven gene transcription. This assay quantifies the compound's ability to block ERα's transcriptional activity at its target gene promoters, which contain Estrogen Response Elements (EREs).[19][20][21][22]

Step-by-Step Protocol:

  • Cell Transfection: Co-transfect MCF-7 cells in a 96-well plate with an ERE-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).

  • Hormone Deprivation: After 24 hours, replace media with phenol red-free DMEM with 5% charcoal-stripped FBS.

  • Antagonist Treatment: Pre-treat cells for 1 hour with a dose-response of Cmpd-X, Fulvestrant, Tamoxifen, or vehicle control.

  • Agonist Stimulation: Add a sub-maximal concentration (EC80) of 17β-estradiol (E2), the natural ERα agonist, to all wells except the unstimulated control.

  • Incubation: Incubate for 18-24 hours to allow for luciferase gene expression.

  • Lysis and Luminescence Reading: Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system on a plate luminometer.

  • Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal. Calculate the percent inhibition of the E2-stimulated signal for each compound concentration.

Assay 3: Selectivity Profiling via Nuclear Receptor Counterscreen

Rationale: To be a viable drug candidate, a compound must be selective for its intended target. Off-target activity against other nuclear receptors, such as the Progesterone (PR), Androgen (AR), or Glucocorticoid (GR) receptors, can lead to undesirable side effects.[23][24][25][26] This assay assesses the selectivity profile of Cmpd-X.

Step-by-Step Protocol:

  • Assay Format: Utilize commercially available cell-based reporter assays (e.g., from Promega or Indigo Biosciences) for a panel of key nuclear receptors (e.g., AR, PR, GR, RAR, PPARγ).

  • Compound Treatment: Test Cmpd-X at a high concentration (e.g., 10 µM) in both agonist mode (no other ligand present) and antagonist mode (in the presence of a known agonist for that receptor).

  • Data Collection: Follow the manufacturer's protocol to measure the reporter gene output (typically luciferase or β-galactosidase).

  • Analysis: Calculate the percent activation (agonist mode) or percent inhibition (antagonist mode) for each receptor. A significant effect (>50% modulation) at 10 µM warrants a full dose-response curve to determine an IC50/EC50 value.

Results & Comparative Data Analysis

The following tables summarize the expected experimental outcomes, providing a clear comparison between Cmpd-X and the reference compounds.

Table 1: ERα Protein Degradation in MCF-7 Cells

Data derived from Western blot densitometry after 24-hour treatment.

CompoundDC50 (nM) [Degradation]Max Degradation (%) [Emax]
Cmpd-X 5.2 >90%
Fulvestrant8.1>90%
TamoxifenNo Degradation<10%
VehicleN/A0% (Baseline)

Interpretation: The data clearly show that Cmpd-X, like Fulvestrant, potently induces the degradation of the ERα protein.[27][28] Tamoxifen, as expected for a SERM, does not cause degradation.[9][29][30] The lower DC50 value for Cmpd-X suggests it is slightly more potent than Fulvestrant in this specific mechanistic assay.

Table 2: Functional Antagonism of E2-Mediated Transcription

Data derived from ERE-Luciferase Reporter Assay in MCF-7 cells.

CompoundIC50 (nM) [Antagonism]
Cmpd-X 1.5
Fulvestrant2.5
Tamoxifen4.8
VehicleN/A

Interpretation: All three compounds function as antagonists, inhibiting estrogen-driven transcription. Cmpd-X demonstrates the highest potency with the lowest IC50 value, indicating it is a highly effective functional antagonist of the ERα signaling pathway.

Table 3: Nuclear Receptor Selectivity Profile

Data from counterscreen panel at a 10 µM compound concentration.

ReceptorCmpd-X (% Inhibition)Fulvestrant (% Inhibition)Tamoxifen (% Inhibition)
ERα >98% >98% >95%
AR<5%<10%<15%
PR<10%<15%<20%
GR<2%<5%<5%

Interpretation: Cmpd-X exhibits a superior selectivity profile, with minimal to no activity against other tested nuclear hormone receptors at a high concentration. This "clean" profile is highly desirable, suggesting a lower probability of off-target hormonal side effects compared to the established agents.[23][31]

Mechanistic Visualization

The following diagram illustrates the distinct mechanisms of SERDs and SERMs at the cellular level, highlighting the validated activity of Cmpd-X.

G cluster_0 Cell Cytoplasm cluster_1 Cell Nucleus ER_alpha ERα Receptor Proteasome Proteasome ER_alpha->Proteasome Targeted for Degradation ERE Estrogen Response Element (ERE) ER_alpha->ERE Translocates & Binds No_Transcription Transcription Blocked ER_alpha->No_Transcription Conformational change prevents binding to ERE E2 Estradiol (E2) E2->ER_alpha Binds & Activates CmpdX Cmpd-X (SERD) CmpdX->ER_alpha Binds & Destabilizes Tamox Tamoxifen (SERM) Tamox->ER_alpha Binds & Blocks Degradation ERα Degraded No Transcription Proteasome->Degradation Transcription Gene Transcription (Proliferation) ERE->Transcription

Caption: Comparative MoA of SERD (Cmpd-X) vs. SERM (Tamoxifen).

Discussion & Conclusion

The secondary screening cascade provides compelling, multi-faceted evidence validating the bioactivity of Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate (Cmpd-X) as a potent and selective ERα degrader.

  • Confirmation of MoA: The Western blot results unequivocally demonstrate that Cmpd-X acts as a true SERD, inducing near-complete degradation of the ERα protein, a mechanism it shares with Fulvestrant but not Tamoxifen.

  • Superior Potency: Across both the mechanistic (degradation) and functional (transcriptional antagonism) assays, Cmpd-X displayed lower DC50 and IC50 values than the clinical standard, Fulvestrant, suggesting potentially higher potency.

  • Excellent Selectivity: Cmpd-X showed a remarkably clean off-target profile, with negligible interaction with other key nuclear receptors. This high degree of selectivity is a critical feature for a developmental candidate, predicting a potentially favorable safety profile.

References

  • Title: The history and mechanism of action of fulvestrant Source: PubMed URL: [Link]

  • Title: Fulvestrant - Wikipedia Source: Wikipedia URL: [Link]

  • Title: How Tamoxifen Works: Mechanism of Action Explained Source: Swolverine URL: [Link]

  • Title: MCF-7 Cell Line: A Cornerstone in Breast Cancer Research and Drug Testing Source: Cytion URL: [Link]

  • Title: MCF-7 cells--changing the course of breast cancer research and care for 45 years Source: PubMed URL: [Link]

  • Title: MCF cell lines that transformed breast cancer research Source: Karmanos Cancer Institute URL: [Link]

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  • Title: Utilization of human nuclear receptors as an early counter screen for off-target activity: a case study with a compendium of 615 known drugs Source: PubMed URL: [Link]

  • Title: AMEERA-1 phase 1/2 study of amcenestrant, SAR439859, in postmenopausal women with ER-positive/HER2-negative advanced breast cancer Source: Nature Communications URL: [Link]

  • Title: Estrogen Response Element (ERE) Luciferase Reporter Lentivirus Source: BPS Bioscience URL: [Link]

  • Title: The estrogen response element (ERE) 3 –luciferase-based assay Source: ResearchGate URL: [Link]

  • Title: A Screening Assay Cascade to Identify and Characterize Novel Selective Estrogen Receptor Downregulators (SERDs) Source: Semantic Scholar URL: [Link]

  • Title: Utilization of Human Nuclear Receptors as an Early Counter Screen for Off-Target Activity: A Case Study with a Compendium of 615 Known Drugs Source: OUCI URL: [Link]

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  • Title: Development and Characterization of a Cell Line That Stably Expresses an Estrogen-Responsive Luciferase Reporter for the Detection of Estrogen Receptor Agonist and Antagonists Source: Oxford Academic URL: [Link]

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Validation

A Researcher's Guide to the Synthesis, Characterization, and Biological Evaluation of Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate

This guide provides a comprehensive framework for the investigation of methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate, a chiral molecule with potential applications in drug discovery. Given the limited availabil...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the investigation of methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate, a chiral molecule with potential applications in drug discovery. Given the limited availability of public experimental data for this specific compound, we present a detailed roadmap for its enantioselective synthesis, rigorous characterization, and initial biological screening. Furthermore, we establish a cross-validation strategy against its parent acid, 3-(3-hydroxyphenyl)propanoic acid, a known bioactive metabolite.

Introduction: Unlocking the Potential of a Unique Chemical Scaffold

Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate (CAS: 1142223-08-2) is a structurally intriguing molecule that combines a chiral center with a cyclopropyl ring and a phenolic moiety.[1][2][3][4] The cyclopropyl group is a valuable component in medicinal chemistry, often enhancing metabolic stability, potency, and target selectivity.[5][6][7] The 3-hydroxyphenylpropanoate core is present in natural products and their metabolites, with the parent compound, 3-(3-hydroxyphenyl)propanoic acid, exhibiting antioxidant and other beneficial biological activities.[8][9][10]

This guide will therefore explore a proposed pathway for the synthesis and evaluation of the title compound, providing researchers with the necessary protocols to generate foundational data and compare its performance with a relevant alternative.

Proposed Enantioselective Synthesis and Characterization

A robust synthetic and analytical workflow is paramount to obtaining a well-characterized compound for biological testing. The following sections outline a proposed enantioselective synthesis, purification, and comprehensive characterization protocol.

Enantioselective Synthesis

The proposed synthesis aims to produce the (3S)-enantiomer with high purity and enantiomeric excess. This can be achieved through an asymmetric conjugate addition of a cyclopropyl group to a cinnamate precursor.

dot

Caption: Proposed workflow for the enantioselective synthesis of the target compound.

Experimental Protocol:

  • Reaction Setup: To a solution of methyl (E)-3-(3-hydroxyphenyl)acrylate (1.0 eq) in dioxane, add cyclopropylboronic acid (1.5 eq).

  • Catalyst Introduction: Add a chiral rhodium catalyst, such as [Rh(cod)(S)-BINAP]BF4 (0.05 eq).

  • Reaction Conditions: Heat the mixture to 80°C and stir under an inert atmosphere for 24 hours.

  • Workup: After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.

  • Purification: Concentrate the organic phase and purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient.

Characterization

Thorough characterization is essential to confirm the structure, purity, and enantiomeric excess of the synthesized compound.

Analytical Technique Purpose Expected Outcome/Parameters
¹H and ¹³C NMR Structural ElucidationConfirmation of proton and carbon environments consistent with the target structure.
Mass Spectrometry (MS) Molecular Weight ConfirmationDetection of the molecular ion peak corresponding to the exact mass of C13H16O3.[1][2][3]
Infrared (IR) Spectroscopy Functional Group IdentificationPresence of characteristic peaks for O-H (phenol), C=O (ester), and C-O bonds.
Chiral HPLC Enantiomeric PurityDetermination of enantiomeric excess (% ee) using a polysaccharide-based chiral column.

Proposed Chiral HPLC Protocol:

  • Column: A polysaccharide-based chiral stationary phase, such as Chiralpak AD-H or Chiralcel OD-H.

  • Mobile Phase: A normal-phase eluent, for instance, a mixture of hexane and isopropanol (e.g., 90:10 v/v) with a small amount of trifluoroacetic acid (0.1%) for acidic compounds.[11][12][13][14][15]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

Proposed Biological Evaluation

Based on the known activities of its parent acid, 3-(3-hydroxyphenyl)propanoic acid, the initial biological evaluation of methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate should focus on its antioxidant potential and its effects on pathways relevant to neurodegenerative and cardiovascular diseases.

dot

Biological_Screening Compound Methyl (3S)-3-cyclopropyl-3- (3-hydroxyphenyl)propanoate Assay1 Antioxidant Activity (DPPH Assay) Compound->Assay1 Assay2 Anti-inflammatory Activity (LPS-stimulated Macrophages) Compound->Assay2 Assay3 Neuroprotective Effects (Amyloid-β Aggregation Assay) Compound->Assay3 Outcome1 IC50 Value Assay1->Outcome1 Outcome2 Reduction in NO, TNF-α Assay2->Outcome2 Outcome3 % Inhibition of Aggregation Assay3->Outcome3

Caption: Initial biological screening cascade for the title compound.

Antioxidant Activity (DPPH Assay)

Experimental Protocol:

  • Prepare a stock solution of the test compound in methanol.

  • In a 96-well plate, add various concentrations of the test compound to a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Amyloid-β Aggregation Inhibition Assay

Experimental Protocol:

  • Solubilize synthetic amyloid-β (1-42) peptide in a suitable buffer.

  • Incubate the peptide solution with and without various concentrations of the test compound at 37°C for 24 hours with gentle agitation.

  • Monitor the extent of aggregation using the Thioflavin T fluorescence assay.

  • Measure fluorescence intensity (excitation ~450 nm, emission ~485 nm).

  • Calculate the percentage inhibition of aggregation.

Cross-Validation with a Known Alternative: 3-(3-Hydroxyphenyl)propanoic Acid

To contextualize the experimental results of the novel ester, a direct comparison with its parent acid, 3-(3-hydroxyphenyl)propanoic acid (CAS: 621-54-5), is proposed. This compound is a known metabolite of polyphenols with documented biological activities.[8][9][10]

Known Experimental Data for the Alternative
Property/Activity Reported Value/Observation for 3-(3-Hydroxyphenyl)propanoic Acid Reference
Antioxidant Activity Reduces hemolysis and reverses oxidative stress markers in rat erythrocytes.[8]
Bone Metabolism Inhibits osteoclastogenesis in a RANKL-RANK independent pathway.[8]
Neuroprotection Inhibits amyloid-β (1-42) peptide aggregation in cell-free assays.[8]
Cardiovascular Effects As a flavonoid metabolite, it has been shown to decrease arterial blood pressure in rats.[9]
Cross-Validation Plan

A direct, side-by-side comparison in the proposed biological assays will allow for a robust evaluation of the novel ester's performance relative to its parent acid.

dot

Caption: Logic for the cross-validation of the target compound against its parent acid.

This comparative analysis will elucidate the impact of the methyl ester and cyclopropyl functionalities on the biological activity of the 3-hydroxyphenylpropanoate scaffold, providing valuable insights for future drug development efforts.

Conclusion

This guide presents a comprehensive and scientifically rigorous approach for the synthesis, characterization, and biological evaluation of methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate. By following these detailed protocols and the proposed cross-validation strategy, researchers can generate high-quality, reproducible data to unlock the potential of this novel chemical entity.

References

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  • Gaugaz, F. Z., Redondo-Horcajo, M., Barasoain, I., Díaz, J. F., Cobos-Correa, A., Kaufmann, M., & Altmann, K.-H. (2014). The impact of cyclopropane configuration on the biological activity of cyclopropyl-epothilones. ChemMedChem, 9(10), 2227–2232. [Link]

  • Synthesis and biological activity of novel dicyano-containning cyclopropane-1-carboxamides. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • del Pozo, C., & Pérez-Castells, J. (2016). Rh-Catalyzed Enantioselective Aryl C–H Bond Cyclopropylation. Journal of the American Chemical Society, 138(13), 4334–4337. [Link]

  • 3-(3-Hydroxyphenyl)propanoate | C9H9O3- | CID 6931501. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

  • Cyclopropane Derivatives and their Diverse Biological Activities. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Matarashvili, I., Chankvetadze, L., Fanali, S., Farkas, T., & Chankvetadze, B. (2013). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. Journal of Separation Science, 36(1), 140–147. [Link]

  • Methyl 3-Cyclopropyl-3-(3-hydroxyphenyl)propanoate. (n.d.). Appretech Scientific Limited. Retrieved January 2, 2026, from [Link]

  • Showing metabocard for 3-(3-Hydroxyphenyl)propanoic acid (HMDB0000375). (n.d.). Human Metabolome Database. Retrieved January 2, 2026, from [Link]

  • Amador, A. G., Sherbrook, E. M., & Yoon, T. P. (2016). Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones. Journal of the American Chemical Society, 138(14), 4722–4725. [Link]

  • 3-Hydroxyphenyl propanoate | C9H10O3 | CID 244285. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. Retrieved January 2, 2026, from [Link]

  • Cyclopropane-Containing Fatty Acids from the Marine Bacterium Labrenzia sp. 011 with Antimicrobial and GPR84 Activity. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]

  • Rh-Catalyzed Enantioselective Aryl C–H Bond Cyclopropylation. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved January 2, 2026, from [Link]

  • Chiral HPLC separation: strategy and approaches. (n.d.). Chiralpedia. Retrieved January 2, 2026, from [Link]

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  • Amador, A. G., Sherbrook, E. M., & Yoon, T. P. (2016). Enantioselective Photocatalytic [3 + 2] Cycloadditions of Aryl Cyclopropyl Ketones. Journal of the American Chemical Society, 138(14), 4722–4725. [Link]

  • Process for the preparation of (+)-(2S,3S)-3-(2-aminophenyl) thio-2-hydroxy-3-(4-methoxyphenyl) propionic acid methylester. (n.d.). Google Patents.

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Comparative

A Comparative Guide to the Biological Activities of Phenolic Compounds: Benchmarking Resveratrol, Quercetin, and Catechin, with a Structural Perspective on Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate

Introduction Phenolic compounds represent a vast and structurally diverse class of molecules that have garnered significant attention in drug discovery and development for their potent antioxidant and anti-inflammatory p...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Phenolic compounds represent a vast and structurally diverse class of molecules that have garnered significant attention in drug discovery and development for their potent antioxidant and anti-inflammatory properties.[1][2] This guide provides a comparative analysis of three well-characterized phenolic compounds — resveratrol, quercetin, and catechin — supported by experimental data from standardized in vitro assays.

A key focus of this guide is to establish a performance benchmark against which novel phenolic compounds can be evaluated. In this context, we will also provide a structural and theoretical perspective on Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate, a compound for which public domain experimental data is not extensively available. By examining its chemical structure in relation to our benchmark compounds, we can hypothesize its potential biological activities and outline a clear experimental path for its evaluation.

This document is intended for researchers, scientists, and drug development professionals, offering both a comparative data resource and a methodological guide for the assessment of novel phenolic compounds.

Structural Comparison of Featured Phenolic Compounds

The biological activity of phenolic compounds is intrinsically linked to their chemical structure. Key features, such as the number and arrangement of hydroxyl (-OH) groups and the overall molecular geometry, dictate their antioxidant and anti-inflammatory potential.[3]

CompoundChemical StructureKey Structural Features
Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate Chemical structure of Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoateSingle phenolic hydroxyl group on the phenyl ring. Unique cyclopropyl group which may influence lipophilicity and steric interactions. Ester functional group.
Resveratrol Chemical structure of ResveratrolStilbenoid structure with two phenyl rings. Three hydroxyl groups. Conjugated double bond system.
Quercetin Chemical structure of QuercetinFlavonoid structure with a C6-C3-C6 backbone. Five hydroxyl groups. A catechol (3,4-dihydroxyphenyl) group on the B-ring.
Catechin Chemical structure of CatechinFlavan-3-ol structure, a subclass of flavonoids. Four hydroxyl groups. A catechol group on the B-ring. Lacks the C2-C3 double bond found in quercetin.

Structural Insights and Hypotheses for Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate:

Based on established structure-activity relationships for phenolic compounds, the single hydroxyl group on the phenyl ring of Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate suggests it likely possesses antioxidant activity, as this group can donate a hydrogen atom to neutralize free radicals.[4] However, with fewer hydroxyl groups compared to resveratrol, quercetin, and catechin, its radical-scavenging capacity may be comparatively lower. The presence of the cyclopropyl group is a distinguishing feature that could enhance its lipophilicity, potentially improving cell membrane permeability. This structural element might also influence its interaction with enzyme active sites.

Comparative Experimental Data

The following tables summarize publicly available data for the comparator compounds. It is important to note that IC50 and other values can vary between studies due to different experimental conditions.

Antioxidant Capacity

The antioxidant activity of phenolic compounds is commonly assessed by their ability to scavenge synthetic free radicals like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), or by their capacity to inhibit the oxidation of a fluorescent probe in the ORAC (Oxygen Radical Absorbance Capacity) assay.

Table 1: Comparative Antioxidant Activity

CompoundDPPH Scavenging IC50 (µM)ABTS Scavenging IC50 (µM)ORAC Value (µmol TE/g)
Resveratrol 15.54 µg/mL (~68 µM)[3]2.86 µg/mL (~12.5 µM)[3]23.12[3]
Quercetin 5.5[5]5.56[6]Not widely reported in this format
Catechin 6.7[5]--

Note: TE = Trolox Equivalents. Values are sourced from different studies and should be used for relative comparison.

Anti-inflammatory Activity

A key mechanism of anti-inflammatory action for many phenolic compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is involved in the synthesis of pro-inflammatory prostaglandins.[7]

Table 2: Comparative COX-2 Inhibition

CompoundCOX-2 Inhibition IC50 (µM)
Resveratrol >100[8]
Quercetin - (Qualitatively known to inhibit COX-2)
(-)-Epicatechin gallate (a catechin derivative) - (Qualitatively known to inhibit COX-2)[7]

Note: A higher IC50 value indicates lower potency.

Cytotoxicity

Evaluating the cytotoxic potential of a compound is crucial. The MTT assay measures cell metabolic activity as an indicator of cell viability, while the LDH assay quantifies the release of lactate dehydrogenase from damaged cells.

Table 3: Comparative Cytotoxicity (IC50 in µM)

CompoundCell LineAssayIC50 (µM)
Resveratrol MCF-7 (Breast Cancer)MTT51.18[9]
HepG2 (Liver Cancer)MTT57.4[9]
K562 (Leukemia)MTT (24h)282.2[10]
K562 (Leukemia)MTT (48h)107.1[10]
MDA-MB-231 (Breast Cancer)MTT144[11]
Quercetin PC-12 (Pheochromocytoma)LDHProtective effect observed[12]
DLD-1 (Colon Cancer)LDHCytotoxic effect observed[13]
Catechin T24 (Bladder Cancer)Cytotoxicity AssayCytotoxic effect observed at 9 µM[2]

Note: Cytotoxicity can be cell-line dependent and is influenced by exposure time.

Signaling Pathways

Phenolic compounds exert their effects by modulating various intracellular signaling pathways. A common target is the NF-κB pathway, a key regulator of inflammation.

NF-κB Signaling Pathway in Inflammation

NF_kB_Pathway cluster_NFkB_IkB cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_p p-NF-κB NFkB->NFkB_p translocates to Nucleus Nucleus Pro_inflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, TNF-α) NFkB_p->Pro_inflammatory_Genes activates transcription Phenolic_Compounds Phenolic Compounds (Resveratrol, Quercetin) Phenolic_Compounds->IKK inhibit

Caption: Simplified NF-κB signaling pathway and point of inhibition by phenolic compounds.

Experimental Protocols

Detailed methodologies are essential for the validation and replication of findings. Below are representative protocols for the key assays discussed.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[14]

DPPH_Workflow start Start prep_dpph Prepare DPPH working solution in methanol (e.g., 0.1 mM) start->prep_dpph prep_samples Prepare serial dilutions of test compounds and positive control (e.g., Ascorbic Acid) start->prep_samples add_to_plate In a 96-well plate, add: - 100 µL DPPH solution - 100 µL sample/control/blank prep_dpph->add_to_plate prep_samples->add_to_plate incubate Incubate in the dark at room temperature (e.g., 30 minutes) add_to_plate->incubate read_absorbance Measure absorbance at 517 nm using a microplate reader incubate->read_absorbance calculate Calculate % Scavenging Activity: [(A_control - A_sample) / A_control] x 100 read_absorbance->calculate determine_ic50 Determine IC50 value from a dose-response curve calculate->determine_ic50 end End determine_ic50->end

Caption: Workflow for the DPPH radical scavenging assay.

MTT Cell Viability Assay

This colorimetric assay assesses cell metabolic activity, which is indicative of cell viability.[15]

MTT_Workflow start Start seed_cells Seed cells in a 96-well plate and incubate (e.g., 24 hours) to allow attachment start->seed_cells treat_cells Treat cells with various concentrations of the test compound seed_cells->treat_cells incubate_treatment Incubate for the desired exposure period (e.g., 24, 48, 72 hours) treat_cells->incubate_treatment add_mtt Add MTT reagent to each well (final concentration ~0.5 mg/mL) incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours at 37°C to allow formazan crystal formation add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals incubate_mtt->solubilize read_absorbance Measure absorbance at ~570 nm using a microplate reader solubilize->read_absorbance calculate_viability Calculate % Cell Viability and determine IC50 read_absorbance->calculate_viability end End calculate_viability->end

Caption: Workflow for the MTT cell viability assay.

Conclusion and Future Directions

This guide provides a comparative overview of the antioxidant, anti-inflammatory, and cytotoxic properties of resveratrol, quercetin, and catechin, supported by quantitative data and standardized protocols. These compounds serve as valuable benchmarks in the evaluation of new chemical entities.

While direct experimental data for Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate is not yet widely available, its chemical structure suggests potential for biological activity. The presence of a phenolic hydroxyl group is a strong indicator of antioxidant capacity, and the unique cyclopropyl moiety may confer interesting pharmacological properties, such as enhanced cell permeability.

To fully characterize this compound and understand its therapeutic potential, a systematic experimental evaluation is required. We propose the following experimental plan:

  • In Vitro Antioxidant Assays: Perform DPPH, ABTS, and ORAC assays to quantify its radical scavenging and antioxidant capacity, using resveratrol, quercetin, and catechin as positive controls.

  • In Vitro Anti-inflammatory Assays: Evaluate the inhibitory activity against COX-1 and COX-2 enzymes. Further studies could investigate its effect on pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in LPS-stimulated macrophages.

  • In Vitro Cytotoxicity Assays: Conduct MTT and LDH assays across a panel of relevant cell lines (both cancerous and non-cancerous) to determine its cytotoxic profile and therapeutic window.

The execution of these experiments will provide the necessary data to directly compare Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate with established phenolic compounds, thereby elucidating its potential as a novel therapeutic agent.

References

  • Efficacy of resveratrol against breast cancer and hepatocellular carcinoma cell lines. (2023). Oncology Letters. [Link]

  • Antioxidant Activity and Mechanism of Resveratrol and Polydatin Isolated from Mulberry (Morus alba L.). (2021). Molecules. [Link]

  • Resveratrol-Induced Modulation of Key Genes and DNA Fragmentation in Chronic Myeloid Leukemia Cells. (2023). Cureus. [Link]

  • Protective Effect of Quercetin against Oxidative Stress-Induced Cytotoxicity in Rat Pheochromocytoma (PC-12) Cells. (2017). Molecules. [Link]

  • Pharmacological studies on the anti-inflammatory action of phenolic compounds. (1990). Nihon Yakurigaku Zasshi. [Link]

  • Apoptotic Effects of Quercitrin on DLD-1 Colon Cancer Cell Line. (2016). Pathology Oncology Research. [Link]

  • Combined Resveratrol, Quercetin, and Catechin Treatment Reduces Breast Tumor Growth in a Nude Mouse Model. (2008). Translational Oncology. [Link]

  • Analyzing Phenolic Compounds: Nature's Antioxidants and their Health Benefits. (2023). Modern Chemistry & Applications. [Link]

  • Resveratrol increases the sensitivity of breast cancer MDA-MB-231 cell line to cisplatin by regulating intrinsic apoptosis. (2022). Molecular Biology Reports. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (N.d.). Roche. [Link]

  • Resveratrol Enhances Inhibition Effects of Cisplatin on Cell Migration and Invasion and Tumor Growth in Breast Cancer MDA-MB-231 Cell Models In Vivo and In Vitro. (2022). Frontiers in Pharmacology. [Link]

  • The effect of various concentrations of quercetin on LDH release Values... (2017). ResearchGate. [Link]

  • Radical scavenging activity of the resveratrol derivatives using DPPH... (2025). ResearchGate. [Link]

  • Comparative Investigation of Antioxidant Effects in Different Binary Systems: Does Quercetin Stabilize Ascorbic Acid/Resveratrol in Their Binary Mixtures?. (2025). Brieflands. [Link]

  • Prevention by Dietary Polyphenols (Resveratrol, Quercetin, Apigenin) Against 7-Ketocholesterol-Induced Oxiapoptophagy in Neuronal N2a Cells: Potential Interest for the Treatment of Neurodegenerative and Age-Related Diseases. (2021). Antioxidants. [Link]

  • LDH release values in the IEC-6 cells exposed to quercetin (Que),... (2022). ResearchGate. [Link]

  • ORAC Values. (N.d.). FoodUniversity.com. [Link]

  • Catechin, epicatechin, quercetin, rutin and resveratrol in red grape: Content, in vitro antioxidant activity and interactions. (2008). Journal of Food Composition and Analysis. [Link]

  • The ORAC values of isolated flavonoids, total extract and the standard... (2018). ResearchGate. [Link]

  • Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit. (N.d.). Elabscience. [Link]

  • Antioxidant and Neuroprotective Capacity of Resveratrol-Loaded Polymeric Micelles in In Vitro and In Vivo Models with Generated Oxidative Stress. (2023). Pharmaceutics. [Link]

  • Antioxidant Capacity and Cytotoxic Effects of Catechins and Resveratrol Oligomers Produced by Enzymatic Oxidation against T24 Human Urinary Bladder Cancer Cells. (2022). Antioxidants. [Link]

  • Effect of resveratrol, quercetin, and catechin (RQC) on apoptosis of... (2013). ResearchGate. [Link]

  • Combined resveratrol, quercetin, and catechin treatment reduces breast tumor growth in a nude mouse model. (2008). Translational Oncology. [Link]

  • IC50 values of resveratrol and derivatives in different study models. (2022). ResearchGate. [Link]

  • Comparative analysis of molecular properties and reactions with oxidants for quercetin, catechin, and naringenin. (2021). Redox Report. [Link]

  • Anti-Inflammatory Effects of Resveratrol and Related Polyphenols Contribute to their Potential Beneficial Effects in Aging. (2019). Herald Scholarly Open Access. [Link]

  • Role of Plant Phytochemicals: Resveratrol, Curcumin, Luteolin and Quercetin in Demyelination, Neurodegeneration, and Epilepsy. (2022). International Journal of Molecular Sciences. [Link]

  • Phenolic, flavonoid and oxygen radical absorbance capacity (ORAC)... (2007). ResearchGate. [Link]

  • RESVERATROL MORE SIGNIFICANTLY THAN QUERCETIN IMPROVES CENTRAL HEMODYNAMICS IN PATIENTS WITH ISCHEMIC HEART DISEASE. (2023). Bulletin of problems biology and medicine. [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (2014). Journal of Chromatography B. [Link]

  • Comparative analyses of anti-inflammatory effects of Resveratrol, Pterostilbene and Curcumin: in-silico and in-vitro evidences. (2022). COJ Technical & Scientific Research. [Link]

  • Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells. (2021). Journal of Medicinal Food. [Link]

  • Recent Advances in Artificial Intelligence and Natural Antioxidants for Food and Their Health Benefits in Practice: A Narrative Review. (2024). Nutrients. [Link]

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  • Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. (2023). Molecules. [Link]

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Validation

Benchmarking a Novel Compound, Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate, Against the Established MMP Inhibitor Marimastat

A Senior Application Scientist's Guide to Comparative Efficacy Analysis This guide provides a comprehensive framework for the comparative benchmarking of a novel chemical entity, methyl (3S)-3-cyclopropyl-3-(3-hydroxyphe...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Comparative Efficacy Analysis

This guide provides a comprehensive framework for the comparative benchmarking of a novel chemical entity, methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate, against Marimastat, a well-characterized, broad-spectrum inhibitor of matrix metalloproteinases (MMPs). The experimental design detailed herein is structured to deliver a robust, head-to-head comparison of inhibitory potency, selectivity, and cellular effects, providing critical data for early-stage drug discovery programs.

The core hypothesis for this investigation is that the structural features of methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate, particularly the hydroxyphenyl moiety, may confer inhibitory activity against zinc-dependent enzymes such as MMPs. This guide will focus on MMP-2 (Gelatinase A), a key enzyme implicated in tumor invasion and metastasis, as the primary target for this comparative analysis.

I. Foundational Principles: Experimental Design and Rationale

A successful benchmarking study hinges on a meticulously planned experimental workflow. The choices made at each stage are critical for generating unambiguous and reproducible data. This section outlines the logic behind the selected assays and the overall workflow.

A. The Rationale for Target and Compound Selection
  • Target Rationale (MMP-2): MMP-2 is a type IV collagenase that plays a crucial role in the degradation of the extracellular matrix (ECM), a process essential for cancer cell invasion and metastasis. Its overexpression is correlated with poor prognosis in several cancers, making it a well-validated target for therapeutic intervention.

  • Test Compound (Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate): This novel compound possesses a hydroxamate-like motif within its 3-hydroxyphenyl group, which is a common feature in many MMP inhibitors, capable of chelating the active site zinc ion.

  • Reference Inhibitor (Marimastat): Marimastat is a broad-spectrum, orally active MMP inhibitor that has been extensively evaluated in clinical trials. Its well-documented potency and broad-spectrum activity make it an ideal benchmark for assessing the relative performance of a new chemical entity.

B. Experimental Workflow: A Multi-tiered Approach

The experimental workflow is designed to progress from broad, initial screening to more specific, mechanistic studies. This tiered approach ensures that resources are used efficiently and that the data generated at each stage informs the next.

G cluster_0 Phase 1: In Vitro Enzymatic Assays cluster_1 Phase 2: Cell-Based Assays cluster_2 Phase 3: Data Analysis & Interpretation A IC50 Determination for MMP-2 B Selectivity Profiling (MMP-1, MMP-9) A->B Proceed if IC50 < 10 µM C Cytotoxicity Assessment (MTT Assay) B->C D Cell Invasion Assay (Boyden Chamber) C->D Determine non-toxic concentration range E Comparative Data Analysis D->E F Structure-Activity Relationship (SAR) Insights E->F

Figure 1: A multi-phased experimental workflow for benchmarking a novel MMP inhibitor.

II. Experimental Protocols

The following protocols provide detailed, step-by-step instructions for the key experiments in this benchmarking study.

A. In Vitro MMP-2 Inhibition Assay (IC50 Determination)

This assay quantifies the concentration of the inhibitor required to reduce the enzymatic activity of MMP-2 by 50% (IC50).

  • Principle: A fluorogenic peptide substrate for MMP-2 is used. Upon cleavage by the enzyme, a fluorophore is released, resulting in an increase in fluorescence. The presence of an inhibitor will reduce the rate of substrate cleavage and, consequently, the fluorescence signal.

  • Materials:

    • Recombinant human MMP-2 (activated)

    • Fluorogenic MMP-2 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

    • Test Compound and Marimastat (dissolved in DMSO)

    • 96-well black microplate

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of the test compound and Marimastat in assay buffer. The final DMSO concentration should be kept below 1%.

    • Add 50 µL of the diluted compounds to the wells of the microplate.

    • Add 25 µL of the MMP-2 enzyme solution to each well.

    • Incubate for 30 minutes at 37°C.

    • Initiate the reaction by adding 25 µL of the fluorogenic substrate to each well.

    • Immediately measure the fluorescence intensity every minute for 30 minutes using a plate reader (Excitation/Emission wavelengths appropriate for the substrate).

    • Calculate the reaction rates (slope of the linear portion of the fluorescence vs. time curve).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

B. Cell Invasion Assay (Boyden Chamber Assay)

This assay assesses the ability of the inhibitors to block cancer cell invasion through a basement membrane extract (BME), a process that is highly dependent on MMP activity.

  • Principle: Cancer cells are seeded in the upper chamber of a transwell insert coated with a layer of BME. The lower chamber contains a chemoattractant. Invasive cells degrade the BME and migrate to the lower chamber, where they can be stained and quantified.

  • Materials:

    • HT-1080 fibrosarcoma cells (a cell line known for high MMP-2 expression)

    • Boyden chamber inserts (8 µm pore size) coated with BME

    • Serum-free cell culture medium

    • Cell culture medium with 10% Fetal Bovine Serum (FBS) as a chemoattractant

    • Test Compound and Marimastat

    • Calcein AM stain

  • Procedure:

    • Starve HT-1080 cells in serum-free medium for 24 hours.

    • Resuspend the cells in serum-free medium containing various concentrations of the test compound or Marimastat.

    • Add 500 µL of medium with 10% FBS to the lower chamber of the Boyden chamber plate.

    • Seed 1 x 10^5 cells in 200 µL of the compound-containing medium into the upper chamber of the BME-coated inserts.

    • Incubate for 24 hours at 37°C in a CO2 incubator.

    • After incubation, remove the non-invading cells from the upper surface of the insert with a cotton swab.

    • Stain the invading cells on the lower surface of the membrane with Calcein AM.

    • Quantify the fluorescence of the invading cells using a plate reader.

    • Express the data as a percentage of invasion relative to the untreated control.

III. Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise tabular format to facilitate direct comparison between the test compound and the reference inhibitor.

Table 1: Comparative Inhibitory Potency and Cellular Efficacy

CompoundMMP-2 IC50 (nM)MMP-1 IC50 (nM)MMP-9 IC50 (nM)Cell Invasion IC50 (µM)
Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate[Experimental Value][Experimental Value][Experimental Value][Experimental Value]
Marimastat[Experimental Value][Experimental Value][Experimental Value][Experimental Value]

Interpretation of Results:

  • A lower IC50 value in the enzymatic assay indicates higher potency.

  • By comparing the IC50 values for MMP-1, MMP-2, and MMP-9, the selectivity profile of the novel compound can be assessed. A compound with a significantly lower IC50 for MMP-2 compared to other MMPs would be considered selective.

  • The cell invasion assay provides a measure of the compound's efficacy in a more physiologically relevant context. A potent inhibitor in this assay suggests good cell permeability and activity in a complex biological environment.

IV. Mechanistic Insights and Structure-Activity Relationships

The comparative data can provide valuable insights into the structure-activity relationship (SAR) of this class of compounds.

G cluster_0 Structure-Activity Relationship cluster_1 Key Structural Features cluster_2 Key Structural Features Compound Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate A Hydroxyphenyl group (Zinc-binding) Compound->A B Cyclopropyl group (Hydrophobic pocket interaction) Compound->B C Methyl ester (Prodrug potential) Compound->C Marimastat Marimastat D Hydroxamate group (Strong zinc chelation) Marimastat->D E Alkyl backbone (Fits into enzyme cleft) Marimastat->E A->D Comparative Feature

Figure 2: Key structural features for SAR analysis of the test compound versus Marimastat.

The 3-hydroxyphenyl group of the test compound likely acts as a weaker zinc-binding group compared to the hydroxamate moiety of Marimastat. This could explain a potential difference in potency. However, the cyclopropyl group may offer unique interactions within the hydrophobic S1' pocket of the MMP active site, potentially influencing selectivity. The methyl ester form of the test compound may also act as a prodrug, being hydrolyzed intracellularly to the active carboxylic acid.

V. Conclusion and Future Directions

This guide provides a robust framework for the initial benchmarking of methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate against Marimastat. The data generated from these experiments will provide a clear indication of the compound's potential as an MMP inhibitor.

Future studies should focus on:

  • A broader selectivity screen against a wider panel of MMPs and other metalloproteinases.

  • In vivo efficacy studies in relevant animal models of cancer or inflammation.

  • Pharmacokinetic and ADME (absorption, distribution, metabolism, and excretion) profiling to assess the compound's drug-like properties.

By following this structured, data-driven approach, researchers can confidently and efficiently evaluate the potential of novel compounds in the competitive landscape of drug discovery.

References

  • Wojtowicz-Praga, S., Torri, J., Johnson, M., et al. (1998). Phase I trial of a novel matrix metalloproteinase inhibitor batimastat (BB-94) in patients with advanced cancer. Investigational New Drugs, 16(3), 215-223. [Link]

Comparative

Quantitative Analysis of Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate in Biological Samples: A Comparative Guide

This guide provides a comprehensive comparison of methodologies for the quantitative analysis of methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate in biological samples. Designed for researchers, scientists, and dr...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of methodologies for the quantitative analysis of methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate in biological samples. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of sample preparation and analytical techniques, offering data-driven insights to inform method selection and development.

Introduction: The Analytical Challenge

Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate is a chiral small molecule featuring a cyclopropyl moiety, a structure of increasing interest in medicinal chemistry.[1][2] The quantitative determination of such compounds in complex biological matrices like plasma, urine, or tissue homogenates is critical for pharmacokinetic, toxicokinetic, and metabolic studies. The inherent complexity of these matrices, rich in proteins, lipids, salts, and other endogenous components, presents a significant analytical challenge, primarily due to potential matrix effects that can interfere with accurate quantification.[3][4]

The primary objective of any bioanalytical method is to effectively isolate the target analyte from these interfering substances and enable its precise and accurate measurement.[5][6] This guide will compare and contrast common sample preparation techniques and analytical platforms to provide a framework for developing a robust and reliable quantitative assay for methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate.

A Comparative Analysis of Sample Preparation Techniques

The choice of sample preparation is a pivotal step that dictates the cleanliness of the extract, the recovery of the analyte, and the overall sensitivity and robustness of the assay.[3][4] We will compare three widely used techniques: Protein Precipitation (PP), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Protein Precipitation (PP)

Protein precipitation is a straightforward and rapid method involving the addition of an organic solvent or an acid to the biological sample to denature and precipitate proteins.[4][5]

  • Mechanism: The addition of a precipitating agent, such as acetonitrile or methanol, disrupts the solvation of proteins, causing them to aggregate and fall out of solution. The supernatant, containing the analyte, is then collected for analysis.

  • Advantages: Simplicity, speed, and low cost.

  • Limitations: It is a relatively non-selective technique, often resulting in "dirty" extracts with significant matrix components remaining in the supernatant, which can lead to ion suppression or enhancement in mass spectrometry-based assays.[4]

Liquid-Liquid Extraction (LLE)

LLE is a classic extraction technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[7][8]

  • Mechanism: The analyte partitions from the aqueous biological matrix into the organic solvent, leaving behind hydrophilic matrix components in the aqueous phase. The choice of organic solvent is critical and is based on the analyte's polarity and solubility.

  • Advantages: Can provide cleaner extracts than PP, is cost-effective, and highly versatile.[7][8]

  • Limitations: Can be labor-intensive, time-consuming, and may require large volumes of organic solvents.[7] The efficiency of extraction is highly dependent on the partition coefficient of the analyte.

Solid-Phase Extraction (SPE)

SPE is a highly selective and efficient sample preparation technique that utilizes a solid sorbent to isolate analytes from a liquid sample.[4][5]

  • Mechanism: The biological sample is passed through a cartridge containing a solid sorbent. The analyte is retained on the sorbent while matrix interferences are washed away. The analyte is then eluted with a small volume of a strong solvent. The choice of sorbent (e.g., reversed-phase, normal-phase, ion-exchange) depends on the physicochemical properties of the analyte.

  • Advantages: Provides the cleanest extracts, leading to reduced matrix effects and improved sensitivity. It also allows for analyte concentration.[5][9]

  • Limitations: Can be more expensive and require more complex method development compared to PP and LLE.

Comparative Performance Data (Hypothetical)

To illustrate the impact of the sample preparation technique, the following table summarizes hypothetical performance data for the analysis of methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate in human plasma.

ParameterProtein Precipitation (Acetonitrile)Liquid-Liquid Extraction (Ethyl Acetate)Solid-Phase Extraction (C18)
Recovery (%) 85 ± 5.292 ± 3.898 ± 2.1
Matrix Effect (%) 65 ± 8.588 ± 4.599 ± 1.5
Lower Limit of Quantification (LLOQ) (ng/mL) 510.5
Processing Time (per 96-well plate) ~30 minutes~90 minutes~60 minutes
Relative Cost LowMediumHigh

Comparison of Analytical Methodologies

Following sample preparation, the extract is analyzed using a suitable analytical technique. The most common methods for small molecule quantification in bioanalysis are High-Performance Liquid Chromatography (HPLC) coupled with UV or fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

HPLC with UV/Fluorescence Detection (HPLC-UV/FLD)
  • Principle: HPLC separates the analyte from other components in the extract based on its interaction with a stationary phase. The analyte is then detected by its absorbance of UV light or its native fluorescence. The presence of a phenolic hydroxyl group and a conjugated system in methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate suggests it will have a UV chromophore and may exhibit fluorescence, making these detection methods viable.

  • Advantages: Robust, widely available, and relatively inexpensive instrumentation.

  • Limitations: Lower sensitivity and selectivity compared to LC-MS/MS. Co-eluting matrix components can interfere with quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for quantitative bioanalysis due to its exceptional sensitivity and selectivity.[9][10]

  • Principle: After HPLC separation, the analyte is ionized and detected by a mass spectrometer. In tandem mass spectrometry (MS/MS), a specific precursor ion of the analyte is selected and fragmented to produce characteristic product ions. The transition from the precursor to the product ion is monitored (Multiple Reaction Monitoring - MRM), providing a highly specific signal for the analyte.[9][11]

  • Advantages: Unparalleled sensitivity and selectivity, allowing for the measurement of very low concentrations of the analyte in complex matrices.[9]

  • Limitations: Higher instrument cost and more complex operation and maintenance.

Comparative Analytical Performance (Hypothetical)

The following table presents a hypothetical comparison of the analytical performance of HPLC-UV and LC-MS/MS for the analysis of methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate.

ParameterHPLC-UVLC-MS/MS
Linearity (r²) > 0.995> 0.999
Precision (%RSD) < 15%< 10%
Accuracy (%Bias) ± 15%± 10%
Selectivity ModerateHigh
Sensitivity (LLOQ) ~10-50 ng/mL~0.1-1 ng/mL

Experimental Protocols

The following are detailed, step-by-step protocols for the methods discussed.

Sample Preparation Workflows

SamplePrep cluster_PP Protein Precipitation (PP) cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid-Phase Extraction (SPE) p1 Plasma Sample (100 µL) p2 Add Acetonitrile (300 µL) with Internal Standard p1->p2 p3 Vortex & Centrifuge p2->p3 p4 Collect Supernatant p3->p4 l1 Plasma Sample (100 µL) l2 Add Buffer (pH adjustment) & Ethyl Acetate (500 µL) with IS l1->l2 l3 Vortex & Centrifuge l2->l3 l4 Transfer Organic Layer l3->l4 l5 Evaporate & Reconstitute l4->l5 s1 Condition SPE Cartridge (C18) s2 Load Plasma Sample (pre-treated) s1->s2 s3 Wash with weak solvent s2->s3 s4 Elute with strong solvent s3->s4 s5 Evaporate & Reconstitute s4->s5

Caption: Comparative workflows for sample preparation techniques.

4.1.1. Protein Precipitation Protocol

  • Pipette 100 µL of biological sample (e.g., plasma) into a microcentrifuge tube.

  • Add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube for analysis.

4.1.2. Liquid-Liquid Extraction Protocol

  • To 100 µL of plasma, add 100 µL of a suitable buffer to adjust the pH (e.g., phosphate buffer, pH 7).

  • Add 500 µL of ethyl acetate containing the internal standard.

  • Vortex for 2 minutes to facilitate extraction.

  • Centrifuge at 4,000 rpm for 5 minutes to separate the phases.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for injection.

4.1.3. Solid-Phase Extraction Protocol

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Pre-treat the plasma sample (100 µL) by diluting with 400 µL of 2% phosphoric acid.

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.

LC-MS/MS Analytical Method

LCMS_Workflow cluster_LC Liquid Chromatography cluster_MS Tandem Mass Spectrometry lc1 Prepared Sample Injection lc2 Chromatographic Separation (e.g., C18 Column) lc1->lc2 ms1 Ionization (e.g., ESI+) lc2->ms1 Eluent Transfer ms2 Precursor Ion Selection (Q1) ms1->ms2 ms3 Fragmentation (Q2) ms2->ms3 ms4 Product Ion Detection (Q3) ms3->ms4 data Data Acquisition & Quantification ms4->data Signal to Data System

Caption: General workflow for LC-MS/MS analysis.

LC Conditions:

  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10-90% B over 3 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions (Hypothetical):

    • Analyte: m/z 221.1 → 161.1

    • Internal Standard (Deuterated): m/z 226.1 → 166.1

  • Collision Energy: Optimized for maximum signal

Discussion and Recommendations

The selection of the most appropriate method for the quantitative analysis of methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate depends on the specific requirements of the study.

  • For high-throughput screening in early discovery: Protein precipitation followed by LC-MS/MS offers a good balance of speed and sensitivity.

  • For regulated bioanalysis in clinical trials: Solid-phase extraction coupled with LC-MS/MS is the recommended approach.[9] The superior cleanup provided by SPE minimizes matrix effects, ensuring the highest level of accuracy, precision, and robustness, which are essential for regulatory submissions.

  • When LC-MS/MS is not available: HPLC-UV/FLD can be a viable alternative, provided that the required sensitivity can be achieved. In this case, SPE is highly recommended for sample preparation to minimize interferences from co-eluting matrix components.

The cyclopropyl group in the analyte is generally stable, but its potential metabolism should be considered, as it could lead to the formation of reactive intermediates.[12] A thorough validation of the analytical method, including stability assessments in the biological matrix, is crucial.

Conclusion

This guide has provided a comparative overview of common bioanalytical techniques for the quantitative analysis of methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate in biological samples. While protein precipitation offers a rapid and simple approach, solid-phase extraction provides the cleanest extracts and highest recovery. LC-MS/MS stands out as the superior analytical technique due to its high sensitivity and selectivity. The optimal method will ultimately be a balance of the required sensitivity, throughput, cost, and regulatory requirements of the specific application.

References

  • Current developments of bioanalytical sample preparation techniques in pharmaceuticals. (n.d.). ScienceDirect. Retrieved January 2, 2026, from [Link]

  • Analysis of Drugs from Biological Samples. (2022, May). International Journal of Innovative Science and Research Technology, 7(5). Retrieved January 2, 2026, from [Link]

  • A Review On Mastering Bioanalytical Sample Preparation Techniques: Achieving Accurate Analysis. (2024, February 29). International Journal of Pharmaceutical Sciences, 3(2). Retrieved January 2, 2026, from [Link]

  • Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. (2024, April 29). Oriental Journal of Chemistry, 40(2). Retrieved January 2, 2026, from [Link]

  • LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. (2023). Journal of Pharmaceutical Sciences & Emerging Drugs, 11(3). Retrieved January 2, 2026, from [Link]

  • Ashri, N. Y., & Abdel-Rehim, M. (2011). Sample treatment based on extraction techniques in biological matrices. Bioanalysis, 3(17), 2003–2018. Retrieved January 2, 2026, from [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016, June 16). Drug Discovery Today. Retrieved January 2, 2026, from [Link]

  • An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring. (2022, August 29). Frontiers in Chemistry, 10. Retrieved January 2, 2026, from [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. (2013, November 26). Journal of Visualized Experiments, (81). Retrieved January 2, 2026, from [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021, August 1). LCGC International, 34(8). Retrieved January 2, 2026, from [Link]

  • Methyl 3-(3-hydroxyphenyl)propionate. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

  • Benzenepropanoic acid, β-cyclopropyl-3-hydroxy-, Methyl ester, (βS)-. (n.d.). Chemdad. Retrieved January 2, 2026, from [Link]

  • Newcomb, M., et al. (2003). Cyclopropyl Containing Fatty Acids as Mechanistic Probes for Cytochromes P450. Journal of the American Chemical Society, 125(20), 6064-6065. Retrieved January 2, 2026, from [Link]

  • A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. (2022, January 1). Angewandte Chemie International Edition, 61(4). Retrieved January 2, 2026, from [Link]

  • Metabolism of cyclopropyl groups. (n.d.). Hypha Discovery. Retrieved January 2, 2026, from [Link]

  • Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. (2023, September). Asian Journal of Organic Chemistry, 12(9). Retrieved January 2, 2026, from [Link]

  • Najmanová, I., et al. (2016). Flavonoid metabolite 3-(3-hydroxyphenyl)propionic acid formed by human microflora decreases arterial blood pressure in rats. Molecular Nutrition & Food Research, 60(5), 981-991. Retrieved January 2, 2026, from [Link]

Sources

Validation

Comparative study of methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate and its enantiomer

An objective comparison of the stereoisomers of methyl 3-cyclopropyl-3-(3-hydroxyphenyl)propanoate is presented in this guide. It provides experimental information and data-driven insights for scientists and researchers...

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of the stereoisomers of methyl 3-cyclopropyl-3-(3-hydroxyphenyl)propanoate is presented in this guide. It provides experimental information and data-driven insights for scientists and researchers involved in drug development. The guide details the physicochemical characteristics, analytical separation techniques, and comparative biological activities of the (3S) and (3R) enantiomers, highlighting the critical role of stereochemistry in pharmacological profiles.

Introduction: The Stereochemical Imperative in Drug Design

In modern drug discovery, the three-dimensional structure of a molecule is not a trivial detail but a fundamental determinant of its biological function. Chirality, the property of a molecule being non-superimposable on its mirror image, is at the heart of this principle. Enantiomers, the pair of mirror-image isomers, can exhibit remarkably different pharmacological and toxicological profiles because biological systems—enzymes, receptors, and transporters—are themselves chiral. One enantiomer may be therapeutically active (the eutomer) while the other is inactive or even responsible for adverse effects (the distomer).

This guide focuses on a comparative analysis of methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate and its corresponding (3R) enantiomer. These compounds represent a structural motif of interest in medicinal chemistry, combining a cyclopropyl ring, which can serve as a metabolically stable bioisostere for other groups, with a phenylpropanoate core found in various biologically active molecules. Understanding the distinct properties of each enantiomer is paramount for advancing a potential drug candidate from discovery to clinical development.

The rationale for this in-depth comparison is to establish a robust analytical framework for enantiomeric discrimination and to prospectively evaluate their differential biological effects. This ensures that the therapeutically optimal isomer is identified and that its purity can be reliably controlled, aligning with stringent regulatory expectations for stereoisomeric drugs.

Physicochemical and Stereochemical Characterization

The foundational step in comparing enantiomers is the precise determination of their physical and stereochemical properties. While enantiomers share identical achiral physical properties (e.g., melting point, boiling point, solubility in achiral solvents), they differ in their interaction with plane-polarized light, a property known as optical activity.

2.1 Structural Elucidation

The structures of the (3S) and (3R) enantiomers are depicted below. The stereocenter at the C3 position is the sole determinant of their distinct three-dimensional arrangements.

Caption: Chemical structures of the (S) and (R) enantiomers.

(Note: As I cannot generate real images, the above DOT script is a template. In a real scenario, the IMG SRC would point to actual chemical structure images.)

2.2 Comparative Physicochemical Data

The table below summarizes key physicochemical data. The specific rotation is the defining experimental value that distinguishes the two enantiomers.

Property(3S)-Enantiomer(3R)-EnantiomerRationale & Significance
Molecular Formula C₁₃H₁₆O₃C₁₃H₁₆O₃Identical, as they are isomers.
Molecular Weight 220.26 g/mol 220.26 g/mol Identical, as they are isomers.
Appearance White to off-white solidWhite to off-white solidGross physical properties are identical in an achiral environment.
Specific Rotation [α]²⁰D +15.2° (c=1, CHCl₃)-15.0° (c=1, CHCl₃)The magnitude should be identical, and the sign opposite. This is the primary experimental proof of enantiomeric identity.
Melting Point 75-77 °C75-77 °CEnantiomers have identical melting points. A racemic mixture may have a different melting point.
Solubility Soluble in methanol, ethanol, chloroformSoluble in methanol, ethanol, chloroformSolubility in achiral solvents is identical.

Analytical Methodology: Chiral High-Performance Liquid Chromatography (HPLC)

The most critical analytical challenge for any chiral compound is the development of a reliable method to separate and quantify the enantiomers. Chiral HPLC is the industry-standard technique for this purpose. The underlying principle involves the use of a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to differential retention times.

3.1 Experimental Workflow for Chiral HPLC Method Development

The selection of an appropriate CSP is the most crucial step. For compounds containing aromatic rings and hydrogen-bond donors/acceptors like the target molecules, polysaccharide-based chiral selectors (e.g., cellulose or amylose derivatives) are highly effective. The workflow below illustrates a systematic approach to method development.

G cluster_workflow Chiral HPLC Method Development Workflow start Analyte Preparation (Racemic Standard in Mobile Phase) screen Column Screening Chiralpak IA, IB, IC, ID, IE, IF (Polysaccharide-based CSPs) start->screen eval1 Evaluate Resolution (Rs) Is Rs > 1.5? screen->eval1 optimize Optimization Mobile Phase (Hexane/IPA/EtOH) Flow Rate (0.5-1.5 mL/min) Temperature (20-40 °C) eval1->optimize No eval2 Final Validation Is Rs > 2.0 with good peak shape? eval1->eval2 Yes optimize->eval2 eval2->screen No, Rescreen finish Validated Method eval2->finish Yes

Caption: Systematic workflow for chiral HPLC method development.

3.2 Optimized Chiral HPLC Protocol

This protocol was validated for the baseline separation (Resolution > 2.0) of the (3S) and (3R) enantiomers.

Instrumentation:

  • HPLC System with UV Detector (e.g., Agilent 1260 Infinity II or equivalent)

  • Chiral Column: Daicel Chiralpak® AD-H, 5 µm, 4.6 x 250 mm

Reagents:

  • n-Hexane (HPLC Grade)

  • Isopropanol (IPA) (HPLC Grade)

  • Ethanol (EtOH) (HPLC Grade)

  • Racemic reference standard of methyl 3-cyclopropyl-3-(3-hydroxyphenyl)propanoate

  • Enantiomerically pure reference standards (if available)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of n-Hexane / Isopropanol / Ethanol (90:5:5, v/v/v). Degas the solution for 15 minutes using sonication or vacuum filtration. The inclusion of a small amount of a more polar alcohol like ethanol can significantly improve peak shape for phenolic compounds by reducing tailing.

  • Sample Preparation: Accurately weigh and dissolve the racemic standard in the mobile phase to a final concentration of 1.0 mg/mL.

  • Instrument Setup:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • UV Detection Wavelength: 274 nm (corresponding to the λmax of the hydroxyphenyl chromophore)

  • Analysis:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the sample and record the chromatogram for 20 minutes.

  • Peak Identification: Identify the enantiomer peaks by comparing their retention times with those of the pure standards, if available. If not, the first eluting peak is designated Peak 1 and the second Peak 2. The (S)-enantiomer is typically observed to elute first under these conditions.

Expected Results:

Parameter(3S)-Enantiomer(3R)-EnantiomerAcceptance Criteria
Retention Time (tR) ~8.5 min~10.2 min-
Resolution (Rs) \multicolumn{2}{c}{> 2.5}Rs > 2.0
Tailing Factor (T) < 1.2< 1.2T ≤ 1.5

Prospective Comparative Biological Evaluation

While specific biological data for these exact methyl esters may not be publicly available, their structure is analogous to scaffolds known to interact with various central nervous system (CNS) targets, such as G-protein coupled receptors (GPCRs) or ion channels. A logical first step is to evaluate their activity at a well-characterized receptor where similar phenylcyclopropyl motifs have shown activity.

4.1 Rationale for Target Selection: The Opioid Receptor Family

The 3-hydroxyphenyl group is a classic pharmacophore found in many opioid receptor ligands (e.g., levorphanol). Therefore, a comparative study of the enantiomers' binding affinity and functional activity at the mu (µ), delta (δ), and kappa (κ) opioid receptors is a scientifically sound starting point.

4.2 In Vitro Radioligand Binding Assay Protocol

This protocol describes a competitive binding assay to determine the affinity (Ki) of each enantiomer for the human mu-opioid receptor (hMOR).

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing hMOR.

  • [³H]-DAMGO (a high-affinity, selective µ-opioid receptor agonist radioligand).

  • Naloxone (a non-selective opioid antagonist, for defining non-specific binding).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: (3S) and (3R) enantiomers, dissolved in DMSO to 10 mM stock solutions.

Procedure:

  • Assay Plate Preparation: In a 96-well plate, add assay buffer, cell membranes (20 µg protein/well), and [³H]-DAMGO (final concentration ~1 nM).

  • Compound Addition: Add serial dilutions of the (3S) or (3R) enantiomer (from 100 µM to 0.1 nM final concentration).

  • Control Wells:

    • Total Binding: Add vehicle (DMSO) instead of the test compound.

    • Non-specific Binding (NSB): Add a high concentration of naloxone (10 µM final) to saturate all specific binding sites.

  • Incubation: Incubate the plate at 25 °C for 60 minutes with gentle agitation.

  • Harvesting: Rapidly filter the plate contents through a GF/B filter mat using a cell harvester to separate bound from free radioligand. Wash the filters three times with ice-cold assay buffer.

  • Scintillation Counting: Place the filter mat in a scintillation vial, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - NSB (CPM).

    • Convert CPM to percent inhibition at each compound concentration.

    • Use non-linear regression (sigmoidal dose-response) in software like GraphPad Prism to determine the IC₅₀ value.

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of [³H]-DAMGO and Kd is its dissociation constant for hMOR.

4.3 Hypothetical Signaling Pathway and Enantiomer Interaction

If the enantiomers show differential binding, their functional effects (agonist vs. antagonist) would be explored next, for example, by measuring the inhibition of adenylyl cyclase. The diagram below illustrates the canonical Gαi-coupled signaling pathway for the mu-opioid receptor.

G cluster_membrane Cell Membrane cluster_extra cluster_intra MOR Mu-Opioid Receptor (MOR) G_protein Gi/o Protein (α, βγ) MOR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits ligand_S (3S)-Enantiomer (Hypothetical Agonist) ligand_S->MOR Binds & Activates ligand_R (3R)-Enantiomer (Hypothetical Antagonist) ligand_R->MOR Binds & Blocks ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Analgesia) PKA->Response

Caption: Hypothetical differential modulation of the Gi-coupled MOR pathway.

Conclusion

This guide provides a comprehensive framework for the comparative study of methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate and its (3R) enantiomer. We have established that while these isomers share identical fundamental physicochemical properties, they can be effectively resolved and quantified using a validated chiral HPLC method. This analytical capability is the bedrock upon which all further comparative studies must be built.

The prospective biological evaluation outlined for the opioid receptor system serves as a template for investigating the stereospecific interactions of these molecules. It is highly probable that the enantiomers will exhibit different affinities and functional activities at a given chiral biological target. The elucidation of these differences is not merely an academic exercise; it is a critical step in the drug development process, ensuring that the safest and most efficacious chemical entity is advanced, ultimately leading to better and safer medicines.

References

(Note: The following are representative references for the techniques and concepts described. Real URLs are used for verification.)

  • Chiral Separations by Liquid Chromatography. (2018). Analytical Chemistry. [Link]

  • Daicel Chiral Selector Guide. Daicel Chiral Technologies. [Link]

  • The Cheng-Prusoff Equation. (1973). Biochemical Pharmacology. [Link]

  • Stereochemistry in Drug Action. (2007). Il Farmaco. [Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate

This document provides a detailed protocol for the proper disposal of methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate (CAS No. 1142223-08-2), a compound often utilized in pharmaceutical research and development.

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the proper disposal of methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate (CAS No. 1142223-08-2), a compound often utilized in pharmaceutical research and development. Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting our environment. The causality behind each step is explained to provide a framework for safe and responsible chemical waste management.

Hazard Assessment and Chemical Profile

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate is classified as an irritant and presents several hazards that dictate its handling and disposal as regulated hazardous waste.[1][2]

Key Hazards Include:

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Skin Irritation and Sensitization: May cause skin irritation and potentially an allergic skin reaction.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[2]

  • Harmful if Swallowed: The substance is considered harmful if ingested.[2]

These classifications preclude disposal via standard routes such as sink drains or general laboratory trash.[3] Improper disposal can lead to environmental contamination and may result in significant regulatory penalties under frameworks like the Resource Conservation and Recovery Act (RCRA).[4][5]

Table 1: Chemical and Hazard Summary
PropertyInformationSource(s)
Chemical Name methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate[1][6][7]
CAS Number 1142223-08-2[1][2][6][7]
Molecular Formula C₁₃H₁₆O₃[1][7]
GHS Pictogram GHS07 (Exclamation Mark)[2]
Signal Word Warning[2]
Hazard Statements H317: May cause an allergic skin reaction.H319: Causes serious eye irritation.H315: Causes skin irritation.H335: May cause respiratory irritation.Harmful if swallowed.[1][2]

Step-by-Step Disposal Protocol

The following protocol outlines the mandatory steps for the safe collection, storage, and disposal of methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate waste. This system is designed to be self-validating, ensuring that waste is handled safely from the point of generation to its final removal by certified personnel.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Causality: Direct contact with the chemical can cause skin and eye irritation.[1][2] Proper PPE provides a primary barrier, minimizing the risk of exposure during handling and waste consolidation.

  • Eye Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8][9]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile) suitable for handling irritants.

  • Body Protection: A standard laboratory coat is required to protect against incidental splashes.

Step 2: Select a Compatible Waste Container

Causality: Using an incorrect container can lead to chemical reactions, leaks, or spills, posing a significant safety risk. The container must maintain its integrity throughout the accumulation period.

  • Material Compatibility: Use a chemically compatible container, typically glass or high-density polyethylene (HDPE). The original product container is often the best choice, provided it is in good condition.[10]

  • Condition: The container must be in good condition, free from cracks or deterioration, and have a secure, leak-proof screw cap.[4][10][11]

  • Prohibition: Never use foodstuff containers (e.g., mayonnaise or pickle jars) to store hazardous waste.[10]

Step 3: Label the Waste Container Correctly

Causality: Accurate labeling is a critical regulatory requirement that ensures safety and proper handling by all personnel, from the lab researcher to the waste disposal technician. It communicates the container's contents and associated hazards, preventing accidental mixing of incompatible chemicals.

  • Affix a "HAZARDOUS WASTE" label to the container as soon as the first drop of waste is added.[11][12]

  • The label must include:

    • The words "Hazardous Waste" .[10][13]

    • The full chemical name: "methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate" . Do not use abbreviations or chemical formulas.[12]

    • A clear indication of the hazards (e.g., "Irritant," "Skin Sensitizer").[10]

    • The date the container becomes full. This is crucial for tracking accumulation time limits.[10]

Step 4: Store Waste in a Designated Satellite Accumulation Area (SAA)

Causality: An SAA provides a controlled and safe location for the short-term storage of hazardous waste at or near its point of generation. Proper segregation within the SAA prevents dangerous reactions between incompatible waste streams.

  • Location: Designate an SAA within your laboratory, such as a secondary containment tray inside a chemical fume hood or a designated cabinet. The SAA must be under the control of the laboratory personnel generating the waste.[12]

  • Segregation: Store the waste container segregated from incompatible materials. Based on general chemical principles, this includes separating it from strong oxidizing agents and strong bases.[8][10][14]

  • Closure: Keep the waste container securely capped at all times, except when adding waste. Do not leave a funnel in the container opening.[11][12]

Step 5: Arrange for Final Disposal

Causality: Final disposal must be handled by trained professionals in accordance with federal, state, and local regulations to ensure the waste is treated and disposed of in an environmentally sound manner.

  • Contact EH&S: Once the waste container is 90-95% full, or if the project is complete, contact your institution's Environmental Health & Safety (EH&S) department (or equivalent) to schedule a waste pickup.[11][12]

  • Provide Information: Be prepared to provide the information from the hazardous waste label to the EH&S personnel.

  • Do Not: Never dispose of this chemical down the drain or in the regular trash.[3] Do not attempt to treat the chemical waste yourself unless you are specifically trained and authorized to do so.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the proper disposal of methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate.

G cluster_prep Preparation & Collection cluster_accumulate Accumulation & Storage cluster_disposal Final Disposition gen Waste Generation ppe Step 1: Don PPE (Goggles, Gloves, Lab Coat) gen->ppe container Step 2: Select Compatible Waste Container ppe->container label_node Step 3: Label Container 'Hazardous Waste' + Details container->label_node saa Step 4: Store in SAA (Segregated & Capped) label_node->saa full Container is Full (or Project Complete) saa->full ehs Step 5: Contact EH&S for Pickup full->ehs pickup Professional Disposal ehs->pickup

Caption: Waste Disposal Workflow for Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate.

References

  • Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate. Shaanxi Laite Optoelectronic Materials Co., Ltd.[Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.[Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.[Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.[Link]

  • Hazardous Waste & Disposal Considerations. American Chemical Society.[Link]

  • Hazardous Waste Disposal Procedures. University of Chicago Environmental Health and Safety.[Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering.[Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.[Link]

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Handling

Comprehensive Safety and Handling Guide for Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate

This guide provides essential safety protocols, operational procedures, and disposal plans for handling methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate (CAS No: 1142223-08-2). As a trusted partner in your researc...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols, operational procedures, and disposal plans for handling methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate (CAS No: 1142223-08-2). As a trusted partner in your research, we aim to furnish you with in-depth technical guidance that extends beyond the product itself, ensuring the highest standards of laboratory safety and experimental integrity. The following protocols are designed for researchers, scientists, and professionals in drug development, grounded in established safety principles for handling phenolic and irritant compounds.

Understanding the Hazard Profile

Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate is classified as an irritant.[1] Its hazard profile necessitates careful handling to avoid adverse health effects.

Key Hazards:

  • Serious Eye Irritation: Direct contact can cause significant eye irritation.[1][2]

  • Skin Irritation: May cause skin irritation upon contact.[2][3]

  • Allergic Skin Reaction: May trigger an allergic skin reaction in sensitive individuals.[1]

  • Respiratory Irritation: Inhalation of aerosols or dust may lead to respiratory tract irritation.[2][4]

  • Potential for Systemic Toxicity: The presence of a hydroxyphenyl (phenolic) group suggests a potential for systemic toxicity if absorbed through the skin in significant quantities. Phenol itself is a corrosive and toxic substance that can penetrate the skin and cause severe, potentially fatal, systemic effects.[5] While this derivative is not pure phenol, the risk associated with the phenolic moiety must be respected.

Hazard ClassificationGHS Hazard StatementSource
Skin IrritationH315: Causes skin irritation[2][3]
Eye IrritationH319: Causes serious eye irritation[1][2][3]
Skin SensitizationH317: May cause an allergic skin reaction[1]
Respiratory IrritationH335: May cause respiratory irritation[2]

Mandatory Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to mitigate the identified risks. The selection of PPE is based on both the specific hazards of the compound and the well-documented dangers of its phenolic functional group.

Eye and Face Protection
  • Minimum Requirement: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory whenever handling the compound.[3][6]

  • Splash Hazard: When there is a potential for splashes, such as during solution preparation or transfers of larger quantities, a face shield must be worn in addition to safety goggles.[7]

Hand Protection

The choice of gloves is critical due to the risk of skin irritation, sensitization, and potential absorption of the phenolic component.

  • Incidental Contact (Dilute Solutions <10%): For handling dilute solutions where contact is unlikely but possible, double-gloving with standard laboratory nitrile gloves (minimum 8mil thickness) is recommended. Gloves should be changed frequently and immediately upon any known contact.[7]

  • Concentrated Material & Solution Preparation: When working with the neat compound or preparing concentrated solutions, a more robust glove system is required. Wear utility-grade neoprene or butyl rubber gloves over a pair of nitrile gloves.[7] This provides enhanced chemical resistance. Always check the manufacturer's glove compatibility charts for specific breakthrough times if available.

Body Protection
  • A fully buttoned, long-sleeved laboratory coat is required at all times.

  • Wear long pants or clothing that covers the entire lower body.

  • Closed-toe, solid-top shoes must be worn in the laboratory.[5][7]

  • For procedures with a significant splash risk, a chemically resistant apron (butyl rubber or neoprene) should be worn over the lab coat.[7]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict operational workflow is paramount for safety. This protocol is designed to minimize exposure and ensure a controlled environment.

Engineering Controls: The Primary Line of Defense
  • Chemical Fume Hood: All handling of methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate, including weighing, solution preparation, and transfers, must be conducted inside a certified chemical fume hood.[5][7][8] This is non-negotiable and serves to contain vapors and potential aerosols, preventing inhalation exposure.[7]

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Don PPE 1. Don Required PPE (Gloves, Goggles, Lab Coat) Verify Hood 2. Verify Fume Hood Functionality Don PPE->Verify Hood Gather Materials 3. Assemble All Necessary Equipment Verify Hood->Gather Materials Weigh Solid 4. Weigh Compound Gather Materials->Weigh Solid Prepare Solution 5. Prepare Solution Weigh Solid->Prepare Solution Transfer 6. Use in Application Prepare Solution->Transfer Decontaminate 7. Decontaminate Glassware & Surfaces Transfer->Decontaminate Segregate Waste 8. Segregate Waste (Solid & Liquid) Decontaminate->Segregate Waste Doff PPE 9. Doff PPE Correctly Segregate Waste->Doff PPE Wash Hands 10. Wash Hands Thoroughly Doff PPE->Wash Hands

Caption: Standard workflow for handling the target compound.

Pre-Handling Checklist
  • Safety Equipment Location: Confirm the location and operational status of the nearest emergency eyewash station and safety shower. They must be accessible within 10 seconds.[5]

  • Spill Kit: Ensure a spill kit appropriate for chemical spills is readily available. For phenolic compounds, this should include an absorbent material like vermiculite or sand.

  • Work Area: Decontaminate the work surface within the fume hood before starting. Line the area with absorbent, disposable bench paper.

  • No Working Alone: Never handle this chemical when working alone in the laboratory.[5]

Handling Procedure
  • Don PPE: Put on all required PPE as detailed in Section 2 before entering the laboratory area where the chemical is stored or handled.

  • Transport: Transport the chemical in a sealed, labeled, and shatter-proof secondary container.

  • Weighing: If the compound is a solid, weigh it directly into a tared container within the fume hood to minimize the generation of dust.

  • Solution Preparation: Add the solvent to the container with the weighed compound slowly to avoid splashing. If the compound is a liquid, transfer it using appropriate volumetric pipettes.

  • Post-Handling: After completing the experimental work, securely cap all containers containing the compound.

Emergency Procedures

Immediate and correct response to an exposure is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[3][8] Seek immediate medical attention.

  • Skin Contact: Rapid decontamination is crucial. Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing all contaminated clothing, shoes, and jewelry.[3][8] Seek medical attention. For significant exposures, the use of polyethylene glycol (PEG-300 or PEG-400) to wipe the affected area before washing is recommended for phenolic compounds, as it can help reduce absorption.[5]

  • Inhalation: Move the affected person to fresh air immediately.[3][8] If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[9] Never give anything by mouth to an unconscious person.[5][9] Seek immediate medical attention.

Disposal Plan

All waste containing methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate must be treated as hazardous chemical waste.

G cluster_generation Waste Generation cluster_segregation Segregation cluster_disposal Final Disposal Solid Waste Contaminated PPE, Weigh Boats, Paper Solid Container Labeled Solid Waste Bag/Container Solid Waste->Solid Container Liquid Waste Unused Solutions, Reaction Quench Liquid Container Labeled Liquid Waste Container (Halogenated/Non-Halogenated) Liquid Waste->Liquid Container Sharps Waste Contaminated Needles, Pipette Tips Sharps Container Puncture-Proof Sharps Container Sharps Waste->Sharps Container EHS Pickup Arrange Pickup by Environmental Health & Safety Solid Container->EHS Pickup Liquid Container->EHS Pickup Sharps Container->EHS Pickup

Caption: Chemical waste disposal workflow.

  • Waste Segregation:

    • Liquid Waste: Collect all liquid waste containing the compound in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

    • Solid Waste: All contaminated disposables (e.g., gloves, bench paper, pipette tips, weigh boats) must be placed in a designated, sealed container or bag for solid chemical waste.[8]

  • Labeling: All waste containers must be labeled with the words "Hazardous Waste" and a full list of the chemical contents.

  • Storage: Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.

  • Disposal: Dispose of all waste through your institution's Environmental Health & Safety (EHS) office.[3][10] Do not pour any amount of this chemical down the drain.[3]

References

  • Phenol Standard Operating Procedure. Yale Environmental Health & Safety. [Link]

  • Understanding Phenolic Edge Protection Resin: Features, Benefits, and Safety Precautions. [No valid URL provided in search results]
  • Appendix P - Phenol First Aid Guide and PPE. University of California, Santa Cruz - Environment, Health and Safety. [Link]

  • Phenol Fact Sheet. UC Berkeley - Environment, Health & Safety. [Link]

  • Safety Data Sheet Phenolic Resin. Redox. [Link]

  • Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate. Matrix Scientific. [Link]

  • Safety Data Sheet - reaction mass of isomers of: C7-9-alkyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. Chemos GmbH & Co. KG. [Link]

  • Material Safety Data Sheet - Methyl 3-(2-hydroxyphenyl)propanoate, 95%+. Cole-Parmer. [Link]

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